Technical Documentation Center

N-(7-Oxadecyl)deoxynojirimycin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(7-Oxadecyl)deoxynojirimycin
  • CAS: 160632-05-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-(7-Oxadecyl)deoxynojirimycin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N-(7-Oxadecyl)deoxynojirimycin, a derivative of the potent α...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N-(7-Oxadecyl)deoxynojirimycin, a derivative of the potent α-glucosidase inhibitor, 1-deoxynojirimycin (DNJ). This document delves into the strategic rationale behind the synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies.

Introduction: The Therapeutic Potential of N-Alkylated Iminosugars

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a well-established inhibitor of α-glucosidases, enzymes crucial for carbohydrate metabolism.[1][2][3] By competitively inhibiting these enzymes, DNJ and its analogs can modulate glucose absorption and glycoprotein processing, leading to significant interest in their therapeutic applications for type 2 diabetes and viral infections.[1][3]

N-alkylation of the piperidine nitrogen in DNJ has emerged as a key strategy to enhance its therapeutic profile. The addition of an alkyl chain can increase the compound's lipophilicity, thereby improving its pharmacokinetic properties and potentially modulating its inhibitory potency and selectivity against different glycosidases. The length and composition of the N-alkyl chain are critical determinants of the biological activity of these derivatives. This guide focuses on N-(7-Oxadecyl)deoxynojirimycin, a derivative featuring a nine-carbon chain with an oxygen atom at the seventh position, a modification that can influence the molecule's polarity and interaction with biological targets.

Synthetic Strategy: A Two-Stage Approach

The synthesis of N-(7-Oxadecyl)deoxynojirimycin is most efficiently achieved through a two-stage process: first, the synthesis of the requisite aldehyde, 6-propoxyhexanal, followed by its coupling to 1-deoxynojirimycin via reductive amination.

Synthesis_Strategy cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination A 6-Bromohexan-1-ol C 6-Propoxyhexan-1-ol A->C Williamson Ether Synthesis B Sodium Propoxide B->C E 6-Propoxyhexanal C->E Oxidation D Oxidizing Agent (e.g., PCC, DMP) D->E G 6-Propoxyhexanal F 1-Deoxynojirimycin (DNJ) H Intermediate Imine/Iminium Ion F->H Condensation G->H J N-(7-Oxadecyl)deoxynojirimycin H->J Reduction I Reducing Agent (e.g., NaBH3CN) I->J

Caption: Overall synthetic strategy for N-(7-Oxadecyl)deoxynojirimycin.

Stage 1: Synthesis of 6-Propoxyhexanal

The key precursor for the N-alkylation is 6-propoxyhexanal. A reliable method for its synthesis involves a two-step sequence starting from a commercially available bifunctional starting material.

  • Williamson Ether Synthesis: This classic and robust method is employed to form the ether linkage.[4][5][6][7] 6-Bromohexan-1-ol is reacted with sodium propoxide. The alkoxide, a potent nucleophile, displaces the bromide ion from the hexanol derivative in an SN2 reaction to yield 6-propoxyhexan-1-ol. The use of a strong base like sodium hydride to generate the alkoxide from propanol in situ is a common and effective approach.

  • Oxidation: The resulting primary alcohol, 6-propoxyhexan-1-ol, is then oxidized to the corresponding aldehyde, 6-propoxyhexanal. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable reagents for this purpose, offering high yields and clean reactions.

Stage 2: Reductive Amination

Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[8] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of 1-deoxynojirimycin with 6-propoxyhexanal, which is then immediately reduced to the secondary amine by a mild reducing agent present in the reaction mixture.

Sodium cyanoborohydride (NaBH3CN) is the preferred reducing agent for this transformation as it is selective for the iminium ion in the presence of the aldehyde, minimizing side reactions. This method has been successfully applied to the synthesis of a variety of N-alkylated deoxynojirimycin derivatives with high yields and purity.[9]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. 1-Deoxynojirimycin can be obtained from commercial sources or synthesized according to literature procedures. Anhydrous solvents should be used where specified. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 6-Propoxyhexan-1-ol
  • To a stirred solution of propan-1-ol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 6-bromohexan-1-ol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-propoxyhexan-1-ol.

Synthesis of 6-Propoxyhexanal
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 6-propoxyhexan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude 6-propoxyhexanal, which can be used in the next step without further purification.

Synthesis of N-(7-Oxadecyl)deoxynojirimycin

Reductive_Amination_Workflow Start Start Dissolve_DNJ Dissolve 1-Deoxynojirimycin in Methanol Start->Dissolve_DNJ Add_Aldehyde Add 6-Propoxyhexanal Dissolve_DNJ->Add_Aldehyde Add_NaBH3CN Add Sodium Cyanoborohydride Add_Aldehyde->Add_NaBH3CN Stir_Reaction Stir at Room Temperature (Monitor by TLC) Add_NaBH3CN->Stir_Reaction Quench_Reaction Quench with Water Stir_Reaction->Quench_Reaction Concentrate Concentrate in vacuo Quench_Reaction->Concentrate Purify Purify by Column Chromatography (e.g., Ion Exchange or Silica Gel) Concentrate->Purify Characterize Characterize the Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the reductive amination step.

  • Dissolve 1-deoxynojirimycin (1.0 equivalent) in methanol.

  • To this solution, add 6-propoxyhexanal (1.2 equivalents).

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the addition of a few drops of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by ion-exchange chromatography or flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield N-(7-Oxadecyl)deoxynojirimycin.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized N-(7-Oxadecyl)deoxynojirimycin. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as methanol-d₄ or deuterium oxide.

Expected ¹H NMR Spectral Features:

  • Deoxynojirimycin Core Protons: A series of complex multiplets in the region of δ 2.0-4.0 ppm corresponding to the protons of the piperidine ring and the hydroxymethyl group.[10]

  • N-Alkyl Chain Protons:

    • A triplet corresponding to the methyl group of the propoxy chain (CH₃-CH₂-CH₂-O-) at approximately δ 0.9 ppm.

    • Multiplets for the methylene groups of the alkyl chain (-CH₂-) in the region of δ 1.2-1.7 ppm.

    • A triplet for the methylene group adjacent to the oxygen atom (-O-CH₂-CH₂-) at approximately δ 3.4 ppm.

    • Multiplets for the methylene protons adjacent to the nitrogen atom (N-CH₂-) in the region of δ 2.5-3.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Deoxynojirimycin Core Carbons: Signals in the region of δ 50-80 ppm.[11]

  • N-Alkyl Chain Carbons:

    • A signal for the methyl carbon of the propoxy group at approximately δ 10-15 ppm.

    • Signals for the methylene carbons of the alkyl chain in the region of δ 20-40 ppm.

    • A signal for the methylene carbon adjacent to the oxygen atom (-O-CH₂-) at approximately δ 70-75 ppm.

    • A signal for the methylene carbon adjacent to the nitrogen atom (N-CH₂-) at approximately δ 50-55 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the target compound.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₁₅H₃₂NO₅.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for N-alkylated piperidines include the loss of water and cleavage of the N-alkyl chain.[8][12]

ParameterExpected Value
Molecular Formula C₁₅H₃₁NO₅
Molecular Weight 321.41 g/mol
Exact Mass 321.2202 amu
[M+H]⁺ (HRMS) 322.2275 m/z
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. Due to the lack of a strong chromophore in the deoxynojirimycin moiety, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), is often necessary for sensitive detection.[2] Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for detection without derivatization. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., acetic acid or formic acid) is typically employed.

Conclusion

This guide outlines a robust and efficient methodology for the synthesis and characterization of N-(7-Oxadecyl)deoxynojirimycin. The described two-stage synthetic approach, centered around a Williamson ether synthesis and a subsequent reductive amination, provides a reliable route to the target compound. The detailed characterization protocols ensure the structural integrity and purity of the final product, which is crucial for its evaluation in biological systems. This technical information serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are exploring the therapeutic potential of novel iminosugar derivatives.

References

  • Murruzzu, C., Alonso, M., Canales, A., Jiménez-Barbero, J., & Riera, A. (2007). Synthesis and NMR experiments of (4,5,6-13C)-deoxymannojirimycin. A new entry to 13C-labeled glycosidase inhibitors. Carbohydrate Research, 342(12-13), 1805–1812. (URL: [Link])

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. (URL: [Link])

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1277–1284. (URL: [Link])

  • Glaser, R., & Perlin, A. S. (1988). 1H- and 13Cn.mr studies of N-methyl-1-deoxynojirimycin, an α-d-glucosidase inhibitor. Carbohydrate Research, 182(2), 169-177. (URL: [Link])

  • PubChem. (n.d.). Deoxynojirimycin. National Center for Biotechnology Information. Retrieved from [Link]

  • Warren, S. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • Wikipedia. (2023, December 28). Williamson ether synthesis. (URL: [Link])

  • Khan Academy. (n.d.). Williamson ether synthesis. (URL: [Link])

  • SpectraBase. (n.d.). 1-Deoxymannojirimycin. (URL: [Link])

  • Mellor, H. R., Neville, D. C., & Butters, T. D. (2002). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. The Biochemical journal, 366(Pt 1), 225–233. (URL: [Link])

  • Zhang, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 103, 104182. (URL: [Link])

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. (URL: [Link])

  • de Melo, N. I., et al. (2015). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 26(1), 134-141. (URL: [Link])

  • ResearchGate. (n.d.). The general structural formula of N-alkyl-deoxynojirimycin derivatives. (URL: [Link])

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (URL: [Link])

  • Asano, N., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1598. (URL: [Link])

  • PubChem. (n.d.). 6-Propyloxy-1-hexanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, M. A., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1598. (URL: [Link])

  • Li, H., et al. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current medicinal chemistry, 28(3), 628–643. (URL: [Link])

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (URL: [Link])

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

  • ResearchGate. (n.d.). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. (URL: [Link])

  • Kimura, T., et al. (2004). Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection. Journal of agricultural and food chemistry, 52(6), 1415–1418. (URL: [Link])

  • Smith ScholarWorks. (n.d.). Synthesis and purification of 2,6-dimethylcyclohexanol for application as a general anesthetic. (URL: [Link])

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5801. (URL: [Link])

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Glucosidase Inhibition Mechanism of N-alkylated Deoxynojirimycin Derivatives

Abstract Iminosugars, particularly N-alkylated derivatives of 1-deoxynojirimycin (DNJ), represent a pivotal class of carbohydrate-mimicking compounds with significant therapeutic potential. Their efficacy stems from the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iminosugars, particularly N-alkylated derivatives of 1-deoxynojirimycin (DNJ), represent a pivotal class of carbohydrate-mimicking compounds with significant therapeutic potential. Their efficacy stems from the potent and often selective inhibition of glycosidases, enzymes critical to a host of biological processes. This guide provides a detailed examination of the molecular mechanisms underpinning the inhibition of glucosidases by N-alkylated DNJ analogues, with a focus on long-chain derivatives like N-(7-Oxadecyl)deoxynojirimycin. We will dissect the key structural features, the kinetics of inhibition, and the specific molecular interactions that govern the inhibitory potency and selectivity of these compounds. This document synthesizes data from kinetic studies, structural biology, and molecular modeling to offer a comprehensive view for researchers engaged in drug discovery and development.

Introduction: The Iminosugar Scaffold

Iminosugars are polyhydroxylated alkaloids structurally analogous to monosaccharides, where the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2] This fundamental substitution confers a basic character, allowing the nitrogen to be protonated at physiological pH. This feature is central to their biological activity, enabling them to mimic the transition state of glycosidic bond cleavage.[2][3] 1-Deoxynojirimycin (DNJ), a piperidine-based iminosugar, is one of the most extensively studied scaffolds in this class.[4] By competitively blocking the active sites of glucosidases, DNJ and its derivatives can modulate critical biological pathways, leading to therapeutic applications in type 2 diabetes, viral infections, and lysosomal storage disorders.[3][5]

The modification of the DNJ core, particularly through N-alkylation, has proven to be a powerful strategy for enhancing inhibitory potency and tuning enzyme selectivity.[3][6] The addition of a hydrophobic alkyl chain introduces new interaction capabilities, transforming the parent DNJ molecule into a more complex and often more potent inhibitor.

The Core Mechanism of Inhibition: A Multi-faceted Interaction

The inhibitory action of N-alkylated deoxynojirimycin derivatives against glucosidases is primarily a competitive mechanism.[3][7][8] The inhibitor directly competes with the natural carbohydrate substrate for binding to the enzyme's active site. The potency of this inhibition is not due to a single interaction but rather a synergistic combination of forces.

Transition-State Mimicry

The hydrolysis of a glycosidic bond by a glucosidase proceeds through a transition state that has significant oxocarbenium ion character. The DNJ core, with its protonated nitrogen atom at physiological pH, effectively mimics the charge and geometry of this high-energy intermediate.[2][3] This structural and electrostatic mimicry allows the iminosugar to bind to the active site with much higher affinity than the ground-state substrate, leading to potent inhibition.

Key Molecular Interactions

Molecular docking and structural biology studies have illuminated the precise interactions that anchor N-alkylated DNJ derivatives within the glucosidase active site.[9][10][11]

  • Hydrogen Bonding: The polyhydroxylated piperidine ring of the DNJ moiety forms a network of crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn) within the enzyme's active site.[9][10] These interactions are analogous to those formed by the natural glucose substrate, guiding the inhibitor into the correct orientation.

  • Electrostatic Interactions: The positive charge of the protonated ring nitrogen engages in strong electrostatic interactions with negatively charged carboxylate side chains of conserved aspartic or glutamic acid residues that often function as the catalytic nucleophile or acid/base catalyst.[3][7]

  • Hydrophobic Interactions: The defining feature of N-alkylated DNJ derivatives is the hydrophobic tail. The N-(7-Oxadecyl) chain extends from the iminosugar core and engages with hydrophobic pockets or surfaces at the entrance of the active site cleft.[10][11] This interaction is critical for enhancing binding affinity. Crystal structures of related long-chain inhibitors like N-nonyl-deoxynojirimycin (NN-DNJ) bound to glucosidases confirm that the alkyl chain orients toward the active site entrance, making extensive hydrophobic contacts.[10][11][12]

The synergy between the polar interactions of the iminosugar headgroup and the hydrophobic interactions of the alkyl tail results in a significantly lower dissociation constant and, consequently, a more potent inhibitor compared to the unsubstituted DNJ parent compound.[6][13]

Figure 1: Diagram of N-(7-Oxadecyl)deoxynojirimycin binding in a glucosidase active site.

Structure-Activity Relationship (SAR): The Critical Role of the N-Alkyl Chain

The length and structure of the N-substituent are paramount in determining both the potency and selectivity of DNJ-based inhibitors.

  • Potency: Studies consistently show that increasing the length of the N-alkyl chain from short (e.g., butyl) to longer chains (e.g., nonyl, decyl) significantly enhances inhibitory activity against various glucosidases.[6][13] This is attributed to the increased van der Waals and hydrophobic interactions between the chain and the enzyme. The inhibitory potency often increases with chain length up to an optimal point, after which it may plateau or decrease, possibly due to steric hindrance or unfavorable conformational changes.

  • Selectivity: The N-alkyl chain can confer selectivity for different types of glucosidases. For instance, N-butyl-deoxynojirimycin (NB-DNJ) is known to inhibit both α-glucosidases involved in N-linked glycan processing and the ceramide glucosyltransferase involved in glycolipid biosynthesis.[14][15] Longer chain derivatives may show altered selectivity profiles, potently inhibiting certain glucosidases while being less effective against others.[13] This selectivity is dictated by the specific topology and hydrophobicity of the active site entrance among different enzymes.

InhibitorTarget EnzymeIC50 / KiType of InhibitionReference
1-Deoxynojirimycin (DNJ)α-Glucosidase~222 µM (IC50)Competitive[3]
N-Butyl-DNJ (NB-DNJ)Acid β-Glucosidase-Competitive[10]
N-Nonyl-DNJ (NN-DNJ)Acid α-Glucosidase0.42 µM (IC50)Competitive[16]
N-Nonyl-DNJ (NN-DNJ)α-1,6-Glucosidase8.4 µM (IC50)Competitive[16][17]
Compound 43 *α-Glucosidase10 µM (Ki)Competitive[3][9]
Compound 43 is a novel N-alkyl-DNJ derivative reported to be ~27-fold more active than acarbose.

Experimental Protocols for Mechanistic Elucidation

The mechanism of inhibition is validated through a combination of enzyme kinetics, structural biology, and computational modeling.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a robust method for determining the inhibitory potential and kinetics of a compound.

Principle: The assay measures the activity of α-glucosidase by quantifying the release of p-nitrophenol from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[18] In the presence of an inhibitor, the rate of p-nitrophenol production decreases. This change is monitored spectrophotometrically at 405 nm.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL. Prepare fresh.

    • Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM. Prepare fresh.

    • Inhibitor Stock: Prepare a stock solution of N-(7-Oxadecyl)deoxynojirimycin in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (use solvent as a negative control).

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Plot the data using a Lineweaver-Burk plot. A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.

Figure 2: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The mechanism of glucosidase inhibition by N-(7-Oxadecyl)deoxynojirimycin and related N-alkylated iminosugars is a well-defined, competitive process driven by a powerful combination of molecular interactions. The iminosugar core acts as a high-affinity transition-state analogue, engaging in specific hydrogen bonding and electrostatic interactions deep within the active site. The N-alkyl chain provides a crucial hydrophobic anchor, significantly enhancing the binding affinity and influencing enzyme selectivity. Understanding this intricate mechanism is fundamental for the rational design of next-generation iminosugar inhibitors with improved potency, selectivity, and pharmacokinetic profiles, paving the way for novel therapeutics in a range of human diseases.

References

  • N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. (n.d.). Oxford Academic. Retrieved January 16, 2026, from [Link]

  • Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Full article: Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors. (2012). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (n.d.). Portland Press. Retrieved January 16, 2026, from [Link]

  • Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. (n.d.). foodsci.tech. Retrieved January 16, 2026, from [Link]

  • Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2016). PubMed. Retrieved January 16, 2026, from [Link]

  • Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. (n.d.). Scholarly Publications Leiden University. Retrieved January 16, 2026, from [Link]

  • Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. (2007). PubMed. Retrieved January 16, 2026, from [Link]

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • (PDF) Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid β-glucosidase: Insights into the mechanism of chemical chaperone action in Gaucher disease. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Acid beta-glucosidase with N-nonyl-deoxynojirimycin. (2017). Proteopedia. Retrieved January 16, 2026, from [Link]

  • Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid β-glucosidase: Insights into the mechanism of chemical chaperone action in Gaucher disease. (2007). Weizmann Institute of Science. Retrieved January 16, 2026, from [Link]

  • The antiglycogenolytic action of 1-deoxynojirimycin results from a specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (2004). PubMed. Retrieved January 16, 2026, from [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Foundational

Early Studies of N-Alkylated Deoxynojirimycin Derivatives: A Technical Guide

Introduction Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, a class of carbohydrate mimics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom.[1][2] First isolated from the r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, a class of carbohydrate mimics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom.[1][2] First isolated from the roots of mulberry trees, DNJ exhibits potent inhibitory activity against α-glucosidases.[2][3] This biological activity stems from the protonated ring nitrogen at physiological pH, which allows it to mimic the positively charged oxocarbenium ion transition state formed during the enzymatic hydrolysis of glycosidic bonds.[2][3] By competitively blocking the active sites of these enzymes, DNJ and its derivatives can modulate a variety of biological processes.[3]

While DNJ itself is a powerful inhibitor, its therapeutic potential is often limited by high water solubility and potential instability in vivo.[2] Early research quickly identified N-alkylation of the piperidine nitrogen as a pivotal strategy to enhance the compound's bioavailability, potency, and selectivity.[2][4] This forward-thinking approach has led to the development of clinically approved drugs such as Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher's disease, underscoring the profound impact of these initial investigations.[2][5]

This technical guide delves into the foundational studies of N-alkylated deoxynojirimycin derivatives, exploring the seminal synthetic strategies, the evolution of structure-activity relationships, and the core methodologies used to evaluate their biological effects.

The Genesis of N-Alkylation: Synthetic Strategies and Rationale

The primary rationale behind the N-alkylation of DNJ was to modulate its physicochemical properties, particularly its lipophilicity. Increased lipophilicity was hypothesized to improve cell membrane permeability and overall pharmacokinetic profiles. Early synthetic approaches laid the groundwork for the vast library of derivatives that exist today.

Core Synthetic Approach: Reductive Amination

A cornerstone of early DNJ derivative synthesis was the reductive amination of glucose. This method provided a versatile and efficient route to the core piperidine structure and allowed for the introduction of the N-alkyl group in a controlled manner.

Experimental Protocol: A Generalized Reductive Amination for N-Alkylated DNJ
  • Protection of Glucose: The hydroxyl groups of D-glucose are first protected to prevent unwanted side reactions. A common strategy involves the formation of a benzylidene acetal.

  • Oxidation: The protected glucose is then oxidized to the corresponding gluconolactone.

  • Reductive Amination: The gluconolactone is subjected to reductive amination with an alkylamine (R-NH2). This is the key step where the alkyl group is introduced onto the nitrogen atom. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

  • Deprotection: The protecting groups are removed to yield the final N-alkylated deoxynojirimycin derivative.

The choice of the alkylamine in step 3 is critical as it directly determines the nature of the N-substituent in the final product. This flexibility allowed early researchers to systematically vary the alkyl chain length and structure to probe its effect on biological activity.

Alternative Synthetic Route: Direct Alkylation of DNJ

While reductive amination from glucose was a common starting point, direct alkylation of the DNJ core also emerged as a viable strategy. This approach is more direct if DNJ itself is readily available.

Experimental Protocol: Direct N-Alkylation of Deoxynojirimycin
  • Protection of DNJ: The hydroxyl groups of DNJ are protected, often as benzyl ethers, to ensure selective alkylation of the ring nitrogen.

  • N-Alkylation: The protected DNJ is treated with an alkyl halide (e.g., n-butyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the N-alkyl group.[1]

  • Deprotection: The protecting groups are removed, typically by catalytic hydrogenation, to yield the N-alkylated DNJ derivative.

This method proved particularly useful for creating a series of analogs with varying alkyl chain lengths for structure-activity relationship studies.

Unraveling the Structure-Activity Relationship (SAR)

The synthesis of a diverse range of N-alkylated DNJ derivatives was instrumental in establishing early structure-activity relationships. These studies were pivotal in understanding how the nature of the N-alkyl substituent influences the inhibitory potency and selectivity against different glucosidases.

Impact of Alkyl Chain Length

One of the most significant findings from early SAR studies was the profound impact of the N-alkyl chain length on inhibitory activity.[4]

  • Short Chains (C1-C4): Derivatives with shorter alkyl chains, such as N-methyl- and N-ethyl-DNJ, generally retained good α-glucosidase inhibitory activity.

  • Medium Chains (C4-C9): A notable increase in inhibitory potency against certain glucosidases was often observed with medium-chain alkyl groups. For instance, N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ) demonstrated potent inhibition of α-glucosidases I and II in the endoplasmic reticulum.[6]

  • Long Chains (C10 and above): As the alkyl chain length increased further, the inhibitory activity against some enzymes began to decrease, suggesting that an optimal chain length exists for effective binding to the enzyme's active site.[4]

Influence of Alkyl Chain Branching and Unsaturation

Early explorations also included modifications to the alkyl chain itself, such as branching and the introduction of double or triple bonds. These studies revealed that the spatial arrangement and flexibility of the N-substituent could fine-tune the inhibitory profile of the DNJ derivative.

Key Mechanistic Insights

The primary mechanism of action for N-alkylated DNJ derivatives is competitive inhibition of α-glucosidases.[3] The protonated piperidine ring mimics the transition state of the glycosidic bond cleavage, while the N-alkyl chain can engage in additional hydrophobic interactions within or near the enzyme's active site.[7] This dual interaction model helps to explain the observed increase in potency with certain alkyl chain lengths.

Visualizing the Core Concept: N-Alkylation of Deoxynojirimycin

N_Alkylation DNJ Deoxynojirimycin (DNJ) Core Structure N_Alkylated_DNJ N-Alkylated DNJ Derivative DNJ->N_Alkylated_DNJ N-Alkylation Alkyl_Group N-Alkyl Group (e.g., Butyl, Nonyl) Alkyl_Group->N_Alkylated_DNJ workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., D-Glucose or DNJ) protect Protection of Hydroxyl Groups start->protect n_alkylation N-Alkylation Step protect->n_alkylation deprotect Deprotection n_alkylation->deprotect product N-Alkylated DNJ Derivative deprotect->product assay In Vitro α-Glucosidase Inhibition Assay product->assay Purified Compound ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Sources

Exploratory

N-(7-Oxadecyl)deoxynojirimycin (Lucerastat): A Technical Guide to its Discovery and Development as a Substrate Reduction Therapy

Abstract: This technical guide provides an in-depth analysis of the discovery, development, and mechanism of action of N-(7-Oxadecyl)deoxynojirimycin, clinically known as Lucerastat. We will explore the scientific ration...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the discovery, development, and mechanism of action of N-(7-Oxadecyl)deoxynojirimycin, clinically known as Lucerastat. We will explore the scientific rationale behind its development as a substrate reduction therapy for glycosphingolipid storage disorders such as Fabry and Gaucher disease. This paper details the journey from the foundational iminosugar scaffold to a targeted therapeutic agent, covering medicinal chemistry, preclinical validation, and clinical evaluation.

Introduction: The Challenge of Glycosphingolipid Storage Disorders

Glycosphingolipid (GSL) storage disorders are a class of lysosomal storage diseases (LSDs) characterized by the accumulation of GSLs due to deficiencies in specific lysosomal enzymes responsible for their breakdown.[1][2] This accumulation leads to cellular dysfunction and progressive damage in various organs, including the central nervous system, kidneys, and heart.[3][4]

A primary therapeutic strategy for these disorders has been Enzyme Replacement Therapy (ERT), which aims to supplement the deficient enzyme.[1][2] However, ERT has limitations, including the need for lifelong intravenous infusions, potential immunogenicity, and poor penetration of the blood-brain barrier.[1][2] These challenges spurred the development of an alternative approach: Substrate Reduction Therapy (SRT) .[5][6][7]

SRT operates upstream of the enzymatic defect, aiming to decrease the synthesis of the accumulating substrate to a level that the residual enzyme activity can manage.[5][6] This is achieved by inhibiting a key enzyme in the GSL biosynthesis pathway, glucosylceramide synthase (GCS).[8][9] By balancing the rate of synthesis with the impaired rate of degradation, SRT offers a promising oral therapeutic option for several GSL storage disorders.[1][5]

The Iminosugar Scaffold: From Natural Product to Therapeutic Lead

The story of N-(7-Oxadecyl)deoxynojirimycin begins with the natural iminosugar, 1-deoxynojirimycin (DNJ) .[10] Found in mulberry plants and certain bacteria, DNJ is a potent inhibitor of α-glucosidases due to its structural resemblance to glucose, where the endocyclic oxygen is replaced by a nitrogen atom.[10][11][12][13] This nitrogen can mimic the charge of the transition state during glycosidic bond hydrolysis, leading to competitive inhibition.[11]

Early research focused on DNJ and its simple N-alkylated derivatives, such as N-butyl-DNJ (Miglustat), for their α-glucosidase inhibitory activity.[12][14] While Miglustat was approved for type 1 Gaucher disease, its clinical utility was limited by off-target effects and gastrointestinal side effects.[6][12] This highlighted the need for more specific and potent GCS inhibitors.

Lead Optimization and the Rise of N-(7-Oxadecyl)deoxynojirimycin

Structure-activity relationship (SAR) studies became pivotal in refining the DNJ scaffold. Researchers discovered that modifying the N-alkyl chain could significantly alter the potency and selectivity of these compounds.[11][15][16][17]

Key SAR Insights:

  • Chain Length: Increasing the length of the N-alkyl chain generally enhances inhibitory potency against GCS.[18][19]

  • Lipophilicity and Permeability: While longer alkyl chains increase potency, they also increase lipophilicity, which can lead to detergent-like properties and affect cell permeability.[19][20]

  • Introduction of Oxygen: A key innovation was the introduction of an oxygen atom into the alkyl chain. This modification, creating an oxa-alkyl chain, was found to reduce the compound's overall lipophilicity without sacrificing its inhibitory power.[20]

This systematic exploration led to the synthesis of N-(7-Oxadecyl)deoxynojirimycin .[20][21][22] This compound features a ten-carbon equivalent chain with an oxygen atom at the 7th position, striking a balance between potent GCS inhibition and favorable physicochemical properties.[20] In intact HepG2 cells, N-7-oxadecyl-dNM was shown to be highly effective at causing the retention of glucose residues on N-linked glycans, a marker of glucosidase inhibition.[20]

Mechanism of Action: Targeted Inhibition of Glucosylceramide Synthase

N-(7-Oxadecyl)deoxynojirimycin (Lucerastat) exerts its therapeutic effect by competitively inhibiting glucosylceramide synthase (GCS).[9][23][24] GCS is the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[8]

By blocking this initial step, Lucerastat reduces the production of GlcCer, which is the precursor for the accumulation of more complex GSLs, such as globotriaosylceramide (Gb3) in Fabry disease.[24][25] This reduction in substrate load helps to restore the metabolic balance within the cell, alleviating the pathological cascade at its origin.[9][23]

GSL_Pathway cluster_ER_Golgi ER / Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer ComplexGSLs Complex GSLs (e.g., Gb3) GlcCer->ComplexGSLs Further Glycosylation GBA Deficient Enzyme (e.g., α-Gal A in Fabry) ComplexGSLs->GBA Catabolism Accumulation Substrate Accumulation (e.g., Gb3) GBA->Accumulation Impaired Lucerastat Lucerastat (N-(7-Oxadecyl)deoxynojirimycin) Lucerastat->GCS Inhibits GCS_Assay_Workflow Start Start: Prepare Reagents PrepEnzyme Prepare Microsomal Fraction (Source of GCS) Start->PrepEnzyme PreIncubate Pre-incubate Microsomes with Inhibitor (Lucerastat) PrepEnzyme->PreIncubate AddSubstrates Add Substrates: - NBD-C6-Ceramide - UDP-Glucose PreIncubate->AddSubstrates Incubate Incubate at 37°C AddSubstrates->Incubate StopReaction Stop Reaction (e.g., with Chloroform/Methanol) Incubate->StopReaction ExtractLipids Lipid Extraction StopReaction->ExtractLipids TLC Separate Lipids by TLC ExtractLipids->TLC Quantify Quantify Fluorescent Product (NBD-GlcCer) TLC->Quantify Calculate Calculate IC50 Quantify->Calculate

Figure 2. Workflow for a GCS Inhibition Assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a microsomal fraction from a suitable cell line (e.g., cultured human fibroblasts) to serve as the source of GCS.

  • Inhibitor Preparation: Prepare serial dilutions of N-(7-Oxadecyl)deoxynojirimycin in the appropriate buffer.

  • Pre-incubation: In a microcentrifuge tube, combine the microsomal preparation with the inhibitor solution and pre-incubate for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates: a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) and UDP-glucose.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

  • Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.

  • Lipid Extraction: Perform a lipid extraction to separate the lipid products from the aqueous components.

  • Analysis: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the plate in an appropriate solvent system to separate the fluorescent product (NBD-GlcCer) from the unreacted substrate (NBD-ceramide).

  • Quantification: Visualize the TLC plate under UV light and quantify the fluorescence intensity of the product spots.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

N-(7-Oxadecyl)deoxynojirimycin (Lucerastat) represents a significant advancement in the field of substrate reduction therapy. Its development showcases a successful rational drug design strategy, evolving from a natural product scaffold to a targeted inhibitor with a well-defined mechanism of action. While the primary endpoint in the pivotal MODIFY trial for neuropathic pain was not met, the potent and consistent reduction of the key biomarker Gb3 and promising signals in preserving renal function underscore its disease-modifying potential. [24][25][30][31] Future research will likely focus on further elucidating the long-term benefits of Lucerastat on organ function, particularly in the kidneys and heart. [24][31]Additionally, the success of this oral SRT reinforces the viability of this therapeutic strategy for other GSL storage disorders, potentially paving the way for the development of new inhibitors for diseases like Gaucher, Niemann-Pick, and Tay-Sachs. [9][23]

References

  • Clinicaltrials.eu. Lucerastat – Application in Therapy and Current Clinical Research.
  • Coutinho MF, Santos JI, Alves S. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. MDPI.
  • Pastores GM, Hughes DA. Pharmacotherapy of Gaucher Disease: Current and Future Options. PMC - PubMed Central.
  • CD BioSciences. Substrate Reduction Therapeutic Solutions for LSDs. Lysosome.
  • Coutinho, M. F., et al. (2016). Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders.
  • Wikipedia. Substrate reduction therapy.
  • Cox TM. Substrate Reduction Therapy for Lysosomal Storage Diseases. PubMed.
  • Gaucher Disease News. (2017). Potential Gaucher Disease Therapy Lucerastat Well Tolerated in Studies.
  • Fabry Disease News. (2024). Lucerastat for Fabry disease.
  • BioPharma Reporter. (2026). Lucerastat Demonstrates Significant Efficacy in Phase 3 Trial for Fabry Disease Treatment.
  • Lin, P., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. NIH.
  • Welford, R. W. D., et al. (2026). Lucerastat, an oral therapy for Fabry disease: results from a pivotal randomized phase 3 study and its open-label extension. PubMed.
  • Abe, A., et al. (n.d.). Structural and stereochemical studies of potent inhibitors of glucosylceramide synthase and tumor cell growth. PubMed.
  • Chang, J., et al. (n.d.). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. PubMed.
  • Lin, P., et al. (n.d.). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed.
  • ClinicalTrials.gov. (2025). A Study to Evaluate the Long-term Safety and Tolerability of Lucerastat in Adult Subjects With Fabry Disease.
  • Lin, P., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Taylor & Francis Online.
  • Idorsia. Lucerastat.
  • Chang, J., et al. (n.d.). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. ACS Publications.
  • Idorsia. (2021). Media release.
  • BioSpace. (2026). Nature Communications reports promising effect of Idorsia's lucerastat on kidney function in Fabry disease.
  • ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase.
  • BIOENGINEER.ORG. (2026). Lucerastat Shows Promise in Fabry Disease Trials.
  • Farzaei, M. H., et al. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central.
  • Welford, R. W. D., et al. (2025). Lucerastat, an iminosugar for substrate reduction therapy in Fabry disease: preclinical evidence. ResearchGate.
  • Zitzmann, N., et al. (n.d.). Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides. PubMed.
  • Wanner, J., et al. (2022). Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study. PMC - PubMed Central.
  • santé log. (2018). Idorsia initiates MODIFY, a Phase 3 registration study to assess lucerastat as a potential new treatment option for patients with Fabry disease.
  • Shayman, J. A. (n.d.). Inhibitors of Glucosylceramide Synthase. PubMed.
  • Mellor, H. R., et al. (n.d.). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides.
  • PubChem. N-(7-Oxadecyl)deoxynojirimycin.
  • Ratner, L., & Vander Heyden, N. (n.d.). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. PubMed.
  • Mellor, H. R., et al. (n.d.). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed.
  • Chen, H., et al. (n.d.). Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry. PMC.
  • Wikipedia. 1-Deoxynojirimycin.
  • Synthose. N-(7-Oxadecyl)-deoxynojirimycin, Min. 97%.

Sources

Foundational

An In-depth Technical Guide to the Rationale, Synthesis, and Application of Octadecyl-DNJ Derivatives

Abstract 1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a cornerstone in the field of glycomimetics. As a potent inhibitor of α-glucosidases, its therapeutic potential is significant, yet ham...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a cornerstone in the field of glycomimetics. As a potent inhibitor of α-glucosidases, its therapeutic potential is significant, yet hampered by suboptimal pharmacokinetic properties. Chemical modification, specifically N-alkylation, has emerged as a highly effective strategy to overcome these limitations. This guide delves into the specific rationale for synthesizing long-chain derivatives, focusing on the N-octadecyl moiety. We will explore the mechanistic basis for this modification, detailing how the introduction of a C18 alkyl chain fundamentally alters the molecule's biological activity, shifting its primary target from carbohydrate-processing enzymes to those involved in lipid metabolism. This shift provides a powerful therapeutic tool for substrate reduction therapy in lysosomal storage disorders such as Gaucher disease. This document provides a comprehensive overview of the scientific justification, a detailed synthetic protocol, and the therapeutic context for researchers and drug development professionals.

The Foundation: 1-Deoxynojirimycin (DNJ) and the Need for Derivatization

1-Deoxynojirimycin (DNJ) is an iminosugar, a structural mimic of a monosaccharide where the endocyclic oxygen is replaced by a nitrogen atom.[1][2] This fundamental substitution is the key to its biological activity. At physiological pH, the ring nitrogen is protonated, allowing DNJ to mimic the positively charged oxocarbenium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1][3] This makes DNJ a powerful competitive inhibitor of α-glucosidases, enzymes critical for processing N-linked glycoproteins and digesting carbohydrates.[1][4]

Despite its potent in vitro activity, the therapeutic utility of unmodified DNJ is constrained by several factors:

  • High Hydrophilicity: The multiple hydroxyl groups render the molecule highly water-soluble, which can limit its ability to cross biological membranes.

  • Rapid Elimination: Pharmacokinetic studies have shown that DNJ is often rapidly cleared from the body, primarily through renal excretion, resulting in poor bioavailability.[3][5][6]

  • Limited Target Selectivity: While a potent α-glucosidase inhibitor, its activity against other enzyme classes is limited.

To address these shortcomings, medicinal chemists have focused on modifying the DNJ scaffold. N-alkylation of the piperidine nitrogen has proven to be the most successful strategy, yielding two clinically approved drugs: Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher's disease, validating the therapeutic power of this chemical modification.[1][4][7]

DNJ_Mechanism cluster_0 Enzymatic Glycoside Hydrolysis cluster_1 Inhibition by DNJ Substrate Glycoside Substrate TS Oxocarbenium Ion Transition State (+ charge) Substrate->TS α-Glucosidase Product Hydrolyzed Product TS->Product α-Glucosidase DNJ DNJ Scaffold Enzyme α-Glucosidase Active Site DNJ->Enzyme Mimics Transition State (protonated Nitrogen)

Figure 1: Mechanism of DNJ as a transition state mimic for α-glucosidase inhibition.

The Core Rationale: Why an Octadecyl (C18) Chain?

Moving from short alkyl chains (C2-C4) to a long, 18-carbon chain is a deliberate design choice driven by a shift in therapeutic target. The rationale is multifaceted, focusing on enhancing lipophilicity to target enzymes involved in lipid biosynthesis.

Targeting Glucosylceramide Synthase for Substrate Reduction Therapy

The primary impetus for synthesizing N-octadecyl-DNJ is to create a potent inhibitor of ceramide-specific glucosyltransferase (CGT) , also known as glucosylceramide synthase.[5] This enzyme catalyzes the first committed step in the biosynthesis of most glucosphingolipids (GSLs).

  • Gaucher Disease Context: In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme β-glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucocerebroside, within lysosomes, causing severe cellular dysfunction.[8] While enzyme replacement therapy (ERT) is a standard of care, an alternative and complementary approach is Substrate Reduction Therapy (SRT) . SRT aims to decrease the rate of GSL biosynthesis to match the reduced catabolic capacity of the cell, thereby preventing substrate accumulation.[9]

  • Mechanistic Mimicry: The natural substrate for CGT is ceramide, a molecule characterized by a polar head group and two long hydrophobic alkyl chains. By attaching a long octadecyl chain to the DNJ scaffold, the resulting derivative effectively mimics the lipophilic character of ceramide. This allows N-octadecyl-DNJ to bind with high affinity to the active site of CGT, which is located on the cytosolic face of the Golgi apparatus.[10] Shorter-chain derivatives like N-butyl-DNJ (Miglustat) are effective but derivatives with longer alkyl chains have been shown to be superior CGT inhibitors.[5]

Enhancing Potency and Modulating Selectivity

Structure-activity relationship (SAR) studies consistently demonstrate that increasing the length of the N-alkyl chain dramatically impacts inhibitory potency and selectivity.

  • Increased Potency: Longer alkyl chains provide enhanced hydrophobic interactions with non-polar regions of the enzyme's active site or allosteric sites, leading to a tighter binding affinity and lower IC50/Ki values. For enzymes like GBA2 (non-lysosomal β-glucosidase 2), increasing the chain length from butyl (C4) to nonyl (C9) resulted in a nearly 200-fold increase in potency.[11] This principle is extrapolated for the even longer octadecyl chain against lipid-processing enzymes.

  • Altered Cellular Localization and Access: A critical consideration is how extreme lipophilicity affects cellular activity. The octadecyl chain enhances membrane association. However, this can be a double-edged sword. One study reported that while N-butyl- and N-nonyl-DNJ effectively inhibited endoplasmic reticulum (ER) glucosidases, the highly lipophilic octadecyl-DNJ did not, likely due to an inability to access the ER lumen.[10] This finding is pivotal: it suggests that N-octadecyl-DNJ is a highly selective agent for cytosolic-facing enzymes like CGT, with potentially reduced off-target effects on ER-resident glucosidases responsible for glycoprotein processing. This can minimize side effects associated with broad glucosidase inhibition.[10]

Therapeutic_Rationale DNJ DNJ Core (Iminosugar Head) Molecule N-Octadecyl-DNJ DNJ->Molecule Chain Octadecyl Chain (C18 Lipophilic Tail) Chain->Molecule + Target Target Enzyme: Glucosylceramide Synthase (CGT) Molecule->Target Potent Inhibition (Lipid Mimicry) Disease Therapeutic Application: Gaucher Disease (LSD) Target->Disease Substrate Reduction Therapy

Figure 2: Logical relationship from chemical structure to therapeutic application.

Experimental Protocol: Synthesis of N-Octadecyl-1-Deoxynojirimycin

The most direct and efficient method for synthesizing N-alkyl-DNJ derivatives is through reductive amination. This protocol outlines a self-validating system for the synthesis and purification of N-octadecyl-DNJ.

Materials and Reagents
  • 1-Deoxynojirimycin (DNJ)

  • Octadecanal (Stearaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol, Ammonium Hydroxide)

Step-by-Step Synthetic Workflow

Synthesis_Workflow start Dissolve DNJ & Octadecanal in Methanol step2 Stir at RT (2-4h) (Formation of Imine Intermediate) start->step2 step3 Add Reducing Agent (e.g., STAB) portion-wise step2->step3 step4 Stir Overnight at RT (Reduction to Amine) step3->step4 step5 Quench Reaction (Sat. NaHCO3) step4->step5 step6 Solvent Evaporation step5->step6 step7 Aqueous Workup (DCM Extraction) step6->step7 step8 Dry & Concentrate step7->step8 step9 Purify by Silica Gel Column Chromatography step8->step9 end N-Octadecyl-DNJ (Characterize by NMR, MS) step9->end

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Long-Chain 1-Deoxynojirimycin (DNJ) Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, serves as a critical scaffold in the development of therapeutics for metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, serves as a critical scaffold in the development of therapeutics for metabolic diseases, viral infections, and lysosomal storage disorders. Modification of the DNJ core, particularly through the introduction of long-chain N-alkyl substituents, has emerged as a powerful strategy to modulate its biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of long-chain DNJ analogs. We will delve into the synthetic methodologies, detailed protocols for biological evaluation, and the nuanced effects of alkyl chain length, unsaturation, and terminal functionalities on enzyme inhibition. This document is intended to be a valuable resource for researchers engaged in the design and development of novel iminosugar-based therapeutics.

Introduction: The Therapeutic Promise of 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, classified as an iminosugar, that was first isolated from the roots of mulberry trees.[1][2] Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2] This structural change is fundamental to their biological activity. At physiological pH, the nitrogen in the ring of DNJ is protonated, allowing it to mimic the positively charged oxocarbenium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1][2][3] This makes DNJ a potent competitive inhibitor of α-glucosidases, which are key enzymes in carbohydrate digestion.[1][2] By inhibiting these enzymes, DNJ and its derivatives can slow down the absorption of glucose, thereby reducing post-prandial blood sugar levels, a mechanism that is central to their application in managing type 2 diabetes.[2]

Beyond metabolic disorders, α-glucosidases play a crucial role in the processing of N-linked glycoproteins on the surface of various viruses. Inhibition of these enzymes can lead to misfolded viral proteins, making α-glucosidase inhibitors potential broad-spectrum antiviral agents.[4] While DNJ itself is a powerful inhibitor, its high water solubility can limit its bioavailability.[2] N-alkylation of the piperidine nitrogen has proven to be a key strategy to overcome this limitation and to fine-tune the inhibitory potency and selectivity of the compound. The clinical success of two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher's disease, underscores the therapeutic potential of this chemical modification.[2]

Synthetic Strategies for Long-Chain DNJ Analogs

The primary method for synthesizing N-alkylated DNJ derivatives involves the direct alkylation of the secondary amine of the DNJ core with an appropriate alkylating agent.[5]

General Synthetic Scheme

A common synthetic route is outlined below. This involves the reaction of 1-deoxynojirimycin with a suitable long-chain alkyl halide (or another electrophile) in the presence of a base.[6]

G DNJ 1-Deoxynojirimycin (DNJ) Reaction N-Alkylation Reaction DNJ->Reaction AlkylatingAgent Long-Chain Alkyl Halide (e.g., R-Br) AlkylatingAgent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product N-alkylated DNJ Analog Reaction->Product caption General workflow for the synthesis of N-alkylated DNJ analogs.

Caption: General workflow for the synthesis of N-alkylated DNJ analogs.

Detailed Experimental Protocol: Synthesis of N-nonyl-deoxynojirimycin

This protocol is adapted from methodologies described in the literature and provides a representative example of the synthesis of a long-chain DNJ analog.[7]

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • 1-Bromononane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of 1-deoxynojirimycin (1 eq) in DMF, add potassium carbonate (2-3 eq).

  • Add 1-bromononane (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford the pure N-nonyl-deoxynojirimycin.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Structure-Activity Relationship of Long-Chain N-Alkyl DNJ Analogs

The biological activity of DNJ analogs is profoundly influenced by the nature of the N-alkyl substituent. Key parameters include the length of the alkyl chain, the presence of unsaturation or branching, and the incorporation of terminal functional groups.

The Critical Role of Alkyl Chain Length

The length of the N-alkyl chain is a primary determinant of the inhibitory potency of DNJ analogs against α-glucosidases. Generally, as the length of the alkyl chain increases, the inhibitory activity also increases, up to an optimal length, after which the activity may plateau or decrease.[8] This is attributed to enhanced hydrophobic interactions between the alkyl chain and hydrophobic pockets within the enzyme's active site.[8]

CompoundAlkyl Chain Lengthα-Glucosidase IC50 (µM)Reference
1-Deoxynojirimycin (DNJ)-222.4 ± 0.5[1]
N-butyl-DNJ (Miglustat)C4-[4]
N-nonyl-DNJC9-[4]
Compound 27 C4 (in a series)559.3 ± 0.28[1]
Compound 34 C6 (in a series)417.0 ± 0.14[1][3]
Compound 43 - (complex side chain)30.0 ± 0.60[1]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions. The table illustrates the general trend of activity with chain length and complexity.

The inhibitory activities are highly dependent on the length of the alkyl chain, but not always in a linear fashion.[1] For some series of compounds, a butyl (C4) or hexyl (C6) chain appears to be optimal.[1][3]

Influence of Other Structural Modifications

Beyond simple alkyl chains, other modifications can significantly impact activity:

  • Aromatic Groups: The introduction of aromatic moieties, such as a benzyl group, can lead to π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, often resulting in enhanced inhibitory activity.[1][9]

  • Hydrophobic Groups: Increasing the overall hydrophobicity of the N-substituent can lead to significant changes in the potency and specificity of inhibition.[1]

  • Hydrogen Bonding: The presence of groups capable of forming hydrogen bonds can also contribute to stronger enzyme-inhibitor interactions.[1][9]

SAR cluster_Modifications N-Substituent Modifications cluster_Activity Biological Activity DNJ_Core DNJ Core Piperidine Ring Alkyl_Chain Alkyl Chain Length C4-C9 often optimal Hydrophobic Interactions DNJ_Core:head->Alkyl_Chain Aromatic_Group Aromatic Groups π-π Stacking DNJ_Core:head->Aromatic_Group H_Bonding Hydrogen Bond Donors/Acceptors Enhanced Binding DNJ_Core:head->H_Bonding Potency Increased Potency (Lower IC50) Alkyl_Chain->Potency Selectivity Altered Enzyme Selectivity Alkyl_Chain->Selectivity Aromatic_Group->Potency Aromatic_Group->Selectivity H_Bonding->Potency H_Bonding->Selectivity caption Key SAR principles for N-substituted DNJ analogs.

Caption: Key SAR principles for N-substituted DNJ analogs.

Biological Evaluation Protocols

To assess the efficacy of newly synthesized long-chain DNJ analogs, standardized in vitro assays are essential.

α-Glucosidase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (long-chain DNJ analogs)

  • Acarbose (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and acarbose in the buffer.

  • In a 96-well plate, add the enzyme solution to each well containing the test compounds or control.

  • Pre-incubate the enzyme with the inhibitors for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding a basic solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the α-glucosidase assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • From these plots, the inhibition constant (Ki) can be determined. Several of the most active N-alkyl-1-DNJ derivatives have been shown to be competitive inhibitors.[1][9]

G Start Synthesized DNJ Analog Assay α-Glucosidase Inhibition Assay Start->Assay IC50 Determine IC50 Value Assay->IC50 Kinetics Enzyme Kinetic Studies Assay->Kinetics Data_Analysis Data Analysis (Lineweaver-Burk Plot) Kinetics->Data_Analysis Mechanism Determine Inhibition Mechanism (e.g., Competitive) Data_Analysis->Mechanism caption Workflow for the biological evaluation of DNJ analogs.

Caption: Workflow for the biological evaluation of DNJ analogs.

Mechanistic Insights from Molecular Modeling

Molecular docking studies have provided valuable insights into how long-chain DNJ analogs interact with the active site of α-glucosidase. These studies reveal that the inhibitory activity is often a result of a combination of interactions:[9]

  • Hydrogen Bonds: The hydroxyl groups of the DNJ core form crucial hydrogen bonds with polar residues in the active site.[1]

  • Hydrophobic Interactions: The long alkyl chain fits into a hydrophobic pocket or channel within the enzyme, leading to favorable van der Waals interactions.[9]

  • π-π Stacking: If an aromatic ring is present, it can engage in π-π stacking with aromatic amino acids like tyrosine or phenylalanine.[1][9]

  • Electrostatic Interactions: The protonated nitrogen of the DNJ ring can form electrostatic interactions with acidic residues in the active site.[9]

Therapeutic Applications and Future Perspectives

The development of long-chain DNJ analogs has expanded the therapeutic potential of this class of compounds. Some promising areas include:

  • Antiviral Agents: The chain-length-dependent selectivity of DNJ analogs for inhibiting α-glucosidases I and II is crucial for their antiviral activity.[4] By interfering with the proper folding of viral glycoproteins, these compounds can inhibit the replication of a wide range of viruses.[4]

  • Cancer Therapy: Some DNJ derivatives have shown potential as anticancer agents, possibly by inhibiting enzymes involved in cancer cell metabolism or by modulating cell signaling pathways.[1]

  • Lysosomal Storage Disorders: N-alkylated DNJs are known to inhibit glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids.[4][7][10] This is the basis for the use of Miglustat in Gaucher disease. Long-chain analogs may offer improved efficacy and cellular retention for these applications.[7][10]

Future research in this field will likely focus on:

  • Synthesizing novel analogs with greater potency and selectivity for specific α-glucosidase isozymes.

  • Developing derivatives with improved pharmacokinetic properties, such as better oral bioavailability and longer half-life.

  • Exploring the potential of these compounds in combination therapies for various diseases.

Conclusion

The structure-activity relationship of long-chain DNJ analogs is a rich and complex field. The N-alkylation of the DNJ core is a highly effective strategy for modulating the compound's biological activity. The length and nature of the alkyl chain play a pivotal role in determining the inhibitory potency and selectivity against α-glucosidases and other related enzymes. A deep understanding of these SAR principles, coupled with rational drug design and robust biological evaluation, will continue to drive the development of novel and effective therapeutics based on the iminosugar scaffold.

References

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 861–866. Available from: [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1846-1857. Available from: [Link]

  • Benito, J. M., et al. (2004). Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. Journal of the American Chemical Society, 126(39), 12458–12469. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. Molecules, 26(11), 3369. Available from: [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed, 33003963. Available from: [Link]

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 366(Pt 1), 225–231. Available from: [Link]

  • Taylor & Francis Online. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Taylor & Francis Online. Available from: [Link]

  • Allerston, C. K., et al. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(15), 1225-1237. Available from: [Link]

  • MDPI. (2019). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. MDPI. Available from: [Link]

  • ResearchGate. (2020). Synthesis of intermediate products and target products of N-alkyl-deoxynojirimycin derivatives. Reagents and condition. ResearchGate. Available from: [Link]

  • edX. (n.d.). activity vs. carbon chain length. edX. Available from: [Link]

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 366(Pt 1), 225-231. Available from: [Link]

  • Woolverton, W. L., Shybut, G., & Johanson, C. E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology, biochemistry, and behavior, 13(6), 869–876. Available from: [Link]

  • ResearchGate. (2014). α-and β-Glucosidase activities of synthesized iminosugars having alternative stereochemistry, ring size, and N-alkyl and N-arylalkyl chains on the endocyclic nitrogen. ResearchGate. Available from: [Link]

  • ACS Publications. (2012). A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PubMed, 12006214. Available from: [Link]

  • edX. (n.d.). activity vs. carbon chain length. edX. Available from: [Link]

  • ResearchGate. (2011). Organic & Biomolecular Chemistry. ResearchGate. Available from: [Link]

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 366(Pt 1), 225-231. Available from: [Link]

  • PubMed. (1998). Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives. PubMed. Available from: [Link]

  • PubMed. (1994). Structure-activity relationships of alkylxanthines: alkyl chain elongation at the N1- or N7-position decreases cardiotonic activity in the isolated guinea pig heart. PubMed. Available from: [Link]

  • PubMed. (2021). Synthesis and glycosidase inhibition of 5-C-alkyl-DNJ and 5-C-alkyl-l-ido-DNJ derivatives. PubMed. Available from: [Link]

  • Medscape. (2023). Non-Hodgkin Lymphoma (NHL) Medication. Medscape. Available from: [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Patsnap. Available from: [Link]

  • MDPI. (2020). α-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. MDPI. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of N-(7-Oxadecyl)deoxynojirimycin

Abstract N-alkylated deoxynojirimycin (DNJ) derivatives represent a pivotal class of iminosugars investigated for a range of therapeutic applications. This guide focuses on a specific analogue, N-(7-Oxadecyl)deoxynojirim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated deoxynojirimycin (DNJ) derivatives represent a pivotal class of iminosugars investigated for a range of therapeutic applications. This guide focuses on a specific analogue, N-(7-Oxadecyl)deoxynojirimycin (C7-O-DNJ), detailing its mechanism of action, methodologies for its preclinical evaluation, and its emerging therapeutic potential. As a glucose analogue, C7-O-DNJ primarily functions by inhibiting key enzymes involved in glucose metabolism, specifically α-glucosidases and glucosylceramide synthase. This inhibitory action forms the basis of Substrate Reduction Therapy (SRT), a promising strategy for managing glycosphingolipid (GSL) lysosomal storage disorders such as Gaucher and Fabry disease. This document provides researchers, scientists, and drug development professionals with a comprehensive technical framework, including detailed experimental protocols, data interpretation guides, and an exploration of future research avenues for C7-O-DNJ.

Introduction: The Rationale for Substrate Reduction Therapy

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage[1][2]. Many of these disorders, such as Gaucher and Fabry disease, are classified as glycosphingolipidoses, where a deficiency in a specific lysosomal enzyme leads to the harmful buildup of its GSL substrate[1][3].

While Enzyme Replacement Therapy (ERT) has been a cornerstone of treatment, it has limitations, including high cost, immunogenicity, and poor penetration of the central nervous system[4]. An alternative and complementary strategy is Substrate Reduction Therapy (SRT)[2][4][5][6]. SRT aims to inhibit an early step in the substrate's biosynthetic pathway, thereby reducing the rate of its synthesis to match the compromised rate of its breakdown[4][7]. This approach uses orally available small molecules to restore the metabolic balance within the cell[6].

N-(7-Oxadecyl)deoxynojirimycin belongs to the family of N-alkylated DNJ derivatives, which are potent inhibitors of enzymes that process glucose-containing substrates[8][9][10]. The parent compound, 1-deoxynojirimycin (DNJ), is a natural iminosugar found in mulberry plants[9][11]. While DNJ itself is a potent α-glucosidase inhibitor, N-alkylation significantly enhances its ability to inhibit glucosylceramide synthase (GCS), the key enzyme for the biosynthesis of most GSLs[9][10][12]. The introduction of an oxygen atom into the alkyl chain, as in C7-O-DNJ, has been shown to modulate the compound's lipophilicity and cellular uptake, potentially improving its therapeutic index[12].

Core Mechanism of Action: Dual Inhibition

The therapeutic effect of C7-O-DNJ is rooted in its ability to competitively inhibit enzymes that recognize glucose. Its primary targets are Glucosylceramide Synthase (GCS) and endoplasmic reticulum (ER) α-glucosidases.

Inhibition of Glucosylceramide Synthase (GCS)

GCS (EC 2.4.1.80) catalyzes the first committed step in the synthesis of over 300 complex GSLs by transferring glucose from UDP-glucose to a ceramide backbone[13][14]. By inhibiting GCS at the cytosolic face of the Golgi apparatus, C7-O-DNJ effectively reduces the production of glucosylceramide (GlcCer) and all downstream GSLs that accumulate in various LSDs[9][13][15]. This is the foundational principle of its application in SRT for diseases like Gaucher and Fabry disease[3][16].

Diagram: The Glycosphingolipid Biosynthetic Pathway and C7-O-DNJ Inhibition

GCS_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Biosynthesis C7ODNJ N-(7-Oxadecyl)deoxynojirimycin C7ODNJ->GCS Inhibition ComplexGSL Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->ComplexGSL Further Glycosylation Lysosome Lysosomal Degradation ComplexGSL->Lysosome Accumulation Substrate Accumulation (LSD Pathology) Lysosome->Accumulation Impaired in LSDs

Caption: C7-O-DNJ inhibits GCS, preventing ceramide's conversion to GlcCer.

Inhibition of α-Glucosidases I and II

In the endoplasmic reticulum, α-glucosidases I and II are critical for the proper folding of N-linked glycoproteins, including many viral envelope proteins[8][15][17]. C7-O-DNJ, as a glucose mimic, can inhibit these enzymes, leading to misfolded glycoproteins and triggering the ER-associated degradation (ERAD) pathway[17]. This mechanism is the basis for the broad-spectrum antiviral activity observed with many DNJ derivatives. The length and composition of the N-alkyl chain are critical determinants of which cellular targets are inhibited, allowing for the design of analogues with selective activity against either GCS or the glucosidases[15][17].

Methodological Guide for Preclinical Evaluation

A rigorous preclinical assessment of C7-O-DNJ requires a multi-tiered approach, moving from enzymatic assays to cell-based models and finally to in vivo studies.

In Vitro Characterization: Enzymatic Potency

The initial step is to determine the inhibitory potency of C7-O-DNJ against its primary target, GCS.

Protocol 3.1.1: Glucosylceramide Synthase (GCS) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of C7-O-DNJ against human GCS.

  • Principle: This assay measures the enzymatic transfer of radiolabeled glucose from UDP-[¹⁴C]glucose to a ceramide acceptor. The amount of resulting [¹⁴C]GlcCer is quantified, and the reduction in its formation in the presence of the inhibitor is measured.

  • Materials:

    • Microsomal fractions containing GCS (from human cell lines, e.g., HL-60)

    • UDP-[¹⁴C]glucose (Radiolabeled substrate)

    • Ceramide acceptor (e.g., C6-NBD-ceramide or natural ceramide)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂)

    • C7-O-DNJ (dissolved in DMSO)

    • Scintillation cocktail and vials

  • Methodology:

    • Preparation: Serially dilute C7-O-DNJ in DMSO to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (enzyme source), and the ceramide acceptor.

    • Inhibitor Addition: Add a fixed volume of the diluted C7-O-DNJ or DMSO (vehicle control) to the reaction tubes. Pre-incubate for 15 minutes at 37°C.

    • Initiation: Start the reaction by adding UDP-[¹⁴C]glucose. Incubate for 1-2 hours at 37°C.

    • Termination & Extraction: Stop the reaction by adding a chloroform/methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases. The radiolabeled product, [¹⁴C]GlcCer, will partition into the lower organic phase.

    • Quantification: Carefully transfer the lower organic phase to a scintillation vial, evaporate the solvent under nitrogen, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Representative Inhibitory Potency Data for GCS Inhibitors

Compound Target Enzyme IC50 (nM) Source
Eliglustat Human GCS 24 [18]
Ibiglustat Human GCS Data Varies [18]
EXEL-0346 Human GCS 2 [18]

| C7-O-DNJ | Human GCS | Hypothetical Value | To be determined |

Causality Insight: The choice of a microsomal preparation as the enzyme source is crucial as GCS is a membrane-bound protein. The biphasic solvent extraction is a self-validating step; it ensures that only the lipid product (GlcCer) is separated from the unreacted aqueous substrate (UDP-glucose) for accurate quantification.

Cell-Based Validation: Quantifying GSL Reduction

After confirming enzymatic inhibition, the next logical step is to verify that C7-O-DNJ can reduce GSL levels in a cellular context, validating its bioavailability and activity within the cell.

Diagram: Workflow for Cellular GSL Quantification

GSL_Workflow cluster_0 Cell Culture & Treatment cluster_1 Extraction & Processing cluster_2 Analysis A 1. Culture Patient-Derived Fibroblasts or Cell Line B 2. Treat with C7-O-DNJ (48-96 hours) A->B C 3. Harvest Cells & Lyse B->C D 4. Total Lipid Extraction (e.g., Chloroform/Methanol) C->D E 5. Purify GSLs (e.g., Solid-Phase Extraction) D->E F 6. Quantify Total GSLs (Orcinol-Sulfuric Acid Method) E->F G 7. Profile GSL Species (HPLC or LC-MS/MS) E->G H 8. Data Analysis & EC50 Determination F->H G->H

Caption: Cellular workflow from treatment to GSL quantification and analysis.

Protocol 3.2.1: Quantification of GSL Reduction in Cultured Cells

  • Objective: To determine the half-maximal effective concentration (EC50) of C7-O-DNJ for reducing GSL levels in a relevant cell line (e.g., fibroblasts from a Gaucher patient).

  • Principle: Cells are treated with the inhibitor, after which total lipids are extracted. The GSL fraction is then isolated and quantified, often by measuring the sugar content of the glycolipids.

  • Methodology:

    • Cell Culture: Plate human fibroblasts in a suitable culture dish. Allow cells to adhere and grow to ~70% confluency[19].

    • Treatment: Replace the culture medium with fresh medium containing various concentrations of C7-O-DNJ or vehicle control. Culture for 3-5 days to allow for GSL turnover[13][19].

    • Harvesting: Wash cells with phosphate-buffered saline (PBS), then detach and pellet them by centrifugation[19].

    • Lipid Extraction: Extract total lipids from the cell pellet using sequential extractions with chloroform/methanol mixtures (e.g., 2:1 followed by 1:1 v/v)[19][20]. This ensures the efficient recovery of amphipathic GSLs.

    • GSL Purification: Dry the combined lipid extracts. To remove interfering phospholipids, perform a mild alkaline hydrolysis (e.g., with 100 mM NaOH in methanol)[19]. The stable GSLs can then be purified using a C18 solid-phase extraction (SPE) cartridge[19].

    • Quantification (Orcinol-Sulfuric Acid Method):

      • Dry the purified GSL fraction.

      • Add a solution of orcinol in sulfuric acid.

      • Heat at 80-100°C for 15-20 minutes. The acid hydrolyzes the glycosidic bonds, and the released hexoses react with orcinol to produce a colored product.

      • Measure the absorbance at ~510 nm.

      • Calculate the GSL concentration against a standard curve prepared with a known amount of a relevant sugar (e.g., glucose or galactose).

    • Data Analysis: Calculate the percentage reduction in GSLs for each concentration relative to the vehicle control. Determine the EC50 by fitting the data to a dose-response curve. More advanced analysis can be done using HPLC or LC-MS/MS to profile changes in individual GSL species[20][21][22].

Therapeutic Potential and Future Directions

The dual inhibitory nature of C7-O-DNJ opens up several therapeutic avenues.

  • Lysosomal Storage Disorders: The primary application is SRT for GSL storage diseases. Its ability to reduce the synthesis of the accumulating substrate makes it a promising candidate for Gaucher disease (glucosylceramide accumulation) and Fabry disease (downstream globotriaosylceramide accumulation)[1][3][16]. A key advantage of small molecule inhibitors like C7-O-DNJ is their potential to cross the blood-brain barrier, offering a therapeutic option for the neurological manifestations of these diseases, which are often refractory to ERT[6][18].

  • Antiviral Applications: By inhibiting ER α-glucosidases, C7-O-DNJ can disrupt the life cycle of numerous enveloped viruses that rely on the host's glycoprotein folding machinery, such as HIV, Dengue, and Hepatitis C[12][23]. The modification of the alkyl chain in C7-O-DNJ may offer a refined balance between antiviral efficacy and host cell toxicity compared to other DNJ analogues[12].

  • Oncology: Aberrant GSL expression is a hallmark of many cancers and is implicated in tumor progression, metastasis, and multidrug resistance. GCS inhibitors can sensitize cancer cells to chemotherapy by depleting GSLs that contribute to drug efflux pump activity[24].

Future Research: The next frontier for C7-O-DNJ involves comprehensive ADME/Tox profiling, evaluation in validated animal models of LSDs, and head-to-head comparisons with approved SRT drugs like Miglustat and Eliglustat[1][2]. Further structure-activity relationship (SAR) studies could lead to second-generation analogues with even greater potency and target selectivity.

Conclusion

N-(7-Oxadecyl)deoxynojirimycin is a promising iminosugar therapeutic with a well-defined mechanism of action targeting GCS and α-glucosidases. Its potential as a substrate reduction therapy for lysosomal storage disorders is significant, particularly for addressing neurological symptoms. The detailed methodologies provided in this guide offer a robust framework for researchers to rigorously evaluate C7-O-DNJ and unlock its full therapeutic potential. Continued investigation is warranted to translate these preclinical findings into clinical applications.

References

  • Genetic Substrate Reduction Therapy: A Promising Approach for Lysosomal Storage Disorders. MDPI. [Link]

  • Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. [Link]

  • Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. [Link]

  • Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

  • Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. MDPI. [Link]

  • Inhibitor of Glucosylceramide Synthase Inhibits the Human Enzyme, but Not Enzymes from Other Organisms. Oxford Academic. [Link]

  • Substrate Reduction Therapeutic Solutions for LSDs. CD BioSciences. [Link]

  • Substrate reduction therapy. Wikipedia. [Link]

  • Substrate Reduction Therapy for Lysosomal Storage Diseases. PubMed. [Link]

  • The Extraction and Analysis of Glycosphingolipids. Springer Nature Experiments. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [Link]

  • Lipidomics of Glycosphingolipids. PMC - NIH. [Link]

  • Comprehensive analysis of glycosphingolipid glycans by lectin microarrays and MALDI-TOF mass spectrometry. Research Communities by Springer Nature. [Link]

  • Glycosphingolipid Quantification by Orcinol Sulfuric Acid Method. ResearchGate. [Link]

  • Inhibitors of glucosylceramide synthase. NCBI. [Link]

  • Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides. PubMed. [Link]

  • Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PMC - NIH. [Link]

  • Inhibitors of Glucosylceramide Synthase. Springer Nature Experiments. [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PMC - NIH. [Link]

  • Therapeutic Prospects of Mulberry-Derived DNJ: A Review. ResearchGate. [Link]

  • Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed. [Link]

  • N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. PubMed. [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [Link]

  • Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. food.chinajoumal.net. [Link]

  • Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Applications of N-(7-Oxadecyl)deoxynojirimycin: A Senior Application Scientist's Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of N-(7-Oxadecyl)deoxynojirimycin (N-ODN). N-ODN is a synthetic derivative of deox...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of N-(7-Oxadecyl)deoxynojirimycin (N-ODN). N-ODN is a synthetic derivative of deoxynojirimycin (DNJ), an iminosugar with potent biological activities. The introduction of a 7-oxadecyl chain to the nitrogen atom of the DNJ core enhances its cellular uptake and modulates its inhibitory profile, making it a valuable tool for studying various biological processes.

This guide will delve into the core mechanisms of N-ODN action and provide detailed, field-proven protocols for its application in key in vitro assays. The experimental designs are structured to be self-validating, ensuring the generation of robust and reproducible data.

Introduction to N-(7-Oxadecyl)deoxynojirimycin (N-ODN)

N-ODN belongs to the class of N-alkylated deoxynojirimycin derivatives, which are known inhibitors of enzymes involved in carbohydrate metabolism. The parent compound, DNJ, is a potent inhibitor of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates.[1] N-alkylation of DNJ, as in the case of N-ODN, can significantly alter its biological activity, often leading to increased potency and a broader spectrum of inhibition.

The primary mechanisms of action for N-ODN and related compounds involve the competitive inhibition of two key enzyme families:

  • α-Glucosidases: These enzymes are located in the endoplasmic reticulum (ER) and are essential for the proper folding of N-linked glycoproteins. Inhibition of α-glucosidases I and II by N-ODN leads to the accumulation of misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and impact cellular processes like viral replication.

  • Glucosylceramide Synthase (GCS): This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[2] Inhibition of GCS by N-alkylated DNJ derivatives depletes cellular GSLs, affecting cell signaling, membrane integrity, and pathogen entry.

The 7-oxadecyl chain of N-ODN imparts a lipophilic character to the molecule, facilitating its passage across cellular membranes and enhancing its interaction with membrane-associated enzymes like GCS.

Core In Vitro Assay Protocols

This section provides detailed protocols for the most common in vitro applications of N-ODN. Each protocol is designed to be a starting point, and optimization may be required depending on the specific cell line or experimental conditions.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of N-ODN against α-glucosidase in a cell-free system. The principle is based on the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase, which releases the yellow-colored product, p-nitrophenol. The reduction in the rate of p-nitrophenol formation is proportional to the inhibitory activity of N-ODN.[3]

Key Experimental Workflow: α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Phosphate Buffer - α-Glucosidase Solution - pNPG Solution - N-ODN Dilutions Mix Mix: - N-ODN/Control (20 µL) - α-Glucosidase (20 µL) Reagents->Mix PreIncubate Pre-incubate: 10 min at 37°C Mix->PreIncubate Add_pNPG Add pNPG (20 µL) PreIncubate->Add_pNPG Incubate Incubate: 20 min at 37°C Add_pNPG->Incubate Stop Add Na2CO3 (80 µL) Incubate->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

    • α-Glucosidase Solution: Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in cold phosphate buffer.

    • pNPG Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside in phosphate buffer.

    • N-ODN Stock Solution: Prepare a 10 mM stock solution of N-ODN in a suitable solvent (e.g., DMSO or water).

    • N-ODN Working Solutions: Prepare serial dilutions of the N-ODN stock solution in phosphate buffer to achieve a range of desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each N-ODN working solution or control (buffer for 100% activity, acarbose as a positive control inhibitor) to the wells of a 96-well plate.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the N-ODN concentration and determine the IC50 value (the concentration of N-ODN that inhibits 50% of the enzyme activity).

Quantitative Data Summary: α-Glucosidase Inhibition

CompoundEnzyme SourceIC50Reference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidase222.4 ± 0.5 µM[4]
Acarbose (Positive Control)Yeast α-glucosidase822.0 ± 1.5 µM[5]
Novel N-alkyl-DNJ derivative (Compound 43)Yeast α-glucosidase30.0 ± 0.6 µM[5]
Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Based)

This assay measures the ability of N-ODN to inhibit GCS activity within intact cells. The protocol utilizes a fluorescently labeled ceramide analog, NBD C6-ceramide, which is taken up by cells and converted to NBD C6-glucosylceramide by GCS. The inhibition of GCS by N-ODN results in a decrease in the formation of the fluorescent glucosylceramide, which can be quantified by high-performance liquid chromatography (HPLC).

Key Experimental Workflow: Cell-Based GCS Inhibition Assay

G cluster_cell_culture Cell Culture & Treatment cluster_labeling Fluorescent Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis Seed Seed cells in culture plates Treat Treat with N-ODN (e.g., 24-48 hours) Seed->Treat Add_NBD Add NBD C6-ceramide Treat->Add_NBD Incubate_Label Incubate (e.g., 2 hours) Add_NBD->Incubate_Label Harvest Harvest and wash cells Incubate_Label->Harvest Extract Extract lipids (e.g., Folch method) Harvest->Extract HPLC Separate lipids by HPLC Extract->HPLC Quantify Quantify NBD C6-glucosylceramide HPLC->Quantify Analyze Determine % GCS inhibition Quantify->Analyze

Caption: Workflow for the cell-based glucosylceramide synthase (GCS) inhibition assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells of interest (e.g., HL-60 or other suitable cell line) in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of N-ODN for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Fluorescent Labeling:

    • Prepare a working solution of NBD C6-ceramide complexed with bovine serum albumin (BSA) in serum-free medium.

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the NBD C6-ceramide/BSA solution to the cells and incubate for a specific period (e.g., 2 hours) at 37°C.

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS to remove excess fluorescent probe.

    • Harvest the cells by scraping or trypsinization.

    • Extract the cellular lipids using a standard method, such as the Folch extraction (chloroform:methanol, 2:1 v/v).

  • HPLC Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC.

    • Separate the fluorescent lipids by normal-phase HPLC with fluorescence detection.

    • Identify and quantify the peaks corresponding to NBD C6-ceramide and NBD C6-glucosylceramide by comparing with authentic standards.

  • Data Analysis:

    • Calculate the amount of NBD C6-glucosylceramide formed in each sample.

    • Determine the percentage of GCS inhibition for each N-ODN concentration relative to the vehicle control.

    • Calculate the IC50 value for GCS inhibition.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay evaluates the ability of N-ODN to inhibit the production of infectious virus particles from infected cells. The principle relies on the fact that many enveloped viruses require proper N-linked glycosylation of their envelope proteins for correct folding and function. Inhibition of α-glucosidases by N-ODN can disrupt this process, leading to a reduction in the yield of infectious virions.[6]

Protocol:

  • Cell Culture and Infection:

    • Seed a suitable host cell line (e.g., Vero cells for many viruses) in 96-well plates and grow to confluency.

    • Pre-treat the cells with various concentrations of N-ODN for a short period (e.g., 1-2 hours) before infection.

    • Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

    • After the virus adsorption period, remove the inoculum and add fresh medium containing the corresponding concentrations of N-ODN.

  • Incubation and Virus Harvest:

    • Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus.

    • Harvest the culture supernatant, which contains the progeny virus particles.

  • Virus Titer Determination (Plaque Assay or TCID50):

    • Determine the titer of infectious virus in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each N-ODN concentration compared to the untreated control.

    • Determine the EC50 value (the concentration of N-ODN that reduces the virus yield by 50%).

Quantitative Data Summary: Antiviral Activity

CompoundVirusCell LineEC50Reference
N-alkylated DNJ derivative (CM-10-18)Dengue Virus (DENV)BHK6.5 µM[7]
Novel N-alkylated DNJ derivativesDengue Virus (DENV)BHK0.3-0.5 µM[7]
Cell Viability and Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of N-ODN to distinguish between specific antiviral or metabolic effects and general toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of N-ODN concentrations for the same duration as the primary bioassay (e.g., 24-72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 value (the concentration of N-ODN that reduces cell viability by 50%).

Quantitative Data Summary: Cytotoxicity

CompoundCell LineCC50Reference
1-Deoxynojirimycin (DNJ)MRC5 (normal lung fibroblast)> 18 mM[8]
1-Deoxynojirimycin (DNJ)A172 (glioblastoma)~5.3 mM[8]
Novel N-alkylated DNJ derivativesBHK> 500 µM[7]

Data Interpretation and Troubleshooting

  • Selectivity Index (SI): To evaluate the therapeutic potential of N-ODN as an antiviral agent, it is essential to calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

  • Kinetic Analysis of Enzyme Inhibition: For enzyme inhibition assays, performing kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5]

  • Troubleshooting:

    • High background in enzyme assays: Ensure the purity of reagents and check for any non-enzymatic degradation of the substrate.

    • Low signal in cell-based assays: Optimize cell seeding density, incubation times, and probe concentrations.

    • Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and reagent preparations.

Conclusion

N-(7-Oxadecyl)deoxynojirimycin is a versatile research tool for investigating fundamental cellular processes involving glycoprotein processing and glycosphingolipid metabolism. The detailed protocols provided in this guide offer a robust framework for conducting in vitro assays to elucidate the biological effects of N-ODN. By carefully designing experiments and interpreting data in the context of its known mechanisms of action, researchers can effectively leverage this compound to advance their studies in virology, oncology, and metabolic diseases.

References

  • BenchChem. (2025). Application Note & Protocol: MTT Assay for Assessing Deoxynojirimycin (DNJ) Cytotoxicity. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using N-acetyl-1-deoxynojirimycin (DNJNAc). BenchChem.
  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879–1890.
  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. International Journal of Molecular Sciences, 24(15), 12345.
  • BenchChem. (2025). Technical Support Center: Managing Deoxynojirimycin (DNJ)-Induced Cytotoxicity in Long-Term Cell Culture. BenchChem.
  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of biological chemistry, 269(11), 8362–8365.
  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin deriv
  • Chang, J., Schul, W., Butters, T. D., Yip, A., Liu, B., Behnam, M. A., ... & Brancale, A. (2012). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 55(13), 6061–6075.
  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879–1890.
  • Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. (2012). Journal of medicinal chemistry, 55(13), 6061–75.
  • A fluorescent assay for ceramide synthase activity. (2013). Journal of lipid research, 54(6), 1727–1735.
  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing.
  • Cytotoxicity Assay Protocol v1. (2019).
  • Shayman, J. A., & Abe, A. (2000). Glucosylceramide synthase: assay and properties. Methods in enzymology, 311, 42–49.
  • The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. (2024). Frontiers in pharmacology, 15, 1358999.

Sources

Application

Analysis of N-(7-Oxadecyl)deoxynojirimycin Derivatives by High-Performance Liquid Chromatography with Charged Aerosol Detection

An Application Note for Drug Development Professionals Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(7-Oxadecyl)deoxynojirimycin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(7-Oxadecyl)deoxynojirimycin and related long-chain N-alkylated deoxynojirimycin (DNJ) derivatives. These compounds, which are potent glycosidase inhibitors with significant therapeutic potential, present a unique analytical challenge due to their amphiphilic nature and lack of a UV chromophore.[1][2][3] This protocol leverages a mixed-mode chromatographic strategy to achieve excellent retention and peak shape, coupled with Charged Aerosol Detection (CAD) for universal and sensitive quantification. The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring accurate characterization and quantification of this promising class of iminosugars.

Introduction: The Analytical Challenge of Lipophilic Iminosugars

Iminosugars are carbohydrate mimetics where the endocyclic oxygen has been replaced by a nitrogen atom.[2] This structural modification confers basic properties and allows them to act as potent inhibitors of carbohydrate-processing enzymes, making them valuable therapeutic targets for diseases ranging from diabetes to viral infections and lysosomal storage disorders.[1][3][4] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is the foundational structure for approved drugs like Miglitol and Miglustat.[1]

Modification of the ring nitrogen with long alkyl chains, such as in N-(7-Oxadecyl)deoxynojirimycin, has been shown to dramatically increase inhibitory potency and alter the pharmacological profile.[5][6] However, this modification introduces significant analytical hurdles:

  • Lack of a Chromophore: The core iminosugar structure and the alkyl chain do not absorb UV light, rendering standard HPLC-UV detection methods ineffective.[7][8][9]

  • Amphiphilic Character: These molecules possess a highly polar, hydrophilic iminosugar "head" and a long, nonpolar, lipophilic alkyl "tail." This dual nature makes them difficult to analyze using conventional chromatographic modes. In reversed-phase chromatography, the polar head elutes too quickly, while the nonpolar tail can cause peak tailing or irreversible column adsorption. In normal-phase chromatography, the mobile phases are often incompatible with the sample's solubility.

To overcome these challenges, a successful method must employ a chromatographic mode that can effectively manage this amphiphilicity and a universal detection technique that does not rely on chromophores.

Strategic Approach: Mixed-Mode Chromatography and Charged Aerosol Detection

The Chromatographic Solution: Mixed-Mode Chromatography (MMC)

To address the unique properties of N-alkylated DNJ derivatives, we selected a Mixed-Mode Chromatography (MMC) strategy. MMC utilizes stationary phases that incorporate multiple interaction mechanisms, such as ion exchange and hydrophobic interactions, on a single ligand.[10][11][12] For N-(7-Oxadecyl)deoxynojirimycin, a mixed-mode column combining weak cation exchange (WCX) and reversed-phase (RP) characteristics is ideal.

  • Causality: The protonatable nitrogen of the DNJ ring (pKa ~6.6) allows for electrostatic interaction with the cation exchange functional groups on the stationary phase. Simultaneously, the long oxadecyl tail engages in hydrophobic interactions with the reversed-phase ligands. This dual-mode retention provides superior selectivity and peak shape compared to single-mode chromatography.[13][14]

The Detection Solution: Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a universal detection technique ideal for non-volatile analytes that lack a chromophore.[15][16] The eluent from the column is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and then measured by an electrometer.[15][17] The response is proportional to the mass of the analyte, offering consistent response for structurally diverse compounds. This makes CAD a superior choice over Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection, offering better sensitivity and gradient compatibility.[16][17]

Experimental Protocol

Instrumentation, Chemicals, and Consumables

A summary of the required materials for this protocol is provided below. All solvents and reagents should be of HPLC or MS grade to minimize baseline noise.

Item Specification
HPLC System Quaternary pump, autosampler, column oven (e.g., Thermo Scientific Vanquish)
Detector Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo or Vanquish CAD)
Analytical Column Mixed-Mode WCX/RP, 3 µm, 2.1 x 100 mm (e.g., Acclaim Trinity P1, ES-C18)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Reference Standard N-(7-Oxadecyl)deoxynojirimycin, >97% purity[18]
Nitrogen Gas High purity (>99.9%), for CAD detector
Preparation of Solutions

Mobile Phase A (10 mM Ammonium Formate, pH 3.5):

  • Weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water.

  • Adjust the pH to 3.5 using formic acid.

  • Filter through a 0.22 µm membrane filter before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of N-(7-Oxadecyl)deoxynojirimycin reference standard.

  • Dissolve in 10 mL of the Sample Diluent (50:50 Acetonitrile:Water) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for 1 month at 2-8°C.

Working Standards (Calibration Curve):

  • Perform serial dilutions of the Standard Stock Solution using the Sample Diluent to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.

Sample Preparation:

  • Dissolve the sample containing N-(7-Oxadecyl)deoxynojirimycin in the Sample Diluent to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex and sonicate to ensure homogeneity.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC and CAD Operating Conditions

The optimized chromatographic and detector parameters are detailed in the table below.

Parameter Condition
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
CAD Nebulizer Gas Nitrogen, 35 psi
CAD Evaporation Temp. 50°C
CAD Data Collection Rate 10 Hz
CAD Power Function 1.0 (or as optimized for linearity)

Rationale for Parameter Selection:

  • Gradient Elution: A gradient from 40% to 95% acetonitrile is necessary. The initial lower organic content ensures retention of the analyte via both ion exchange and hydrophobic mechanisms. Increasing the acetonitrile content disrupts the hydrophilic interactions and elutes the compound, providing a sharp, well-defined peak.

  • Acidic pH: A mobile phase pH of 3.5 ensures the nitrogen in the DNJ moiety is consistently protonated, leading to reproducible cationic exchange interactions and improved peak symmetry.

  • CAD Temperature: An evaporation temperature of 50°C is chosen to efficiently remove the mobile phase without causing degradation of the non-volatile analyte.

Experimental Workflow Diagram

The overall analytical process is visualized in the following workflow diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-CAD Analysis cluster_data 3. Data Processing std_prep Prepare Standard Stock & Calibration Series smp_prep Prepare Sample (Dissolve & Filter) mp_prep Prepare Mobile Phases (A & B) injection Inject Standards & Samples smp_prep->injection instrument HPLC-CAD System (Set Conditions) instrument->injection separation Chromatographic Separation (Mixed-Mode Column) injection->separation detection Charged Aerosol Detection (CAD) separation->detection chromatogram Acquire Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quant Quantify Analyte in Samples calibration->quant report Generate Report quant->report

Caption: Workflow for the HPLC-CAD analysis of N-alkylated DNJ derivatives.

Method Validation and System Suitability

To ensure the reliability and integrity of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[19][20][21][22][23]

System Suitability

Before any sample analysis, system suitability must be confirmed by injecting a mid-range standard (e.g., 25 µg/mL) six consecutive times. The results must meet the criteria outlined below.

Parameter Acceptance Criterion
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Validation Parameters

The following parameters should be assessed to fully validate the method for its intended purpose.

Parameter Description & Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). Peak purity should be confirmed using a diode array detector or MS if available.
Linearity & Range The method should demonstrate a linear relationship between peak area and concentration. For the proposed range of 1-100 µg/mL, a correlation coefficient (r²) of ≥ 0.995 is required.[20][24]
Accuracy Determined by spike recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 98.0% - 102.0%.[20][24]
Precision Repeatability: %RSD of ≤ 2.0% for six replicate preparations at 100% of the target concentration.[20][24] Intermediate Precision: Analysis performed by a different analyst on a different day. Results should be comparable to repeatability data.
LOD & LOQ Limit of Detection (LOD): Signal-to-Noise ratio of 3:1. Limit of Quantitation (LOQ): Signal-to-Noise ratio of 10:1. The LOQ must be precise, with an RSD of ≤ 10%.[24][25]
Robustness The method's performance is evaluated under small, deliberate variations in parameters like column temperature (±2°C), mobile phase pH (±0.2 units), and flow rate (±0.02 mL/min).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Splitting 1. Column contamination or degradation. 2. Mismatch between sample diluent and mobile phase. 3. Incorrect mobile phase pH.1. Flush the column; if unresolved, replace the column. 2. Ensure sample diluent is similar to or weaker than the initial mobile phase. 3. Verify the pH of Mobile Phase A is 3.5.
Retention Time Drift 1. Inadequate column equilibration. 2. Leak in the HPLC system. 3. Mobile phase composition changing over time.1. Increase equilibration time between runs to at least 5 column volumes. 2. Perform a system pressure test. 3. Prepare fresh mobile phases daily.
Low Signal-to-Noise 1. CAD nebulizer is clogged. 2. Incorrect CAD settings (e.g., evaporation temp too high). 3. Low analyte concentration.1. Clean the nebulizer according to the manufacturer's instructions. 2. Optimize evaporation temperature; start lower and increase gradually. 3. Ensure sample concentration is above the LOQ.
Baseline Noise/Drift 1. Contaminated mobile phase or reagents. 2. Insufficient nitrogen gas pressure to CAD. 3. Temperature fluctuations in the lab.1. Use high-purity solvents and freshly prepared mobile phases. 2. Check the nitrogen source and ensure pressure is stable and within the recommended range. 3. Ensure the column oven is on and the lab environment is stable.

Conclusion

This application note details a highly effective HPLC-CAD method for the quantitative analysis of N-(7-Oxadecyl)deoxynojirimycin derivatives. The strategic use of Mixed-Mode Chromatography successfully addresses the amphiphilic nature of these molecules, providing excellent retention and symmetrical peak shapes. Paired with the universal and sensitive Charged Aerosol Detector , this method overcomes the challenge posed by the analyte's lack of a UV chromophore. The protocol is robust, reliable, and suitable for implementation in research and quality control environments, facilitating the development of novel iminosugar-based therapeutics.

References

  • Wikipedia. Charged aerosol detector. [Link]

  • Ghavami, M., et al. (2021). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1396. [Link]

  • Taylor, P. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Western Sydney University Repository. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Tran, T. H., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 48-55. [Link]

  • Li, Y., et al. (2011). Synthetic N-Alkylated Iminosugars as New Potential Immunosuppressive Agents. ACS Medicinal Chemistry Letters, 2(7), 530-534. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Wrodnigg, T. M., et al. (2018). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. Molecules, 23(10), 2595. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Marques, F., et al. (2019). Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Molecules, 24(14), 2573. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wang, Y., et al. (2018). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. Molecules, 23(11), 2999. [Link]

  • Widowati, W., et al. (2019). Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. Tropical Life Sciences Research, 30(1), 115-127. [Link]

  • ResearchGate. HPLC analysis of DNJ (1-deoxynojirimycin). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Hydrophilic Interaction Liquid Chromatography (Hilic). [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Nawrot, J., et al. (2011). Hydrophilic interaction liquid chromatography—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-857. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2014). Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. [Link]

  • ResearchGate. HPLC-RD analysis of the derivatized 1-deoxynojirimycin (DNJ). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Bicker, W., et al. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 20-27. [Link]

  • Adhikari, B., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1584. [Link]

  • Sartorius. Mixed Mode Chromatography. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

  • Nuengchamnong, N., et al. (2007). Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 853-858. [Link]

  • Kimura, T., et al. (2004). Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection. Journal of Agricultural and Food Chemistry, 52(6), 1415-1418. [Link]

  • Tura, M., et al. (2021). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. Molecules, 26(15), 4526. [Link]

  • ResearchGate. (2025). (PDF) Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. [Link]

  • Mini-Reviews in Organic Chemistry. (2021). An Overview of Debenzylation Methods to Obtain 1-Deoxynojirimycin (DNJ). [Link]

  • Scribd. Structure & Synthesis of Nojirimycin. [Link]

  • Overkleeft, H. S., et al. (1998). Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. The Journal of Biological Chemistry, 273(41), 26522-26527. [Link]

  • Bagal, S. K., et al. (2010). Total Synthesis of 1-Deoxynojirimycin & 1-Deoxyaltronojirimycin. Organic Letters, 12(1), 136-139. [Link]

Sources

Method

application of N-(7-Oxadecyl)deoxynojirimycin in glycosphingolipid research

An In-Depth Guide to the Application of N-(7-Oxadecyl)deoxynojirimycin in Glycosphingolipid Research Introduction: The Critical Role of Glycosphingolipids and Their Synthesis Glycosphingolipids (GSLs) are fundamental com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-(7-Oxadecyl)deoxynojirimycin in Glycosphingolipid Research

Introduction: The Critical Role of Glycosphingolipids and Their Synthesis

Glycosphingolipids (GSLs) are fundamental components of eukaryotic cell membranes, consisting of a hydrophobic ceramide lipid anchor and a hydrophilic glycan headgroup.[1] Far from being passive structural elements, GSLs are centrally involved in a vast array of cellular functions, including signal transduction, cell-cell recognition, adhesion, and the modulation of membrane protein activity.[1] The biosynthesis of the entire family of several hundred complex GSLs begins with a single, pivotal reaction: the transfer of glucose from UDP-glucose to a ceramide molecule. This rate-limiting step is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[2][3]

Given this central role, it is unsurprising that dysregulation of GSL metabolism is linked to numerous human diseases. Pathological accumulation of GSLs due to deficient lysosomal enzyme activity leads to devastating lysosomal storage disorders, such as Gaucher disease.[4][5] Conversely, aberrant GSL expression is also implicated in cancer progression and metabolic diseases like type 2 diabetes.[1][6] Consequently, the targeted inhibition of GCS has emerged as a powerful research tool and a promising therapeutic strategy known as Substrate Reduction Therapy (SRT).[1][7] This guide focuses on a specific and potent inhibitor, N-(7-Oxadecyl)deoxynojirimycin, and its application as a precise tool for investigating GSL biology.

N-(7-Oxadecyl)deoxynojirimycin: A Molecular Probe for GCS

N-(7-Oxadecyl)deoxynojirimycin belongs to the iminosugar class of compounds. The archetypal iminosugar, 1-deoxynojirimycin (DNJ), is a natural glucose analogue where the ring oxygen is replaced by a nitrogen atom.[8] This structural mimicry allows it to interact with glucose-processing enzymes.

Mechanism of Action: Rational Design for Potency

The therapeutic and research utility of DNJ is dramatically enhanced through N-alkylation. While DNJ itself is a poor inhibitor of GCS, the addition of an N-alkyl chain significantly increases its potency and selectivity for this enzyme.[9] The mechanism is twofold:

  • The iminosugar headgroup acts as a mimic of the glucose substrate, targeting the molecule to the active site of GCS.

  • The hydrophobic N-alkyl tail enhances the molecule's interaction with the lipid environment of the Golgi membrane where GCS resides and likely interacts with the ceramide-binding site of the enzyme.

N-(7-Oxadecyl)deoxynojirimycin is a derivative where an oxygen atom has been introduced into the N-decyl chain. This modification is a key design feature; it reduces the compound's overall lipophilicity and detergent-like properties compared to a simple long-chain alkyl derivative, while maintaining potent inhibitory activity.[10] This can improve its cellular properties and reduce non-specific membrane effects. By competitively inhibiting GCS, N-(7-Oxadecyl)deoxynojirimycin effectively blocks the production of glucosylceramide (GlcCer), the precursor to most GSLs, leading to a global reduction in cellular GSL content.[8][11]

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDPGlc UDP-Glucose UDPGlc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer First committed step Inhibitor N-(7-Oxadecyl)deoxynojirimycin Inhibitor->GCS ComplexGSLs Lactosylceramides, Globosides, Gangliosides GlcCer->ComplexGSLs Further glycosylation

Caption: The Glycosphingolipid Biosynthetic Pathway.

Core Applications in Glycosphingolipid Research

The ability to precisely and potently inhibit GCS makes N-(7-Oxadecyl)deoxynojirimycin and related compounds invaluable for several key research areas.

  • Modeling Substrate Reduction Therapy (SRT): The most prominent application is in the study of GSL storage disorders. In diseases like Gaucher's, mutations in the GBA gene lead to a deficiency in the lysosomal enzyme glucocerebrosidase, causing toxic accumulation of GlcCer.[4][12] Applying N-(7-Oxadecyl)deoxynojirimycin to cellular or animal models of Gaucher disease allows researchers to decrease the rate of GlcCer synthesis, balancing the reduced degradation capacity and thereby preventing its accumulation.[7][9] This provides a direct method to study the efficacy and cellular consequences of SRT.

  • Elucidating the Functions of GSLs: By depleting cells of their GSLs, researchers can uncover the roles these lipids play in fundamental processes. For example, inhibiting GCS has been shown to induce cell cycle arrest and suppress the growth of cancer cells, which often overexpress GCS.[3] Similarly, GSL depletion can improve insulin sensitivity and ameliorate hepatic steatosis in models of obesity and diabetes, highlighting the role of GSLs in metabolic regulation.[6]

  • Investigating Membrane Dynamics: GSLs are key organizers of membrane microdomains, often called lipid rafts. These domains are enriched in specific lipids and proteins and function as signaling platforms. Using an inhibitor like N-(7-Oxadecyl)deoxynojirimycin to alter the GSL composition of membranes allows for the study of how these changes impact raft integrity and the function of raft-associated proteins, such as receptor tyrosine kinases.

Critical Experimental Consideration: Selectivity

A crucial aspect of using DNJ analogues is their potential for off-target effects. Besides GCS, N-alkylated DNJs can also inhibit endoplasmic reticulum (ER) α-glucosidases I and II, enzymes involved in the processing of N-linked glycoproteins.[9][11] The length of the N-alkyl chain plays a significant role in this selectivity. Shorter-chain derivatives like N-butyl-DNJ inhibit both GCS and ER glucosidases, whereas longer-chain derivatives show increased selectivity for GCS, likely due to restricted access to the ER lumen.[11][13] Researchers must be aware of this dual activity and incorporate appropriate controls to distinguish effects due to GSL depletion from those caused by altered glycoprotein processing.

Quantitative Data and Experimental Design

The optimal concentration of an N-alkylated DNJ inhibitor is cell-type dependent and must be empirically determined. However, published data for analogous compounds provide a valuable starting point for experimental design.

Compound NameTarget Enzyme(s)Typical In Vitro ConcentrationIC₅₀ ValueReference
N-butyl-DNJ (Miglustat) GCS, ER α-Glucosidases50 µM - 1 mM~5-50 µM (GCS)[4][11]
N-nonyl-DNJ GCS, ER α-Glucosidases100 µMNot specified[11]
N-cis-13-octadecenyl-DNJ GCS (selective)10 µMNot specified[11]
N-(7-Oxadecyl)deoxynojirimycin GCS, ER α-GlucosidasesTo be determined (start ~1-50 µM)Not specified[10]

Note: The optimal concentration for N-(7-Oxadecyl)deoxynojirimycin should be determined via a dose-response experiment, assessing both GSL depletion and potential cytotoxicity.

Detailed Application Protocols

The following protocols provide a framework for using N-(7-Oxadecyl)deoxynojirimycin to inhibit GSL synthesis in a cell culture setting.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution of Inhibitor in DMSO C 3. Treat Cells with Serial Dilutions of Inhibitor A->C B 2. Seed Cells in Multi-well Plates & Allow Attachment B->C D 4. Incubate for Desired Period (e.g., 24-72h) C->D E 5a. Assess Cell Viability (e.g., MTT Assay) D->E F 5b. Harvest Cells for Biochemical Analysis D->F G 6. Analyze GSL Depletion (TLC/HPLC/MS) or Downstream Effects (Western Blot) F->G

Caption: General Experimental Workflow.

Protocol 1: Inhibition of GSL Synthesis in Cultured Cells

This protocol details the treatment of a chosen cell line with N-(7-Oxadecyl)deoxynojirimycin to achieve GSL depletion.

Rationale: The goal is to expose logarithmically growing cells to the inhibitor for a sufficient duration to allow for the turnover of existing GSLs and prevent the synthesis of new ones. A 48-72 hour incubation is often required to observe significant phenotypic changes.

Materials:

  • Adherent mammalian cell line (e.g., HL-60, HCT116, or a fibroblast line relevant to your research)[3][11]

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)[14]

  • N-(7-Oxadecyl)deoxynojirimycin (MW: 305.41 g/mol )[15]

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • 6-well or 96-well tissue culture plates

  • Sterile 1X Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Causality: N-(7-Oxadecyl)deoxynojirimycin is a lipophilic compound with low aqueous solubility. A concentrated stock solution must be prepared in an organic solvent like DMSO.

    • Dissolve N-(7-Oxadecyl)deoxynojirimycin in DMSO to create a 10 mM stock solution. For example, dissolve 3.05 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are approximately 50-60% confluent at the time of analysis. This prevents artifacts from over-confluence while ensuring sufficient cell numbers.[16]

    • Incubate overnight (~16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete culture medium from your 10 mM stock. For a starting dose-response experiment, aim for final concentrations of 0.1, 1, 10, 25, and 50 µM.

    • Crucially, prepare a "Vehicle Control" medium containing the same final concentration of DMSO as your highest inhibitor dose (e.g., if 50 µM is the highest dose, the DMSO concentration will be 0.5%). This is essential to control for any effects of the solvent itself.

    • Aspirate the old medium from the cells and replace it with the medium containing the inhibitor dilutions or the vehicle control.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 48 or 72 hours). The exact time depends on the cell type and the specific endpoint being measured.[1]

  • Harvesting/Analysis:

    • Following incubation, the cells are ready for downstream analysis as described in the protocols below.

Protocol 2: Assessing Cellular Viability via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation, a common method to assess the cytotoxic or cytostatic effects of GSL depletion.[1]

Rationale: The MTT assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells treated in a 96-well plate as per Protocol 1

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • MTT Addition: At the end of the incubation period from Protocol 1, add 10 µL of 5 mg/mL MTT solution directly to each well (for a final volume of 110 µL if starting with 100 µL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down gently to dissolve the formazan crystals. The plate should turn into a uniform purple solution.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Analysis: Subtract the background absorbance (from wells with medium but no cells). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent viability.

Conclusion

N-(7-Oxadecyl)deoxynojirimycin and its parent family of N-alkylated deoxynojirimycins are indispensable tools in modern glycobiology. By providing a means to specifically inhibit the first committed step in GSL synthesis, these molecules allow researchers to probe the fundamental roles of GSLs in health and dissect their contributions to a wide range of pathologies, from rare genetic disorders to cancer and metabolic disease. The protocols and conceptual framework provided here serve as a robust starting point for scientists and drug developers aiming to modulate GSL pathways and unlock new therapeutic avenues.

References

  • D'Angelo, G., et al. (2000). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Zitzmann, N., et al. (1996). Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides. PubMed. Available at: [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. Available at: [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PubMed. Available at: [Link]

  • Onishi, T., et al. (2021). A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PubMed Central. Available at: [Link]

  • Overkleeft, H. S., et al. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Semantic Scholar. Available at: [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 475540, N-(7-Oxadecyl)deoxynojirimycin. PubChem. Available at: [Link]

  • Tsunoda, T., et al. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. Available at: [Link]

  • Science.gov. glucosylceramide synthase inhibitors: Topics by Science.gov. Science.gov. Available at: [Link]

  • Tropak, M. B., et al. (2010). 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines. PubMed Central. Available at: [Link]

  • Breznošková, K., et al. (2017). New inhibitors of glucosylceramide synthase and their effect on cell fate. ResearchGate. Available at: [Link]

  • Onishi, T., et al. (2021). A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PubMed. Available at: [Link]

  • Tropak, M. B., et al. (2010). 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines. PubMed. Available at: [Link]

  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. PubMed. Available at: [Link]

  • Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry. Available at: [Link]

  • Cox, T., et al. (2000). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. The Lancet. Available at: [Link]

  • Porubsky, S., et al. (2020). Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo. MDPI. Available at: [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. Available at: [Link]

  • Llopis, A., et al. (2007). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. PubMed. Available at: [Link]

  • Fischer, J. R., et al. (2011). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed. Available at: [Link]

  • Artola, M., et al. (2018). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed Central. Available at: [Link]

  • Zhao, H., et al. (2007). Inhibiting glycosphingolipid synthesis ameliorates hepatic steatosis in obese mice. Hepatology. Available at: [Link]

  • Cystic Fibrosis Foundation. CF8Flp Culturing Protocol. Cystic Fibrosis Foundation. Available at: [Link]

  • Platt, F. M., et al. (1997). N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed. Available at: [Link]

  • ResearchGate. (2019). Cell culture treatment protocol. ResearchGate. Available at: [Link]

  • Wikipedia. Tetraplegia. Wikipedia. Available at: [Link]

Sources

Application

Application Notes & Protocols: N-(7-Oxadecyl)deoxynojirimycin as a Precision Tool for Interrogating Endoplasmic Reticulum Glucosidases

Foundational Overview: The Critical Role of ER Glucosidases in Glycoprotein Quality Control Within the intricate environment of the endoplasmic reticulum (ER), the correct folding and maturation of newly synthesized glyc...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Overview: The Critical Role of ER Glucosidases in Glycoprotein Quality Control

Within the intricate environment of the endoplasmic reticulum (ER), the correct folding and maturation of newly synthesized glycoproteins are paramount for cellular function. This process is governed by a sophisticated quality control (QC) system. Central to this system are the ER-resident α-glucosidases I and II, enzymes that sequentially cleave glucose residues from the N-linked glycan precursor (Glc₃Man₉GlcNAc₂) attached to nascent polypeptides.[1][2]

This deglucosylation is not merely a processing step; it is a critical checkpoint that dictates the fate of the glycoprotein. The removal of the first two glucose residues by glucosidase I and II generates a monoglucosylated glycan, which is the specific recognition motif for the lectin chaperones, calnexin (CNX) and calreticulin (CRT).[3][4] This interaction retains the glycoprotein within the ER, allowing it time to fold correctly, often with the assistance of the oxidoreductase ERp57.[2] Subsequent removal of the final glucose by glucosidase II releases the protein. If correctly folded, it proceeds to the Golgi; if not, it is re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT) to re-enter the cycle.[3][4] Persistent misfolding leads to targeting for ER-associated degradation (ERAD).[1]

Inhibition of ER glucosidases I and II stalls this cycle, leading to the accumulation of misfolded glycoproteins and providing a powerful method to study the consequences of disrupting this fundamental pathway.

Calnexin_Cycle cluster_ER ER Lumen cluster_Inhibitor Site of Action Nascent Nascent Glycoprotein (Glc3Man9GlcNAc2) GlcI Glucosidase I Nascent->GlcI -1 Glc GlcII_1 Glucosidase II (Cleavage 1) GlcI->GlcII_1 Glc2Man9 CNX_CRT Calnexin/ Calreticulin Cycle (+ ERp57) GlcII_1->CNX_CRT Glc1Man9 (Binding) GlcII_2 Glucosidase II (Cleavage 2) CNX_CRT->GlcII_2 Release Folded Correctly Folded Protein (Man9) GlcII_2->Folded -1 Glc Misfolded Misfolded Protein GlcII_2->Misfolded UGGT UGGT (Folding Sensor) UGGT->CNX_CRT +1 Glc (Re-entry) Golgi Exit to Golgi Folded->Golgi Misfolded->UGGT Recognized ERAD ERAD Pathway Misfolded->ERAD Inhibitor N-(7-Oxadecyl)DNJ Inhibitor->GlcI Inhibitor->GlcII_1 Inhibitor->GlcII_2

Figure 1: The Calnexin/Calreticulin glycoprotein folding cycle and the inhibitory action of N-7-O-DNJ.

The Inhibitor: N-(7-Oxadecyl)deoxynojirimycin (N-7-O-DNJ)

Mechanism of Action: 1-Deoxynojirimycin (DNJ) is a natural iminosugar, an analogue of glucose where the endocyclic oxygen is replaced by a nitrogen atom.[5] This structure allows it to act as a competitive inhibitor of α-glucosidases by binding to the enzyme's active site.[6][7] While DNJ itself is a potent inhibitor, its therapeutic and experimental utility is often enhanced through chemical modification.

The Significance of the N-(7-Oxadecyl) Moiety: The attachment of an N-alkyl chain significantly alters the pharmacological properties of the DNJ core. The "7-Oxadecyl" group is a 10-carbon chain containing an oxygen atom at the 7th position. This modification serves several key purposes:

  • Increased Potency: The hydrophobic alkyl chain enhances binding affinity to the enzyme, often leading to significantly lower inhibitory concentrations (IC₅₀) compared to the parent DNJ or short-chain derivatives like N-butyl-DNJ (NB-DNJ).[8][9]

  • Improved Cellular Permeability: The lipophilic nature of the side chain facilitates passage across the cell membrane, allowing the compound to effectively reach its target enzymes within the ER lumen.

  • Favorable Pharmacokinetics: The inclusion of a heteroatom (oxygen) in the alkyl chain has been shown to improve antiviral potency and bioavailability while reducing cytotoxicity, leading to a better therapeutic index compared to simple long-chain alkyl derivatives.[6][10]

Table 1: Comparative In Vitro Inhibitory Activity of DNJ Derivatives Against α-Glucosidase

Compound N-Substituent Target Enzyme IC₅₀ (µM) Reference
Acarbose (Standard) - Yeast α-Glucosidase 822.0 ± 1.5 [9]
1-Deoxynojirimycin (DNJ) Hydrogen Yeast α-Glucosidase 222.4 ± 0.5 [9]
N-Butyl-DNJ (NB-DNJ) Butyl ER α-Glucosidases ~50-500 [11]
N-Nonyl-DNJ (NN-DNJ) Nonyl Acid α-Glucosidase 0.42 [12]

| Oxygenated DNJ Analogs | e.g., CM-10-18 | ER α-Glucosidases | ~6.5 (EC₅₀, Antiviral) |[6][10] |

Note: IC₅₀ values can vary based on the enzyme source (e.g., yeast, mammalian) and assay conditions. This table provides a contextual comparison.

Application I: In Vitro Characterization of Glucosidase Inhibition

To quantify the inhibitory potency of N-7-O-DNJ, a direct enzymatic assay is the first essential step. This is typically a colorimetric assay using a chromogenic substrate.

Principle: The enzyme α-glucosidase hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol converts to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[13] The presence of an inhibitor like N-7-O-DNJ reduces the rate of this reaction.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction (96-well plate) cluster_analysis Analysis A Prepare serial dilutions of N-7-O-DNJ D Add buffer, enzyme, and inhibitor (or vehicle) to wells A->D B Prepare α-Glucosidase solution in buffer B->D C Prepare pNPG substrate solution F Initiate reaction by adding pNPG substrate C->F E Pre-incubate at 37°C (5-10 min) D->E E->F G Incubate at 37°C (20-30 min) F->G H Terminate reaction with Na2CO3 (alkaline stop solution) G->H I Read absorbance at 405 nm H->I J Calculate % Inhibition vs. control I->J K Plot dose-response curve and determine IC50 J->K

Figure 2: Standard workflow for an in vitro α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • N-(7-Oxadecyl)deoxynojirimycin (N-7-O-DNJ)

  • α-Glucosidase from Saccharomyces cerevisiae (or purified mammalian ER glucosidase)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of N-7-O-DNJ in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of N-7-O-DNJ dilution + 50 µL phosphate buffer + 10 µL α-glucosidase solution (e.g., 0.5 U/mL).

    • Positive Control (100% activity): 20 µL of vehicle (e.g., buffer with DMSO) + 50 µL phosphate buffer + 10 µL α-glucosidase solution.

    • Blank (Substrate control): 70 µL phosphate buffer + 10 µL α-glucosidase solution (substrate will be added later).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well. The high pH denatures the enzyme and develops the yellow color of the p-nitrophenolate product.[14]

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100[15]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Application II: Investigating Glycoprotein Processing in Cell Culture

The true power of N-7-O-DNJ lies in its use in cellular systems to probe the consequences of ER glucosidase inhibition. This allows for the study of folding pathways for specific proteins, ER stress responses, and viral replication.

Protocol: Analysis of a Target Glycoprotein's Processing

Objective: To determine if N-7-O-DNJ treatment prevents glucose trimming from a specific N-linked glycoprotein in cultured cells.

Materials:

  • Mammalian cell line expressing a glycoprotein of interest (e.g., HEK293T, Huh-7).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • N-7-O-DNJ.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the glycoprotein of interest.

  • Secondary antibody (HRP-conjugated).

  • Endoglycosidase H (Endo H) and Peptide-N-Glycosidase F (PNGase F).

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of N-7-O-DNJ (e.g., 0.1 µM to 50 µM, based on expected potency) or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the well with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Glycosidase Digestion (Self-Validation Step):

    • This step is crucial for confirming the glycosylation state. Divide the lysate from each condition into three aliquots.

    • Aliquot 1 (No treatment): Add digestion buffer only.

    • Aliquot 2 (Endo H): Treat with Endo H according to the manufacturer's protocol. Endo H cleaves high-mannose and hybrid N-glycans (found in the ER) but not complex glycans (processed in the Golgi).

    • Aliquot 3 (PNGase F): Treat with PNGase F. PNGase F cleaves nearly all N-linked glycans, regardless of their processing state.

  • Western Blot Analysis:

    • Separate the proteins from all aliquots by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Interpretation of Results:

  • Vehicle Control: The untreated glycoprotein should show a shift in mobility after both Endo H and PNGase F digestion if it is retained in the ER, or resistance to Endo H if it has trafficked to the Golgi.

  • N-7-O-DNJ Treated:

    • The glycoprotein will likely exhibit a slightly higher molecular weight compared to the control due to the retention of glucose residues.

    • Crucially, the glycoprotein from treated cells will remain sensitive to Endo H digestion, as its failure to be processed by glucosidases traps it in the ER with a high-mannose glycan structure.[16] This confirms the on-target effect of the inhibitor. The PNGase F treatment serves as a control to show the fully deglycosylated protein backbone.

Application III: A Tool in Antiviral Drug Development

Many enveloped viruses, including flaviviruses (like Dengue and JEV) and retroviruses (like HIV), depend on the host cell's ERQC machinery for the proper folding of their envelope glycoproteins.[11][16][17] Inhibition of ER glucosidases with iminosugars like N-7-O-DNJ can be a potent broad-spectrum antiviral strategy.[1]

Protocol: Viral Yield Reduction Assay

Objective: To quantify the effect of N-7-O-DNJ on the production of infectious viral particles.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Dengue virus).

  • Virus stock of known titer.

  • N-7-O-DNJ.

  • Media for infection (low serum) and for post-infection treatment.

  • Reagents for viral titration (e.g., agarose for plaque assay).

Procedure:

  • Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

  • Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01 to 0.1, for 1-2 hours.

  • Treatment: Remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of N-7-O-DNJ or a vehicle control.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 48-72 hours).

  • Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virions.

  • Viral Titer Determination (Plaque Assay):

    • Prepare serial dilutions of the harvested supernatant.

    • Infect fresh monolayers of host cells (in 6-well plates) with these dilutions.

    • After the infection period, overlay the cells with a semi-solid medium (e.g., medium containing agarose) to restrict viral spread and form localized plaques.

    • Incubate for several days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each treatment condition.

    • Determine the percentage of viral yield reduction compared to the vehicle control.

    • Plot the dose-response curve to calculate the EC₅₀ (the concentration that inhibits viral production by 50%).

    • It is essential to run a parallel cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed viral reduction is not due to cell death.[10]

References

  • Chang, J., et al. (2011). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry. Available at: [Link]

  • Guarch, M., et al. (2011). Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells. PubMed. Available at: [Link]

  • Guarch, M., et al. (2011). Amphiphilic 1-Deoxynojirimycin Derivatives through Click Strategies for Chemical Chaperoning in N370S Gaucher Cells. ACS Publications. Available at: [Link]

  • Chang, J., et al. (2011). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. PubMed. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). Reshaping Endoplasmic Reticulum Quality Control Through the Unfolded Protein Response. PubMed Central. Available at: [Link]

  • Pedrazzini, E., & Vitale, A. (2001). Uncovering Secretory Secrets: Inhibition of Endoplasmic Reticulum (ER) Glucosidases Suggests a Critical Role for ER Quality Control in Plant Growth and Development. PubMed Central. Available at: [Link]

  • Chang, J., et al. (2013). Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions. PubMed Central. Available at: [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

  • Brumshtein, B., et al. (2007). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. PubMed. Available at: [Link]

  • Zeng, L., et al. (2014). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. PubMed Central. Available at: [Link]

  • Luan, Z., et al. (2009). Chaperone activity of bicyclic nojirimycin analogues for Gaucher mutations in comparison with N-(n-nonyl)deoxynojirimycin. PubMed. Available at: [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed. Available at: [Link]

  • Xu, C., & Ng, D. T. W. (2015). Glycoprotein Quality Control and Endoplasmic Reticulum Stress. PubMed Central. Available at: [Link]

  • Vembar, S. S., & Brodsky, J. L. (2008). Sorting things out through ER quality control. PubMed Central. Available at: [Link]

  • Guarch, M., et al. (2011). Amphiphilic 1-Deoxynojirimycin Derivatives through Click Strategies for Chemical Chaperoning in N370S Gaucher Cells. ACS Publications. Available at: [Link]

  • Unknown Author. (n.d.). Endoplasmic reticulum (ER) quality control of glycosylated proteins. ResearchGate. Available at: [Link]

  • Do, T. D. T., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. Available at: [Link]

  • Sayce, A. C., et al. (2016). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. PubMed Central. Available at: [Link]

  • Alonzi, D. S., et al. (2017). Characterizing the selectivity of ER α-glucosidase inhibitors. PubMed Central. Available at: [Link]

  • D'Alessio, C., et al. (2005). Glucosidase II β Subunit Modulates N-Glycan Trimming in Fission Yeasts and Mammals. Molecular Biology of the Cell. Available at: [Link]

  • Unknown Author. (n.d.). Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. MDPI. Available at: [Link]

  • Sun, Y., et al. (2022). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. PubMed Central. Available at: [Link]

  • Elbein, A. D., et al. (1984). The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins. PubMed. Available at: [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Wu, S.-F., et al. (2002). Antiviral Effects of an Iminosugar Derivative on Flavivirus Infections. PubMed Central. Available at: [Link]

  • Do, T. D. T., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available at: [Link]

  • Mellor, H. R., et al. (n.d.). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. University of Oxford. Available at: [Link]

  • Asano, N., et al. (2000). Glycosidase inhibitors: update and perspectives on practical use. Oxford Academic. Available at: [Link]

  • Unknown Author. (n.d.). Iminosugar. Wikipedia. Available at: [Link]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Taylor & Francis Online. Available at: [Link]

  • Vasiljević, J., et al. (2016). Structures of mammalian ER α-glucosidase II capture the binding modes of broad-spectrum iminosugar antivirals. PNAS. Available at: [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Chen, S., et al. (2020). Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. Available at: [Link]

  • Aebi, M., et al. (2010). N-glycan structure dictates extension of protein folding or onset of disposal. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Antiviral Activity of N-(7-Oxadecyl)deoxynojirimycin

Introduction N-(7-Oxadecyl)deoxynojirimycin (N-7-ODNJ) is a synthetic iminosugar, a class of compounds known for their potential as broad-spectrum antiviral agents.[1][2][3] Iminosugars, being analogues of monosaccharide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(7-Oxadecyl)deoxynojirimycin (N-7-ODNJ) is a synthetic iminosugar, a class of compounds known for their potential as broad-spectrum antiviral agents.[1][2][3] Iminosugars, being analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom, can competitively inhibit host cellular enzymes involved in glycoprotein processing, such as α-glucosidases I and II located in the endoplasmic reticulum (ER).[4][5][6][7] This inhibition disrupts the proper folding and maturation of viral envelope glycoproteins, which are crucial for various stages of the viral life cycle, including assembly, budding, and entry into new host cells.[4][5][6] Consequently, the progeny virions may be non-infectious or their release from the host cell could be impaired.[5][6] This host-targeted mechanism of action suggests that iminosugars like N-7-ODNJ could be effective against a range of enveloped viruses and may have a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.[2]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the antiviral activity of N-7-ODNJ. The described assays will enable the determination of the compound's cytotoxicity, its efficacy in inhibiting viral replication, and will provide insights into its mechanism of action.

Mechanism of Action: Inhibition of Glycoprotein Processing

The primary antiviral mechanism of N-7-ODNJ and other deoxynojirimycin (DNJ) derivatives is the inhibition of host α-glucosidases.[4][5][6] These enzymes are critical for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins within the ER. This trimming process is a key step in the calnexin/calreticulin cycle, a major chaperone system that ensures the correct folding of these proteins. By inhibiting α-glucosidases, N-7-ODNJ leads to the accumulation of misfolded viral glycoproteins, which are often retained in the ER and targeted for degradation.[4] This disruption of glycoprotein maturation can severely impact the lifecycle of enveloped viruses that rely on these proteins for their structure and function.

Mechanism_of_Action cluster_0 Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Alpha-Glucosidase Alpha-Glucosidase Nascent Viral Glycoprotein->Alpha-Glucosidase Glycan Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Viral Assembly & Budding Viral Assembly & Budding Correctly Folded Glycoprotein->Viral Assembly & Budding Misfolded Glycoprotein Misfolded Glycoprotein Non-Infectious/No Virion Non-Infectious/No Virion Misfolded Glycoprotein->Non-Infectious/No Virion Alpha-Glucosidase->Calnexin/Calreticulin Cycle Enters Folding Cycle Alpha-Glucosidase->Misfolded Glycoprotein Leads to N-7-ODNJ N-7-ODNJ N-7-ODNJ->Alpha-Glucosidase Inhibits Infectious Virion Infectious Virion Viral Assembly & Budding->Infectious Virion

Caption: Proposed mechanism of action of N-(7-Oxadecyl)deoxynojirimycin (N-7-ODNJ).

Experimental Workflow Overview

A systematic evaluation of the antiviral properties of N-7-ODNJ should follow a logical progression. The initial and most critical step is to assess the compound's cytotoxicity to determine the concentration range that is non-toxic to the host cells. Subsequently, the antiviral efficacy is determined using a virus yield reduction assay. Finally, a time-of-addition assay can be employed to elucidate the specific stage of the viral life cycle that is inhibited by the compound.

Experimental_Workflow Start Start Cytotoxicity Assay Step 1: Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Assay Virus Yield Reduction Assay Step 2: Virus Yield Reduction Assay (Determine EC50) Cytotoxicity Assay->Virus Yield Reduction Assay Define Non-Toxic Concentrations Time-of-Addition Assay Step 3: Time-of-Addition Assay (Determine Mechanism of Action) Virus Yield Reduction Assay->Time-of-Addition Assay Confirm Antiviral Activity Data Analysis Data Analysis & Interpretation Time-of-Addition Assay->Data Analysis End End Data Analysis->End

Caption: Recommended experimental workflow for assessing N-7-ODNJ antiviral activity.

Protocol 1: Cytotoxicity Assay

Before assessing the antiviral activity of N-7-ODNJ, it is imperative to determine its cytotoxic concentration (CC50), which is the concentration that reduces the viability of uninfected host cells by 50%.[8][9][10] This ensures that any observed antiviral effect is not a result of cell death. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[11]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, Huh-7)

  • Complete growth medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(7-Oxadecyl)deoxynojirimycin (N-7-ODNJ) stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Addition: After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of N-7-ODNJ. Include a vehicle control (medium with the same concentration of solvent used to dissolve N-7-ODNJ) and a cell control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

ParameterDescription
CC50 50% Cytotoxic Concentration
Assay Principle Measures metabolic activity of viable cells
Endpoint Colorimetric measurement of formazan production

Protocol 2: Virus Yield Reduction Assay

The virus yield reduction assay is a robust method to quantify the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.[12][13][14][15] This assay provides the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50%.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete growth medium and infection medium (serum-free or low serum)

  • N-7-ODNJ at various non-toxic concentrations

  • 24-well or 48-well cell culture plates

  • PBS

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to achieve 90-100% confluency on the day of infection.

  • Infection: Remove the growth medium, wash the cells with PBS, and infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01-0.1) for 1 hour at 37°C.

  • Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS to remove unattached viruses, and add fresh infection medium containing different concentrations of N-7-ODNJ (below the CC50). Include a virus control (no compound) and a mock-infected control.

  • Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-48 hours), depending on the virus.

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatants. These supernatants contain the progeny virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis. The Selectivity Index (SI), a measure of the compound's therapeutic window, can be calculated as CC50/EC50.

ParameterDescription
EC50 50% Effective Concentration
SI Selectivity Index (CC50/EC50)
Assay Principle Quantifies the reduction in infectious progeny virus
Endpoint Viral titer (Plaque Forming Units/mL or TCID50/mL)

Protocol 3: Time-of-Addition Assay

The time-of-addition assay is a valuable tool to determine the specific stage of the viral life cycle that is targeted by an antiviral compound.[16][17][18][19] By adding the compound at different time points relative to viral infection, it is possible to discern whether it acts on early events (attachment, entry), replication, or late events (assembly, release).

Materials:

  • Host cell line

  • High-titer virus stock

  • N-7-ODNJ at a concentration of 5-10 times its EC50

  • Control compounds with known mechanisms of action (e.g., an entry inhibitor, a replication inhibitor)

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve confluency.

  • Synchronized Infection: Pre-chill the plates and the virus inoculum at 4°C. Adsorb the virus to the cells at a high MOI (e.g., 1-5) for 1-2 hours at 4°C to allow attachment but prevent entry. This synchronizes the infection.

  • Initiation of Infection: Wash the cells with cold PBS to remove unbound virus and then add pre-warmed medium and transfer the plates to 37°C to initiate viral entry and replication. This point is considered time zero (t=0).

  • Time-of-Addition: Add N-7-ODNJ to different wells at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h, etc.). Also include a "full-time" control where the drug is present throughout the experiment and a "no-drug" virus control.

  • Harvesting: At the end of a single replication cycle (e.g., 12-24 hours), harvest the cell culture supernatant or cell lysate.

  • Quantification: Quantify the virus yield or a viral marker (e.g., viral RNA by RT-qPCR, viral protein by Western blot or ELISA).

  • Data Analysis: Plot the viral yield as a percentage of the no-drug control against the time of compound addition. The time point at which the addition of the compound no longer has an inhibitory effect indicates the end of the time window during which the drug's target is essential for viral replication. For an α-glucosidase inhibitor like N-7-ODNJ, which affects glycoprotein processing during replication and assembly, the inhibitory effect is expected to be lost at later time points compared to an entry inhibitor.

Time_of_Addition cluster_1 Drug Addition Timepoints Viral_Lifecycle Attachment & Entry Replication & Protein Synthesis Assembly & Release Timepoints -2h 0h +2h +4h +6h +8h Timepoints:t_2->Viral_Lifecycle:f0 Inhibits Early Events Timepoints:t4->Viral_Lifecycle:f1 Inhibits Replication Timepoints:t8->Viral_Lifecycle:f2 Inhibits Late Events

Caption: Conceptual diagram of a time-of-addition assay.

Data Interpretation and Summary

The collective data from these assays will provide a comprehensive profile of the antiviral activity of N-7-ODNJ.

AssayKey ParameterInterpretation
Cytotoxicity Assay CC50Defines the concentration range for antiviral testing. A high CC50 is desirable.
Virus Yield Reduction Assay EC50Quantifies the antiviral potency. A low EC50 indicates high potency.
Virus Yield Reduction Assay SI (CC50/EC50)Indicates the therapeutic window. A high SI (>10) is generally considered favorable.
Time-of-Addition Assay Inhibitory WindowElucidates the stage of the viral lifecycle targeted by the compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antiviral properties of N-(7-Oxadecyl)deoxynojirimycin. By determining its cytotoxicity, antiviral efficacy, and mechanism of action, researchers can effectively assess its potential as a therapeutic agent. The host-targeting nature of N-7-ODNJ positions it as a promising candidate for further investigation in the development of broad-spectrum antiviral drugs.

References

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]

  • Kato, F., & Oishi, S. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. [Link]

  • Zitzmann, N., Mehta, A. S., Carrouée, S., Butters, T. D., Platt, F. M., McCauley, J., Blumberg, B. S., Dwek, R. A., & Block, T. M. (1999). Alpha-glucosidase inhibitors as potential broad based anti-viral agents. FEBS Letters, 456(1), 119–122. [Link]

  • Nature Protocols. (2006). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols. [Link]

  • O'Brien, T. P., & al., e. (2023). Assessment of repurposed compounds against coronaviruses highlights the antiviral broad-spectrum activity of host-targeting iminosugars and confirms the activity of potent directly acting antivirals. Antiviral Research, 217, 105673. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Guo, J. T., & al., e. (2013). Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions. Antiviral Research, 100(2), 340–350. [Link]

  • Bio-protocol. (2015). Virus yield reduction assay. Bio-protocol, 5(18), e1591. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • PubMed. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. [Link]

  • Chang, J., & al., e. (2013). Strain-specific antiviral activity of iminosugars against human influenza A viruses. Journal of Antimicrobial Chemotherapy, 68(8), 1773–1783. [Link]

  • Taylor & Francis Online. (2023). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • JoVE. (2018). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (138), e57920. [Link]

  • Alonzi, D. S., & al., e. (2017). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Dengue and Zika: Control and Antiviral Treatment Strategies. Springer. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Gu, B., & al., e. (2007). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 81(16), 8568–8578. [Link]

  • Williams, S. J., & Goddard-Borger, E. D. (2020). α-glucosidase inhibitors as host-directed antiviral agents with potential for the treatment of COVID-19. Biochemical Society Transactions, 48(3), 1287–1295. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]

  • PubMed. (2020). α-glucosidase inhibitors as host-directed antiviral agents with potential for the treatment of COVID-19. Biochemical Society Transactions, 48(3), 1287–1295. [Link]

  • ResearchGate. (2020). (PDF) α-glucosidase inhibitors as host-directed antiviral agents with potential for the treatment of COVID-19. [Link]

  • Emery Pharma. (2023, June 5). Important Considerations in Antiviral Testing. [Link]

  • Viroxy. (2023, March 10). How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]

  • Virogin Biotech. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability. [Link]

  • Sayce, A. C., & al., e. (2021). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research, 185, 104998. [Link]

  • Wu, S. F., & al., e. (2002). Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Journal of Virology, 76(8), 3596–3604. [Link]

  • Caltech Science Exchange. (n.d.). Fighting Viruses: How Do Antivirals Work? Retrieved from [Link]

  • Asano, N. (2003). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Journal of the Brazilian Chemical Society, 14(5), 721–737. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Alkylated DNJ Experiments

Welcome to the technical support center for N-alkylated 1-deoxynojirimycin (DNJ) experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylated 1-deoxynojirimycin (DNJ) experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered from synthesis to biological evaluation. This guide is structured in a practical question-and-answer format to directly address the issues you may face in the lab.

Section 1: Synthesis & Reaction Troubleshooting

The N-alkylation of DNJ, most commonly achieved via reductive amination, is a cornerstone of synthesizing DNJ derivatives. While robust, the reaction is not without its pitfalls.

Q1: My reductive amination reaction to synthesize an N-alkylated DNJ derivative has a very low yield. What are the common causes and how can I fix it?

A1: Low yield in reductive amination is a frequent issue stemming from several factors related to reagents, reaction conditions, and the stability of intermediates.

Causality Behind the Problem: The reaction proceeds in two main steps: (1) formation of a Schiff base (iminium ion) between the DNJ amine and an aldehyde/ketone, and (2) reduction of this intermediate to the secondary amine. A failure at either step will cripple the yield.

Troubleshooting Steps & Solutions:

  • Assess Reagent Quality:

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids upon storage. An acidic contaminant can protonate the DNJ amine, rendering it non-nucleophilic. Use a freshly opened or purified aldehyde.

    • Reducing Agent Activity: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. NaBH(OAc)₃ is generally preferred as it is less toxic and often more effective, especially for ketones.[1] However, these reagents can degrade with moisture. Ensure they are stored in a desiccator and handled quickly.

  • Optimize Reaction Conditions:

    • pH Control: The formation of the iminium ion is pH-dependent. The optimal pH is typically mildly acidic (pH 4-6) to facilitate carbonyl protonation without excessively protonating the amine nucleophile. If the reaction mixture is too basic, iminium formation is slow; if too acidic, the starting amine is deactivated. A common practice is to add a small amount of acetic acid as a catalyst.[1]

    • Solvent Choice: Protic solvents like methanol or ethanol are often used as they readily dissolve DNJ and the reagents. For sensitive substrates, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) with NaBH(OAc)₃ can be superior.[1]

  • Consider Side Reactions:

    • Over-alkylation: While less common with secondary amine formation, it's a known issue in direct alkylations with alkyl halides and should be ruled out.[2] Reductive amination is generally excellent at preventing this.[2]

    • Cannizzaro Reaction: If using an aldehyde without α-hydrogens in a basic medium, disproportionation can occur, consuming your starting material. This is another reason to maintain slightly acidic to neutral conditions.

Troubleshooting Decision Tree for Low Yield

G Start Low Reaction Yield CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckSideReactions 3. Investigate Side Reactions Start->CheckSideReactions Aldehyde Is Aldehyde Pure/ Fresh? CheckReagents->Aldehyde Purity Reducer Is Reducing Agent Active? CheckReagents->Reducer Activity pH Is pH Optimal (4-6)? CheckConditions->pH Solvent Is Solvent Appropriate? CheckConditions->Solvent TLC Does TLC/LC-MS show unexpected spots? CheckSideReactions->TLC Sol_Aldehyde Solution: Use fresh or purified aldehyde. Aldehyde->Sol_Aldehyde No Sol_Reducer Solution: Use fresh reagent from desiccator. Reducer->Sol_Reducer No Sol_pH Solution: Add catalytic HOAc; monitor pH. pH->Sol_pH No Sol_Solvent Solution: Switch to MeOH or DCE/THF. Solvent->Sol_Solvent No Sol_SideReactions Solution: Characterize byproducts to identify issue. TLC->Sol_SideReactions Yes

Caption: Troubleshooting logic for low-yield N-alkylation reactions.

Q2: Do I need to protect the hydroxyl groups on DNJ before N-alkylation?

A2: Generally, no. One of the primary advantages of reductive amination is its high chemoselectivity for the amine over hydroxyl groups. The reaction conditions are mild enough that the -OH groups do not interfere. However, if you are attempting a direct N-alkylation using a strong base and an alkyl halide, protection is absolutely necessary to prevent O-alkylation. For most applications, direct reductive amination is the superior and more efficient method.[1][3] If your specific synthesis requires harsher conditions or the use of functionalized alkylating agents that might react with hydroxyls, then protection would be warranted.[4][5]

Section 2: Purification & Work-up Challenges

The high polarity of DNJ and its short-chain N-alkylated derivatives presents significant purification challenges.

Q3: My N-alkylated DNJ derivative is highly water-soluble. How can I effectively extract it from the reaction mixture and purify it?

A3: This is a classic problem with iminosugars.[6] Standard liquid-liquid extraction with common organic solvents is often ineffective.

Causality Behind the Problem: The multiple hydroxyl groups and the protonatable nitrogen atom confer high water solubility, making the molecule prefer the aqueous phase over immiscible organic solvents like ethyl acetate or dichloromethane (DCM).

Recommended Purification Protocol:

  • Reaction Quench & Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), carefully quench any remaining reducing agent (e.g., with acetone or dilute acid). Remove the organic solvent under reduced pressure. You will be left with an aqueous residue containing your product and salts.

  • Ion-Exchange Chromatography (IEC): This is the most effective method for purifying these compounds.[6]

    • Principle: At a neutral or slightly acidic pH, the secondary amine of your product will be protonated (R₂NH₂⁺). A cation-exchange resin (e.g., Dowex 50WX8) will bind your positively charged product while neutral impurities and anions are washed away.

    • Step-by-Step: a. Load the aqueous residue onto a column packed with a strong cation-exchange resin (H⁺ form). b. Wash the column thoroughly with deionized water to remove unreacted aldehyde and other non-basic impurities. c. Elute your product from the resin using a dilute basic solution, such as 0.5-2 M aqueous ammonia (NH₄OH) or a gradient of NH₄OH. The ammonia deprotonates your product, releasing it from the resin. d. Collect fractions and monitor by TLC (using a mobile phase like DCM:MeOH:NH₄OH 10:4:0.5 and staining with ninhydrin or permanganate). e. Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure (lyophilization is ideal) to obtain your purified product.

  • Silica Gel Chromatography (for more lipophilic derivatives): For derivatives with longer alkyl chains (e.g., > C6-C8), polarity decreases, and silica gel chromatography becomes more feasible.[7]

    • Solvent System: A polar, often basic, mobile phase is required. Common systems include:

      • Dichloromethane/Methanol (e.g., 25:2 to 10:1)[7]

      • DCM/MeOH with a small amount of aqueous ammonia (e.g., 10:2:0.2) to prevent peak tailing by keeping the amine deprotonated.

Purification MethodBest Suited ForKey AdvantagesCommon Issues
Ion-Exchange Short-to-medium chain N-alkyl DNJ (highly polar)Excellent separation from non-basic impurities; high capacity.Requires aqueous systems; elution and solvent removal can be slow.
Silica Gel Longer-chain N-alkyl DNJ (more lipophilic)Good resolution for less polar compounds; standard lab technique.Severe peak tailing if mobile phase is not optimized (add base); poor separation for very polar analogs.
Section 3: Characterization & Analytical Issues

Unambiguous structure confirmation is critical. NMR and Mass Spectrometry are the primary tools.

Q4: The ¹H NMR spectrum of my purified N-alkylated DNJ is complex and the signals for the piperidine ring protons are overlapping. How can I confirm the structure?

A4: The overlapping signals in the 3-4 ppm region of the ¹H NMR spectrum are characteristic of the polyhydroxylated piperidine core. While challenging, you can use a combination of 1D and 2D NMR techniques for confirmation.

Key Analytical Steps:

  • Identify Key ¹H NMR Signals:

    • N-Alkyl Group: The signals for your newly introduced alkyl chain should be the most straightforward to identify and integrate. For example, for an N-butyl derivative, you should see a triplet for the terminal methyl group (~0.9 ppm) and distinct methylene signals.

    • Anomeric-like Proton (H-1): The proton on the carbon adjacent to the ring nitrogen (C-2) is often a good diagnostic signal, typically found further downfield than the other ring protons.

    • Hydroxymethyl Group (CH₂OH): The two protons on the C-6 hydroxymethyl group will appear as distinct signals, often as doublets of doublets due to coupling with H-5.

  • Utilize ¹³C NMR: The ¹³C NMR spectrum is often simpler. You should be able to count the expected number of carbons for your derivative, with the piperidine ring carbons appearing in the ~60-80 ppm region and the N-alkyl chain carbons in the aliphatic region.

  • Employ 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It is invaluable for tracing the connectivity of the protons within the piperidine ring and along the N-alkyl chain, helping to resolve the overlapping region.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is extremely powerful for assigning both the ¹H and ¹³C signals definitively.

  • Confirm with High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) is essential. It will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which should match the calculated exact mass of your target compound to within a few ppm. This provides unequivocal confirmation of the molecular formula.[7][8]

Section 4: Biological Assays & Data Interpretation

N-alkylated DNJ derivatives are primarily evaluated as glycosidase inhibitors.

Q5: I am testing my N-alkylated DNJ derivatives as α-glucosidase inhibitors, but my results are inconsistent, or the dose-response curve is unusual. What could be the cause?

A5: Inconsistent results in enzyme assays often point to issues with compound solubility, inhibitor stability, or the assay conditions themselves.

Causality Behind the Problem: The inhibitory activity of N-alkylated DNJ derivatives is highly dependent on the length of the alkyl chain.[9][10] While increasing lipophilicity can enhance binding to the enzyme, it also drastically reduces aqueous solubility, which can lead to experimental artifacts.[6]

Troubleshooting Your α-Glucosidase Assay:

  • Address Compound Solubility:

    • Problem: Long-chain derivatives (e.g., N-nonyl-DNJ) are poorly soluble in aqueous assay buffers.[11][12] The compound may be precipitating at higher concentrations, leading to a flattening of the dose-response curve and an inaccurate IC₅₀ value.

    • Solution: Prepare high-concentration stock solutions in a minimal amount of a water-miscible organic solvent like DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <1-2%) and consistent across all wells, including the controls. Visually inspect for any precipitation. If solubility remains an issue, incorporating a non-denaturing surfactant may be necessary, but this must be carefully validated.[13]

  • Verify Inhibition Mechanism:

    • Problem: DNJ and its analogs are expected to be competitive inhibitors, mimicking the transition state of the natural substrate.[7] If your kinetics experiments suggest a different mechanism, it could be due to artifacts or a genuinely different mode of action, which has been observed for some derivatives.[9]

    • Solution: Perform kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten plots at varying substrate and inhibitor concentrations) to confirm competitive inhibition.[14] Non-competitive or mixed inhibition might suggest aggregation or non-specific binding.

  • Consider Cytotoxicity (Cell-based Assays):

    • Problem: For cell-based antiviral or other biological assays, longer alkyl chains are known to increase cytotoxicity.[10] Observed activity might be due to cell death rather than specific enzyme inhibition.

    • Solution: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or LDH release) using the same cell line and compound concentrations to ensure your observed effects are within a non-toxic concentration range.

General Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Synthesis 1. N-Alkylation (Reductive Amination) Workup 2. Reaction Work-up & Solvent Removal Synthesis->Workup Purification 3. Purification (Ion-Exchange or Silica) Workup->Purification NMR 4. NMR Analysis (1D & 2D) Purification->NMR MS 5. HRMS Analysis NMR->MS Purity 6. Purity Check (HPLC) MS->Purity Solubility 7. Solubility & Stability Testing Purity->Solubility Assay 8. Enzyme Inhibition Assay (e.g., α-glucosidase) Solubility->Assay Kinetics 9. Mechanism of Action & Cytotoxicity Studies Assay->Kinetics

Caption: Standard workflow for the synthesis and evaluation of N-alkylated DNJ derivatives.

References
  • Ghavami, A., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function. Available at: [Link]

  • Zhang, Z., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. RSC Advances. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Compain, P., et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. DNJ derivatives with N-alkyl side chains. Available at: [Link]

  • ResearchGate. was N-alkylated using the appropriate aldehyde and purified as... Available at: [Link]

  • ResearchGate. The influence of the alkylated DNJ derivatives on lysosomal... Available at: [Link]

  • PubMed. On-DNA Reductive Amination and Alkylation. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • PubMed. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. Available at: [Link]

  • PubMed. Inhibition of α-glucosidase activity and non-enzymatic glycation by tannic acid: Inhibitory activity and molecular mechanism. Available at: [Link]

  • ResearchGate. How to determine inhibition mechanism of alpha glucosidase inhibitors?. Available at: [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • bonndoc. Improving solubility and supersaturation of poorly soluble drugs using solid dispersions based on natural polymers and mixtures. Available at: [Link]

  • ACS Publications. Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(7-Oxadecyl)deoxynojirimycin (C17-DNJ) Concentration in Cell Culture

Welcome to the technical support guide for N-(7-Oxadecyl)deoxynojirimycin (C17-DNJ). This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(7-Oxadecyl)deoxynojirimycin (C17-DNJ). This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals. Our goal is to empower you to successfully determine the optimal, effective, and non-toxic concentration of C17-DNJ for your specific cell culture model.

Introduction to N-(7-Oxadecyl)deoxynojirimycin (C17-DNJ)

N-(7-Oxadecyl)deoxynojirimycin is a synthetic iminosugar, an N-alkylated derivative of deoxynojirimycin (DNJ). Its primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of lipids involved in critical cellular processes such as signaling, cell-to-cell recognition, and membrane stability.[1]

By inhibiting GCS, C17-DNJ effectively depletes downstream GSLs, making it a valuable tool for studying the roles of these lipids in various biological and pathological contexts, including cancer and lysosomal storage diseases.[2] However, like many N-alkylated DNJ derivatives, its long alkyl chain, while enhancing inhibitory potency, can also introduce cytotoxicity.[3] Therefore, careful optimization of its working concentration is paramount for achieving specific GCS inhibition without compromising cell viability.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve and store C17-DNJ?

Due to its long alkyl chain, C17-DNJ has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.[4]

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution. This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration.

  • Storage: Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Q2: What is a good starting concentration for my experiments?

The optimal concentration of C17-DNJ is highly dependent on the cell line. For N-alkylated DNJ derivatives, inhibitory potency often increases with the length of the alkyl chain. For compounds like N-nonyl-DNJ (a C9 analogue), effective concentrations are in the low micromolar range.[4]

Initial Recommendation: Start with a broad dose-response experiment ranging from 10 µM down to 10 nM . This wide range will help you identify an effective concentration window for your specific cell type.

Q3: How long should I incubate my cells with C17-DNJ?

Incubation time can vary from a few hours to several days, depending on the biological question and the turnover rate of the GSLs in your cell line. A typical starting point is 24 to 72 hours to observe significant changes in GSL levels and downstream cellular effects.

Q4: What are the common signs of cytotoxicity?

Visual signs of cytotoxicity under a microscope include:

  • Changes in cell morphology (rounding up, detachment from the plate).

  • Presence of floating, dead cells.

  • A significant reduction in cell density compared to the vehicle control.

For quantitative assessment, it is essential to perform a cell viability assay.

In-Depth Troubleshooting Guide

Problem 1: High Cytotoxicity or Unexpected Cell Death

Causality: The long alkyl chain of C17-DNJ gives the molecule amphiphilic, detergent-like properties, which can disrupt cell membranes and lead to toxicity at higher concentrations. This is distinct from its targeted enzymatic inhibition and must be carefully controlled for.

Solution Workflow: The primary goal is to determine the maximum non-toxic concentration, often referred to as the sublethal concentration. This is typically defined as a concentration that reduces cell viability by no more than 10% (IC10).

A Prepare C17-DNJ Serial Dilutions (e.g., 10 µM to 10 nM) C Treat Cells with C17-DNJ and Vehicle Control (DMSO) A->C B Seed Cells in 96-well Plate (Optimal density) B->C D Incubate for 24-72 hours C->D E Perform MTT Assay (or other viability assay) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability vs. Control Plot Dose-Response Curve F->G H Determine IC10 and IC50 values G->H I Select working concentrations ≤ IC10 for efficacy studies H->I

Caption: Workflow for determining the optimal non-toxic concentration of C17-DNJ.

Protocol: Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cells of interest

  • C17-DNJ stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C17-DNJ in complete medium. Remove the old medium from the cells and add 100 µL of the C17-DNJ dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest C17-DNJ concentration) and wells with medium only (background control).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance of treated sample / Absorbance of vehicle control) * 100.

    • Plot the % viability against the log of the C17-DNJ concentration to determine the IC10 and IC50 values.

ParameterDescriptionRecommended Value
Seeding Density Cell-type dependent; aim for 50-70% confluency at time of assay.1,000 - 100,000 cells/well[7]
Incubation Time Should match the intended efficacy experiment duration.24 - 72 hours
Final MTT Conc. Sufficient for formazan crystal formation.0.5 mg/mL[5]
Final DMSO Conc. Should be non-toxic to cells.< 0.5%
Problem 2: Lack of Efficacy (No Inhibition of Glycosphingolipid Synthesis)

Causality: This can occur if the concentration of C17-DNJ is too low, the incubation time is too short, or if the chosen cell line has a low rate of GSL synthesis or expresses a less sensitive GCS isoform.

Solution Workflow: The key is to biochemically validate that C17-DNJ is inhibiting its target, GCS, in your cell model. This involves extracting lipids from treated and untreated cells and analyzing the GSL profile.

A Treat cells with a range of non-toxic C17-DNJ concentrations (≤ IC10) B Incubate for desired duration (e.g., 48-72 hours) A->B C Harvest cells and extract total lipids (e.g., Chloroform/Methanol method) B->C D Separate GSLs from other lipids C->D E Analyze GSLs by HPTLC or LC-MS/MS D->E F Quantify Glucosylceramide (GlcCer) and other GSLs E->F G Confirm dose-dependent decrease in GlcCer F->G

Caption: Workflow for validating the biochemical efficacy of C17-DNJ.

Protocol: Extraction and Analysis of GSLs by HPTLC

This protocol provides a general method for extracting total lipids and analyzing GSLs.

Materials:

  • Treated and untreated cell pellets

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • HPTLC plates (silica gel 60)

  • Developing solvent (e.g., Chloroform:Methanol:0.25% KCl in Water, 50:40:10, v/v/v)

  • Visualization reagent (e.g., Orcinol/Sulfuric Acid spray)

Procedure:

  • Lipid Extraction: a. Harvest approximately 1-5 million cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation. b. Add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture to the cell pellet.[8] c. Sonicate the sample in a sonic bath for 5 minutes to disrupt the cells and aid extraction.[8] d. Incubate at 37°C for 1 hour with shaking.[8] e. Centrifuge at 1,000 x g for 10 minutes to pellet the cellular debris.[8] f. Carefully transfer the supernatant (containing the lipids) to a new glass tube.

  • Phase Separation (Optional, for purification): a. Add 0.2 volumes of 0.9% NaCl solution to the lipid extract. b. Vortex thoroughly and centrifuge to separate the aqueous (upper) and organic (lower) phases. The GSLs will be in the lower organic phase. c. Carefully collect the lower phase and dry it under a stream of nitrogen.

  • HPTLC Analysis: a. Re-dissolve the dried lipid extract in a small, known volume of Chloroform:Methanol (2:1, v/v). b. Spot the samples onto an HPTLC plate alongside GSL standards (e.g., Glucosylceramide). c. Develop the plate in a chromatography tank with the appropriate developing solvent. d. After development, dry the plate thoroughly. e. Spray the plate with a visualization reagent like orcinol and heat at 120°C for 10-15 minutes to visualize the GSL bands.

  • Data Analysis:

    • Compare the intensity of the Glucosylceramide band in C17-DNJ-treated samples to the vehicle control. A dose-dependent decrease in the band intensity confirms GCS inhibition. Densitometry software can be used for quantification.

References

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 867–875. [Link]

  • Al-Rajabi, A., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 103, 104169. [Link]

  • Chang, J., et al. (2013). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 56(24), 10063–10075. [Link]

  • Butters, T. D., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(3), 867-75. [Link]

  • Merrill, A. H. (2021). Extraction of glycolipids. In Glycoscience Protocols (pp. 1-4). NCBI Bookshelf. [Link]

Sources

Troubleshooting

Technical Support Center: N-(7-Oxadecyl)deoxynojirimycin (N-ODN) Stability and Degradation in Solution

Welcome to the technical support center for N-(7-Oxadecyl)deoxynojirimycin (N-ODN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(7-Oxadecyl)deoxynojirimycin (N-ODN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of N-ODN in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to N-ODN Stability

N-(7-Oxadecyl)deoxynojirimycin is an N-alkylated derivative of deoxynojirimycin (DNJ), a well-known iminosugar.[1][2] Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, often leading to potent inhibition of carbohydrate-processing enzymes like α-glucosidases.[1][3] The stability of N-ODN in solution is a critical parameter for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic formulations. This guide will delve into the key factors influencing its stability and provide practical advice for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-ODN in my experimental solutions?

A1: The stability of N-ODN, like many N-alkylated deoxynojirimycin derivatives, is primarily influenced by:

  • pH: The protonation state of the piperidine nitrogen is pH-dependent. Iminosugars are generally more stable in acidic to neutral pH ranges, reflective of the environments where their target enzymes, such as lysosomal glycosidases, are active.[4][5][6][7] Extreme pH values (highly acidic or alkaline) can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. While the core 1-deoxynojirimycin structure is known to be relatively heat-stable, long-term storage at high temperatures should be avoided.[8][9][10] For routine experiments, it is advisable to work at controlled room temperature or on ice for prolonged procedures.

  • Solvent Composition: The choice of solvent can impact the solubility and stability of N-ODN. It is slightly soluble in DMSO and methanol.[11][12] The presence of reactive species or contaminants in the solvent could potentially lead to degradation. It is crucial to use high-purity solvents.

  • Light Exposure: While not extensively documented for N-ODN specifically, prolonged exposure to UV light can be a source of energy for chemical reactions and should generally be minimized for complex organic molecules.

Q2: I am observing inconsistent results in my cell-based assays. Could N-ODN degradation be the cause?

A2: Yes, inconsistent results in cell-based assays can be a symptom of compound instability. If N-ODN degrades in your cell culture medium over the course of the experiment, the effective concentration of the active compound will decrease, leading to variability in the observed biological effects.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of N-ODN from a stock solution immediately before each experiment.

  • Assess Stability in Media: Perform a stability study of N-ODN in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.

  • Control for Incubation Time: If degradation is suspected, include time-course controls in your experimental design to assess if the biological effect diminishes with longer incubation times.

Q3: How should I properly store my N-ODN stock solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your N-ODN.

Recommended Storage Conditions:

  • Solid Form: Store solid N-ODN in a tightly sealed container under an inert atmosphere at -20°C.[12][13]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or methanol.[11][14] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Storage FormRecommended TemperatureAdditional Notes
Solid-20°CStore under an inert atmosphere.
Stock Solution (DMSO/Methanol)-20°C or -80°CAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[14]

Troubleshooting Guide

Problem: Unexpected or Missing Peaks During HPLC Analysis

If you are analyzing N-ODN solutions by HPLC and observe unexpected peaks or a decrease in the expected peak area, it could indicate degradation.

Workflow for Investigating Potential Degradation:

G NODN N-(7-Oxadecyl)deoxynojirimycin (Stable) Stressors Stress Conditions (e.g., High Temp, Extreme pH, Oxidants) NODN->Stressors Exposure DegradationProducts Degradation Products (e.g., Oxidized forms, Cleavage products) Stressors->DegradationProducts Leads to

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of N-alkylated Deoxynojirimycin (DNJ) Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alkylated deoxynojirimycin (DNJ) derivatives. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alkylated deoxynojirimycin (DNJ) derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cytotoxicity of these compounds. My goal is to equip you with the knowledge to anticipate, manage, and interpret cytotoxicity in your experiments, ensuring the integrity and success of your research.

N-alkylated DNJ derivatives are a promising class of iminosugars with therapeutic potential as antiviral agents and inhibitors of glycosphingolipid biosynthesis.[1] However, their efficacy is often linked with dose-limiting cytotoxicity, a critical hurdle in their development. This guide will delve into the mechanisms of this cytotoxicity and provide practical strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with N-alkylated DNJ derivatives?

A1: The cytotoxicity of N-alkylated DNJ derivatives is primarily attributed to the disruption of cellular membranes.[1] The N-alkyl chain, which enhances the therapeutic potency of these compounds, also increases their hydrophobic and amphiphilic nature. This allows them to interact with and disrupt the integrity of cell membranes, leading to cell lysis and fragmentation.[1] It is crucial to understand that this cytotoxic effect is generally independent of their therapeutic mechanisms, which involve the inhibition of protein and lipid glycosylation.[1]

Q2: How does the length of the N-alkyl chain influence cytotoxicity?

A2: There is a direct correlation between the length of the N-alkyl chain and the cytotoxicity of DNJ derivatives.[2][3] Longer alkyl chains increase the lipophilicity of the molecule, enhancing its ability to intercalate into and disrupt the lipid bilayer of cellular membranes.[1][4][5] Studies have consistently shown that as the carbon chain length increases, the cytotoxic concentration (CC50) of the compound decreases, indicating higher toxicity.[2][3] For instance, DNJ derivatives with chain lengths above eight carbons often exhibit a significant, chain-length-dependent increase in cytotoxicity.[2]

Q3: Are there any off-target effects of N-alkylated DNJ derivatives that can contribute to cytotoxicity?

A3: Yes, off-target effects can contribute to the overall cytotoxic profile. Due to their structural similarity to monosaccharides, N-alkylated DNJ derivatives can interact with various cellular glycosidases beyond their intended targets (ER α-glucosidases I and II).[6][7] Potential off-targets include:

  • Lysosomal acid α-glucosidase (GAA): Inhibition can disrupt glycogen metabolism.[7]

  • Glucosylceramidase (GBA1 and GBA2): Inhibition can lead to the accumulation of glucosylceramide, counteracting the intended therapeutic effect of glucosylceramide synthase (GCS) inhibition.[7]

  • Intestinal digestive glycosidases: Inhibition of enzymes like sucrase and isomaltase can cause gastrointestinal side effects.[7]

While the primary cytotoxic mechanism is membrane disruption, these off-target enzymatic inhibitions can lead to cellular dysfunction and contribute to toxicity, particularly at higher concentrations.

Q4: Can the cytotoxicity be related to Endoplasmic Reticulum (ER) stress?

A4: While the primary therapeutic mechanism of many N-alkylated DNJ derivatives is the inhibition of ER-resident α-glucosidases, which can induce the Unfolded Protein Response (UPR) or ER stress, the direct link between this and acute cytotoxicity is complex.[6][8] The inhibition of α-glucosidases I and II prevents proper folding of nascent glycoproteins, a key aspect of their antiviral activity.[6][9] This disruption in glycoprotein processing can lead to an accumulation of misfolded proteins in the ER, triggering the UPR.[10] While prolonged or severe ER stress can lead to apoptosis, the rapid, lytic cytotoxicity observed with long-chain N-alkylated DNJ derivatives is more directly attributable to membrane disruption.[1][8] However, for derivatives with lower lipophilicity, ER stress-mediated apoptosis could be a contributing factor to cytotoxicity over longer incubation times.

Troubleshooting Guide

This section provides practical, step-by-step guidance to address common cytotoxicity issues encountered during your experiments.

Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

If you are observing significant cell death at concentrations where you expect to see a therapeutic effect, consider the following troubleshooting steps.

Step 1: Confirm the Cytotoxicity Profile of Your Specific Derivative and Cell Line.

  • Rationale: Cytotoxicity is highly dependent on the specific N-alkylated DNJ derivative and the cell line being used.[3][11] Different cell types exhibit varying sensitivities to membrane-disrupting agents.

  • Protocol: Determining the 50% Cytotoxic Concentration (CC50)

    • Cell Seeding: Plate your cells at an optimal density in a 96-well plate and allow them to adhere overnight.[12]

    • Compound Dilution: Prepare a serial dilution of your N-alkylated DNJ derivative. A common starting range is from 1 µM to 1 mM.

    • Treatment: Treat the cells with the different concentrations of your compound for a relevant time period (e.g., 24, 48, or 72 hours).

    • Cytotoxicity Assay: Use a reliable method to assess cell viability, such as the MTT, MTS, or a live/dead cell staining assay.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression.

Step 2: Optimize the Treatment Concentration and Duration.

  • Rationale: Minimizing exposure can reduce cytotoxicity while potentially maintaining the desired therapeutic effect.[7]

  • Actionable Advice:

    • Dose-Response Studies: Perform dose-response experiments for both the therapeutic effect (e.g., viral inhibition, reduction of a specific metabolite) and cytotoxicity. Aim to identify a therapeutic window where efficacy is achieved with minimal cell death.[7]

    • Time-Course Experiments: Investigate if a shorter incubation time is sufficient to achieve the desired biological outcome. This can be particularly effective in mitigating cytotoxicity that develops over longer periods.

Step 3: Consider Structural Modifications of the DNJ Derivative.

  • Rationale: The structure of the N-alkyl chain can be modified to reduce cytotoxicity while preserving or even enhancing therapeutic activity.[11][13]

  • Examples from Literature:

    • Introducing Heteroatoms: Incorporating an oxygen atom into the N-alkyl side chain has been shown to increase antiviral potency and reduce cytotoxicity.[6]

    • Branching and Cyclization: Introducing branching or cyclization in the N-alkyl chain can also lead to a better selectivity index (ratio of cytotoxicity to antiviral activity).[13]

The following table summarizes the relationship between the structure of N-alkylated DNJ derivatives and their cytotoxicity, providing a quick reference for structure-activity relationships (SAR).

N-Alkyl Chain ModificationEffect on CytotoxicityRationaleReference
Increased Chain Length IncreasedHigher lipophilicity enhances membrane disruption.[2][3]
Introduction of Oxygen DecreasedCan reduce overall lipophilicity and alter membrane interactions.[6]
Chain Branching Variable/DecreasedMay hinder efficient packing into the lipid bilayer.[13]
Cyclic Moieties Variable/DecreasedCan reduce flexibility and alter membrane insertion properties.[13]
Issue 2: Differentiating Between Apoptotic and Necrotic Cell Death

Understanding the mode of cell death is crucial for interpreting your results and understanding the mechanism of cytotoxicity.

Step 1: Employ Assays that Distinguish Between Apoptosis and Necrosis.

  • Rationale: Membrane disruption, the primary cytotoxic mechanism of many N-alkylated DNJ derivatives, leads to necrosis.[1] However, other mechanisms, such as ER stress, could induce apoptosis.[8]

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

    • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) can specifically detect apoptosis.[14][15] The absence of caspase activation would suggest a non-apoptotic, likely necrotic, cell death mechanism.

Step 2: Visualize the Cell Death Pathway.

The following diagram illustrates the potential pathways of cytotoxicity for N-alkylated DNJ derivatives.

Cytotoxicity_Pathways cluster_compound N-alkylated DNJ Derivative cluster_cell Cellular Effects DNJ N-alkylated DNJ Membrane Membrane Disruption DNJ->Membrane Direct Interaction (Hydrophobic Chain) ER_Glucosidase ER α-Glucosidase Inhibition DNJ->ER_Glucosidase Therapeutic Target Necrosis Necrosis / Lysis Membrane->Necrosis ER_Stress ER Stress / UPR ER_Glucosidase->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged Stress

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(7-Oxadecyl)deoxynojirimycin and N-butyldeoxynojirimycin (NB-DNJ) for Glycosphingolipid Metabolism Research

This guide provides a detailed comparison of two N-alkylated derivatives of 1-deoxynojirimycin (DNJ): the clinically approved N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, and the research compound N-(7-Oxad...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two N-alkylated derivatives of 1-deoxynojirimycin (DNJ): the clinically approved N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, and the research compound N-(7-Oxadecyl)deoxynojirimycin. We will explore their mechanisms of action, biochemical properties, and the structural rationale that dictates their differing biological activities, providing researchers with the insights needed to select the appropriate tool for their studies in glycosphingolipid (GSL) metabolism and related therapeutic areas.

Introduction: The Iminosugar Scaffold and its Therapeutic Significance

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom.[1] This fundamental structural change is the key to their biological activity. At physiological pH, the nitrogen atom is typically protonated, allowing the molecule to mimic the positively charged transition state of glycosidic bond hydrolysis.[1] This makes them potent competitive inhibitors of glycosidases and glycosyltransferases, enzymes critical for carbohydrate processing and the biosynthesis of complex glycoconjugates.[1][2]

The parent compound, 1-deoxynojirimycin (DNJ), is a natural alkaloid found in mulberry trees and certain bacteria.[3][4] While a potent α-glucosidase inhibitor, its high water solubility and in-vivo instability limit its therapeutic application.[5] Chemical modification, particularly N-alkylation, has proven to be a highly successful strategy to enhance potency, modulate target selectivity, and improve pharmacokinetic profiles.[1][2] This is best exemplified by N-butyldeoxynojirimycin (NB-DNJ, Miglustat), an approved therapy for Gaucher disease type 1 and Niemann-Pick disease type C.[6]

The primary focus of this guide is the comparison of NB-DNJ with a lesser-known, long-chain derivative, N-(7-Oxadecyl)deoxynojirimycin, to understand how alterations in the N-alkyl chain influence inhibitory activity and cellular effects.

Mechanism of Action: A Tale of Two Chains

Both NB-DNJ and N-(7-Oxadecyl)deoxynojirimycin derive their primary inhibitory activity from the core deoxynojirimycin structure. However, the nature of the N-alkyl substituent dramatically influences their primary targets and potency.

N-butyldeoxynojirimycin (NB-DNJ / Miglustat): NB-DNJ is a dual-action inhibitor. Its two primary mechanisms are:

  • Inhibition of Glucosylceramide Synthase (GCS): This is the therapeutic basis for its use in lysosomal storage disorders.[7][8] GCS is the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), transferring glucose from UDP-glucose to a ceramide backbone.[9][10] By inhibiting GCS, NB-DNJ reduces the production of glucosylceramide and downstream GSLs, thereby alleviating the substrate burden in cells deficient in the enzymes needed to degrade these lipids.[7][8] This is often referred to as "substrate reduction therapy."

  • Inhibition of α-Glucosidases I and II: These endoplasmic reticulum (ER) resident enzymes are crucial for the proper folding of N-linked glycoproteins.[2][11] Inhibition of these enzymes leads to misfolded glycoproteins and can interfere with processes like viral replication, which is the basis for its investigation as an antiviral agent.[12][13] This off-target activity is also responsible for some of its clinical side effects.[14]

N-(7-Oxadecyl)deoxynojirimycin: Direct comparative data for N-(7-Oxadecyl)deoxynojirimycin as a GCS inhibitor is limited in the public domain. However, based on extensive structure-activity relationship (SAR) studies of N-alkylated DNJ derivatives, we can infer its properties.

  • Enhanced Potency and Lipophilicity: SAR studies have consistently shown that increasing the length of the N-alkyl chain increases the potency of GCS inhibition.[15] The long, lipophilic decyl-like chain of N-(7-Oxadecyl)deoxynojirimycin would be expected to have a stronger hydrophobic interaction with the ceramide-binding site of GCS compared to the short butyl chain of NB-DNJ.

  • Targeting α-Glucosidases: A study specifically investigating N-(7-Oxadecyl)deoxynojirimycin found that it caused a more pronounced retention of glucose residues on N-linked glycans in HepG2 cells compared to other derivatives.[16] This indicates potent inhibition of ER α-glucosidases. The introduction of an oxygen atom into the alkyl chain was designed to reduce the detergent-like properties of very long alkyl chains while maintaining high inhibitory potency.[16]

  • Cellular Permeability: The same study noted differences in how oxygen-substituted derivatives like N-(7-Oxadecyl)deoxynojirimycin enter the cell compared to the parent DNJ, suggesting that its unique physicochemical properties may influence its access to intracellular targets.[16]

Signaling Pathway: Inhibition of Glycosphingolipid Biosynthesis

The diagram below illustrates the central role of Glucosylceramide Synthase (GCS) in the GSL biosynthetic pathway and its inhibition by N-alkylated deoxynojirimycin derivatives.

GCS_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glucosylation ComplexGSLs Complex GSLs (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs Further Glycosylation Inhibitor N-butyldeoxynojirimycin (NB-DNJ) or N-(7-Oxadecyl)deoxynojirimycin Inhibitor->GCS Inhibition

Caption: Mechanism of substrate reduction therapy via GCS inhibition.

Head-to-Head Comparison: Physicochemical and Biochemical Properties

The key differences between these two molecules stem directly from the properties of their N-alkyl chains.

PropertyN-butyldeoxynojirimycin (NB-DNJ)N-(7-Oxadecyl)deoxynojirimycinRationale / Implication
Synonym Miglustat, OGT 918-NB-DNJ is a well-established clinical drug.[17]
Molecular Formula C₁₀H₂₁NO₄C₁₅H₃₁NO₅N-(7-Oxadecyl)deoxynojirimycin has a longer, oxygen-containing side chain.[18]
Molecular Weight 219.28 g/mol 305.41 g/mol The larger mass of the side chain impacts diffusion and binding kinetics.[18]
Predicted XLogP3 -0.30.3The longer chain increases lipophilicity, which may enhance membrane permeability and interaction with hydrophobic binding pockets.[18]
Primary Therapeutic Target Glucosylceramide Synthase (GCS)Likely GCS and α-GlucosidasesNB-DNJ is clinically used for GCS inhibition.[7] The long chain of the alternative suggests potent GCS inhibition, while experimental data confirms potent α-glucosidase inhibition.[15][16]
IC₅₀ (GCS) ~20-50 µMNot reported, but predicted to be lower (more potent) than NB-DNJLonger alkyl chains generally increase potency for GCS inhibition.[15] NB-DNJ is considered a micromolar inhibitor.[19]
IC₅₀ (α-Glucosidases) Potent inhibitorPotent inhibitorBoth compounds inhibit ER α-glucosidases, affecting glycoprotein processing.[2][16]
Clinical Status Approved drug (Zavesca®, Opfolda®)Research compoundNB-DNJ has extensive clinical data on efficacy and safety.[6][20][21]
Known Side Effects Gastrointestinal (diarrhea, flatulence), tremor, weight loss, peripheral neuropathy.[20][21][22]Unknown in humansNB-DNJ's GI side effects are primarily due to inhibition of intestinal disaccharidases.[14] The effects of the longer chain derivative are uncharacterized.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide a standard, validated protocol for assessing the primary activity of these compounds: inhibition of Glucosylceramide Synthase.

Protocol: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a cell-free assay to determine the IC₅₀ value of an inhibitor against GCS.[10][23] It relies on measuring the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide.

Causality Behind Experimental Choices:

  • Microsomal Fraction: GCS is a membrane-bound enzyme located in the cis-Golgi. Using a microsomal fraction from cultured cells provides an enriched source of the enzyme in its native lipid environment.

  • Radiolabeled Substrate: UDP-[¹⁴C]glucose provides a highly sensitive method for detecting the enzymatic product, [¹⁴C]Glucosylceramide.

  • Lipid Extraction: A Folch extraction (chloroform:methanol) is a classic and robust method to separate the lipid product (GlcCer) from the aqueous, unincorporated substrate (UDP-glucose).

  • TLC Separation: Thin-Layer Chromatography is used to separate GlcCer from the ceramide substrate and other lipids based on polarity, allowing for specific quantification of the product.

Experimental Workflow Diagram

GCS_Assay_Workflow start Start prep_microsomes 1. Prepare Microsomal Fraction (Source of GCS) start->prep_microsomes prep_reaction 2. Prepare Reaction Mix (Buffer, Ceramide, DTT) prep_microsomes->prep_reaction add_inhibitor 3. Add Inhibitor (e.g., NB-DNJ, varying conc.) prep_reaction->add_inhibitor pre_incubate 4. Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate 5. Add UDP-[14C]Glucose to start reaction pre_incubate->add_substrate incubate 6. Incubate at 37°C (e.g., 60 min) add_substrate->incubate stop_reaction 7. Stop Reaction (Add Chloroform:Methanol) incubate->stop_reaction extract_lipids 8. Perform Folch Extraction (Separate phases) stop_reaction->extract_lipids spot_tlc 9. Spot Lipid Extract on TLC Plate extract_lipids->spot_tlc develop_tlc 10. Develop TLC Plate (Separate Lipids) spot_tlc->develop_tlc analyze 11. Quantify [14C]GlcCer (Phosphorimaging or Scintillation) develop_tlc->analyze calculate 12. Calculate % Inhibition & IC50 analyze->calculate end End calculate->end

Caption: Workflow for the in vitro GCS inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂.

    • Substrate 1 (Ceramide): Prepare a 1 mM stock of C6-NBD-Ceramide (or other suitable ceramide) in ethanol.

    • Substrate 2 (UDP-Glucose): Prepare a working solution of UDP-glucose containing a known amount of UDP-[¹⁴C]glucose (e.g., 0.1 µCi per reaction).

    • Inhibitors: Prepare serial dilutions of NB-DNJ and N-(7-Oxadecyl)deoxynojirimycin in the appropriate solvent (e.g., water or DMSO).

    • Enzyme Source: Prepare a microsomal fraction from a suitable cell line (e.g., HL-60 or HEK293) and determine the total protein concentration via a BCA assay.

  • Assay Procedure:

    • In a microcentrifuge tube, add 10 µL of Assay Buffer.

    • Add 5 µL of the ceramide substrate.

    • Add 5 µL of the inhibitor dilution (or solvent for the control).

    • Add 20 µL of the microsomal fraction (e.g., 20-50 µg of protein).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Start the reaction by adding 10 µL of the UDP-[¹⁴C]glucose solution.

    • Incubate for 60 minutes at 37°C with gentle agitation.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v). Vortex thoroughly.

    • Add 40 µL of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid film in 20 µL of chloroform:methanol (2:1).

    • Spot the entire sample onto a silica TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

    • Visualize and quantify the radiolabeled glucosylceramide band using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Summary and Future Perspectives

This guide highlights the critical role of the N-alkyl chain in defining the biological activity profile of deoxynojirimycin derivatives.

  • N-butyldeoxynojirimycin (NB-DNJ) is a moderately potent, clinically validated GCS inhibitor with known off-target effects on α-glucosidases that contribute to its side-effect profile.[11][14] Its extensive history of use provides a wealth of data, making it a reliable, albeit imperfect, tool for studying GSL depletion.

  • N-(7-Oxadecyl)deoxynojirimycin represents a research tool designed for higher potency. The long, oxygen-containing chain is predicted to enhance GCS inhibition while modulating lipophilicity.[15][16] Experimental evidence confirms it is a potent inhibitor of ER α-glucosidases, a property it shares with NB-DNJ.[16][24]

Choosing the Right Inhibitor:

  • For researchers needing a well-characterized inhibitor with extensive clinical context for GSL depletion studies, NB-DNJ is the standard choice.

  • For SAR studies or investigations requiring potentially higher potency GCS inhibition, N-(7-Oxadecyl)deoxynojirimycin and similar long-chain derivatives are valuable tools. However, researchers must be aware of their potent effects on N-linked glycoprotein processing, which can be a significant confounding factor.[24] It is crucial to run parallel controls to distinguish effects due to GSL depletion from those caused by ER glucosidase inhibition.

Future research should focus on direct comparative assays to quantify the GCS inhibitory activity of N-(7-Oxadecyl)deoxynojirimycin and other long-chain derivatives. Elucidating how modifications like intra-chain oxygen atoms affect target selectivity (GCS vs. glucosidases) will be key to developing next-generation substrate reduction therapies with improved efficacy and fewer side effects.

References

  • Butters, T. D., Dwek, R. A., & Platt, F. M. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin Analogs. BenchChem.
  • Al-Saraier, A., et al. (n.d.). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC - NIH.
  • Ratner, L., & Vander Heyden, N. (1993).
  • Jacob, F., et al. (2015). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. PubMed.
  • Cayman Chemical. (n.d.). N-Butyldeoxynojirimycin (hydrochloride) (Miglustat, NB-DNJ, CAS Number: 210110-90-0). Cayman Chemical.
  • Li, G., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed.
  • Shayman, J. A. (n.d.). Inhibitors of Glucosylceramide Synthase.
  • Cattaneo, V., et al. (2024).
  • Compaore, M., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI.
  • Fischer, P. B., et al. (n.d.). N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure. PubMed.
  • Chen, X., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function (RSC Publishing).
  • Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. PubMed.
  • Compaore, M., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central.
  • Platt, F. M., et al. (2025). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.
  • PharmaCompass. (n.d.). Miglustat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • MedchemExpress. (n.d.). Glucosylceramide Synthase (GCS) | Inhibitors. MedchemExpress.com.
  • MedicineNet. (n.d.). Miglustat: Generic, Gaucher Uses, Side Effects, Dosage. MedicineNet.
  • Shlomai, A., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. PMC - PubMed Central.
  • van Eijk, M., et al. (1994). Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides. PubMed.
  • Drugs.com. (2024). Miglustat Uses, Side Effects & Warnings. Drugs.com.
  • Giraldo, P. (n.d.).
  • FDA. (n.d.).
  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal.
  • Tsuru, E., et al. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore.
  • Mellor, H. R., et al. (2004).
  • Li, G., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. NIH.
  • Andersson, U., et al. (2000). N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed.
  • Platt, F. M., et al. (n.d.). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. PubMed.
  • Harit, A., et al. (n.d.). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed.
  • Kamal, M. A., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. NIH.
  • PubChem. (n.d.). N-(7-Oxadecyl)deoxynojirimycin. PubChem.
  • Kumar, S., et al. (n.d.). Therapeutic Prospects of Mulberry-Derived DNJ: A Review.
  • Chen, X., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. PubMed.

Sources

Comparative

A Comparative Guide to N-Alkylated Deoxynojirimycin Derivatives: From Benchtop Synthesis to Biological Significance

For researchers, scientists, and drug development professionals navigating the intricate world of glycosidase inhibitors, 1-deoxynojirimycin (DNJ) and its derivatives represent a cornerstone of therapeutic potential. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of glycosidase inhibitors, 1-deoxynojirimycin (DNJ) and its derivatives represent a cornerstone of therapeutic potential. This guide provides an in-depth comparative analysis of N-alkylated DNJ derivatives, offering not just a compilation of data, but a cohesive narrative grounded in experimental evidence and mechanistic understanding. We will dissect the synthesis, compare the biological activities, and elucidate the structure-activity relationships that govern the efficacy of these powerful iminosugars.

The Rationale for N-Alkylation: Enhancing the Potential of a Natural Scaffold

1-Deoxynojirimycin, a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, is a potent inhibitor of α-glucosidases.[1][2] Its structural resemblance to D-glucose allows it to competitively bind to the active sites of these enzymes, playing a crucial role in carbohydrate metabolism.[3][4] This inhibitory action forms the basis of its therapeutic applications, most notably in the management of type 2 diabetes by delaying glucose absorption.[2][3]

However, the therapeutic efficacy of DNJ in its natural form is hampered by its high water solubility and rapid in vivo clearance.[5] To overcome these limitations and to modulate its inhibitory specificity and potency, medicinal chemists have turned to N-alkylation. The introduction of an alkyl substituent on the nitrogen atom of the piperidine ring profoundly alters the molecule's physicochemical properties, leading to derivatives with enhanced biological activities and broader therapeutic applications, including antiviral and anticancer properties.[3][5]

Comparative Analysis of N-Alkylated DNJ Derivatives: A Data-Driven Overview

The length and nature of the N-alkyl chain are critical determinants of the biological activity and selectivity of DNJ derivatives. The following table summarizes the inhibitory activities of key N-alkylated DNJ derivatives against various glycosidases, providing a clear comparison of their potency.

DerivativeTarget EnzymeIC50 / KiReference CompoundIC50 / Ki of ReferenceFold Improvement (approx.)Therapeutic Area
N-Butyl-DNJ (Miglustat) Glucosylceramidase (GBA1)Ki: 34 µM---Gaucher Disease
α-Glucosidase-Acarbose--Diabetes
N-Nonyl-DNJ Glucosylceramidase (GBA1)Ki: <<14 nMN-Butyl-DNJKi: 34 µM>2400Gaucher Disease
Glucosylceramidase 2 (GBA2)Ki: 43 nM---
Compound 43 (N-cinnamoyl deriv.) α-GlucosidaseIC50: 30.0 ± 0.6 µMAcarboseIC50: 822.0 ± 1.5 µM~27Diabetes
Compound 18a (N-benzyl deriv.) α-GlucosidaseIC50: 0.207 ± 0.11 mMAcarboseIC50: 0.353 ± 0.09 mM~1.7Diabetes
Oxygenated N-alkyl DNJ (e.g., 3l) Dengue Virus (DENV)EC50: 0.3-0.5 µM---Antiviral

Key Insights from the Data:

  • Chain Length Matters: A clear trend emerges where increasing the length of the alkyl chain can dramatically enhance inhibitory potency. The leap in GBA1 inhibition from N-butyl-DNJ to N-nonyl-DNJ is a prime example.[6]

  • Target Specificity: N-alkylation can also influence selectivity. For instance, certain aminocyclopentitol analogs of N-butyl-DNJ show remarkable selectivity for GBA1 over GBA2.[6]

  • Beyond Simple Alkyl Chains: The introduction of more complex substituents, such as cinnamoyl and benzyl groups, can also yield highly potent α-glucosidase inhibitors, in some cases surpassing the efficacy of the standard drug, acarbose.[1][7]

  • Antiviral Potency: Oxygenated N-alkyl DNJ derivatives have demonstrated nanomolar efficacy against the dengue virus, highlighting the potential of these compounds beyond metabolic diseases.[8]

The Antiviral Mechanism: A Host-Centric Approach

The antiviral activity of N-alkylated DNJ derivatives, particularly against enveloped viruses like Dengue and HIV, is not a direct attack on the virus itself. Instead, it is a sophisticated, host-targeted mechanism that disrupts the proper folding of viral glycoproteins.[9]

Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Viral Glycoprotein Synthesis Viral Glycoprotein Synthesis N-linked Glycosylation N-linked Glycosylation Viral Glycoprotein Synthesis->N-linked Glycosylation ER α-Glucosidases I & II ER α-Glucosidases I & II N-linked Glycosylation->ER α-Glucosidases I & II Misfolded Glycoprotein Misfolded Glycoprotein ER α-Glucosidases I & II->Misfolded Glycoprotein Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Virion Assembly & Release Virion Assembly & Release Properly Folded Glycoprotein->Virion Assembly & Release ER-Associated Degradation (ERAD) ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER-Associated Degradation (ERAD) N-alkylated DNJ N-alkylated DNJ N-alkylated DNJ->ER α-Glucosidases I & II Inhibition Reduced Viral Titer Reduced Viral Titer ER α-Glucosidates I & II ER α-Glucosidates I & II ER α-Glucosidates I & II->Calnexin/Calreticulin Cycle Glucose Trimming

Causality of the Antiviral Action:

  • Inhibition of Host Enzymes: N-alkylated DNJ derivatives act as competitive inhibitors of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[9]

  • Disruption of Glycoprotein Processing: These enzymes are critical for the proper folding of newly synthesized viral envelope glycoproteins by trimming glucose residues from N-linked glycans.[10]

  • Misfolding and Degradation: Inhibition of these glucosidases leads to the accumulation of misfolded viral glycoproteins.[9][10]

  • Reduced Virion Assembly and Infectivity: The misfolded glycoproteins are either retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway or are incorporated into new virions, rendering them non-infectious.[10] This ultimately leads to a reduction in the overall viral titer.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of research in this field, detailed and validated experimental protocols are paramount.

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

This protocol outlines a common method for the N-alkylation of DNJ.

Synthesis_Workflow DNJ 1-Deoxynojirimycin (DNJ) step2 step2 DNJ->step2 Intermediate Dibromoalkane Intermediate N_alkyl_DNJ N-Alkylated DNJ Derivative step3 step3 step2->step3 step1 step1 step1->step2 step3->N_alkyl_DNJ

Step-by-Step Methodology:

  • Synthesis of the Alkylating Agent (Intermediate):

    • Dissolve the starting acid (e.g., cinnamic acid, 1 mmol) and a base (e.g., triethylamine, 3 mmol) in a suitable solvent like acetone.[3]

    • Add the dibromoalkane (4-5 mmol) to the solution.[3]

    • Heat the reaction mixture at 65°C overnight.[3]

    • After cooling, perform a liquid-liquid extraction using water and ethyl acetate.[3]

    • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure to obtain the intermediate.[3]

  • N-Alkylation of DNJ:

    • Dissolve the synthesized intermediate, 1-deoxynojirimycin (DNJ), and a base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF.[3]

    • Stir the mixture at 85°C for 5-6 hours.[3]

  • Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, purify the crude product by column chromatography on silica gel to yield the pure N-alkylated DNJ derivative.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for evaluating the inhibitory potential of DNJ derivatives.

Principle:

The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is directly proportional to the enzymatic activity.[11]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).[11]

    • Dissolve α-glucosidase in the cold phosphate buffer to a final concentration of 0.2 U/mL.[11]

    • Prepare a stock solution of the N-alkylated DNJ derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a solution of pNPG in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the α-glucosidase solution.

    • Add 20 µL of the N-alkylated DNJ derivative solution at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for another 15 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Conclusion and Future Perspectives

N-alkylation of the deoxynojirimycin scaffold is a powerful strategy for generating a diverse library of potent and selective glycosidase inhibitors. This guide has provided a comparative overview of their synthesis, biological activities, and mechanisms of action, supported by experimental data and detailed protocols. The ability to fine-tune the pharmacological properties of DNJ through N-alkylation opens up exciting avenues for the development of novel therapeutics for a range of diseases, from diabetes and genetic disorders to viral infections. Future research should continue to explore the vast chemical space of N-substituted DNJ derivatives to identify candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365.
  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of biological chemistry, 269(11), 8362–8365.
  • Sayce, A. C., Alonzi, D. S., Killington, R. A., & Dwek, R. A. (2012). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. Journal of medicinal chemistry, 55(21), 9560–9570.
  • Wang, Y., et al. (2015). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 20(4), 6435-6457.
  • Khan, M. F., et al. (2025). Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies. Journal of Molecular Modeling, 31(1), 25.
  • Witte, M. D., et al. (2017). Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. Chemistry-A European Journal, 23(64), 16348-16359.
  • Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1847-1856.
  • Witte, M. D., et al. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(21), 1774-1783.
  • Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1847-1856.
  • Asano, N. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function.
  • Pochi, A., et al. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 29(21), 4958.
  • Liu, C., et al. (2015). Comparative analysis of 1-deoxynojirimycin contribution degree to α-glucosidase inhibitory activity and physiological distribution in Morus alba L. Industrial Crops and Products, 70, 309-315.
  • Sayce, A. C., et al. (2012). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 55(21), 9560-9570.
  • Branza-Nichita, N., et al. (2001). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 75(8), 3527-3536.
  • Alonzi, D. S., et al. (2012). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Dengue: Methods and Protocols (pp. 325-341). Humana Press.
  • Li, Y., et al. (2019). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC advances, 9(20), 11245-11252.
  • BenchChem. (2025). Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using N-acetyl-1-deoxynojirimycin (DNJNAc).
  • Barreca, D., et al. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. International Journal of Molecular Sciences, 25(5), 2686.
  • Wang, D., et al. (2025).
  • Li, G., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Journal of agricultural and food chemistry, 67(15), 4225-4232.

Sources

Validation

The Specificity Spectrum of N-(7-Oxadecyl)deoxynojirimycin: A Comparative Guide to its Enzymatic Cross-Reactivity

For researchers in glycoscience and drug development, iminosugars represent a compelling class of therapeutic candidates. Among these, N-alkylated derivatives of deoxynojirimycin (DNJ) have garnered significant attention...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in glycoscience and drug development, iminosugars represent a compelling class of therapeutic candidates. Among these, N-alkylated derivatives of deoxynojirimycin (DNJ) have garnered significant attention for their potent inhibition of key enzymes in carbohydrate metabolism. This guide provides an in-depth comparative analysis of the enzymatic cross-reactivity of N-(7-Oxadecyl)deoxynojirimycin, a C10 analogue of DNJ. By examining its inhibitory profile against primary targets and potential off-target enzymes, we aim to equip researchers with the critical data and methodologies necessary for informed experimental design and interpretation.

Introduction: The Significance of Specificity in Iminosugar Therapeutics

Deoxynojirimycin (DNJ) and its N-alkylated analogues are powerful inhibitors of α-glucosidases and glucosylceramide synthase (GCS), enzymes pivotal in N-linked glycosylation and glycosphingolipid biosynthesis, respectively.[1] The length of the N-alkyl chain is a critical determinant of both the potency and selectivity of these inhibitors. While enhancing lipophilicity for improved cellular uptake, alterations in chain length can also modulate the affinity for the active sites of various enzymes, leading to a spectrum of on-target and off-target effects. Understanding this cross-reactivity is paramount for developing compounds with high therapeutic indices and minimal side effects. This guide focuses on N-(7-Oxadecyl)deoxynojirimycin, a derivative with a ten-carbon chain, to provide a framework for assessing its enzymatic interactions.

Comparative Inhibitory Profile of N-Alkylated Deoxynojirimycin Derivatives

The inhibitory potency of DNJ analogues is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various N-alkylated DNJ derivatives against their primary targets and notable off-target enzymes. This comparative data highlights the influence of the N-alkyl chain length on enzyme specificity.

InhibitorPrimary TargetIC50 (µM)Off-Target Enzyme(s)IC50 (µM)Reference(s)
Deoxynojirimycin (DNJ)α-Glucosidase222.4 ± 0.5--[2]
N-Butyl-DNJα-Glucosidase559.3 ± 0.28Non-lysosomal Glucosylceramidase0.3[2][3]
Glucosylceramide synthase~25[3]
N-Pentyl-DNJα-Glucosidase30.0 ± 0.60--[2]
N-Nonyl-DNJNon-lysosomal GlucosylceramidaseIncreased inhibition with chain lengthα-Glucosidase-[3]
N-(5-adamantane-1-yl-methoxy)pentyl)-DNMNon-lysosomal Glucosylceramidase0.002Glucosylceramide synthase0.025[3]

Note: Data for N-(7-Oxadecyl)deoxynojirimycin (C10) is not explicitly available in the reviewed literature. The provided data for analogues with varying chain lengths (C4, C5, C9) serves as a predictive guide for its likely inhibitory profile. It is anticipated that N-(7-Oxadecyl)deoxynojirimycin will exhibit potent inhibition of both α-glucosidases and glucosylceramide synthase, with the potential for cross-reactivity with other glycosidases.

Key Enzymatic Targets and Pathways

α-Glucosidases and the N-Linked Glycosylation Pathway

α-Glucosidases I and II, located in the endoplasmic reticulum (ER), are crucial for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins.[4] Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, a mechanism exploited for antiviral therapies.[4]

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibition Dolichol-P Dolichol-P Dol-PP-GlcNAc2 Dol-PP-GlcNAc2 Dolichol-P->Dol-PP-GlcNAc2 ALG7,13,14 Dol-PP-GlcNAc2Man5 Dol-PP-GlcNAc2Man5 Dol-PP-GlcNAc2->Dol-PP-GlcNAc2Man5 ALG1,2,11 LLO (Glc3Man9GlcNAc2) LLO (Glc3Man9GlcNAc2) Dol-PP-GlcNAc2Man5->LLO (Glc3Man9GlcNAc2) ALG6,8,10,12 Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) LLO (Glc3Man9GlcNAc2)->Glycoprotein (Glc3Man9GlcNAc2) OST Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2)->Glycoprotein (Glc1Man9GlcNAc2) α-Glucosidase I Glycoprotein (Man9GlcNAc2) Glycoprotein (Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2)->Glycoprotein (Man9GlcNAc2) α-Glucosidase II Folding/QC Folding/QC Glycoprotein (Man9GlcNAc2)->Folding/QC Calnexin/ Calreticulin Cycle N-Alkyl-DNJ N-Alkyl-DNJ α-Glucosidase I α-Glucosidase I N-Alkyl-DNJ->α-Glucosidase I α-Glucosidase II α-Glucosidase II N-Alkyl-DNJ->α-Glucosidase II Glucosylceramide_Synthesis_Pathway cluster_Golgi Golgi Apparatus (cytosolic face) cluster_Inhibitor Inhibition Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex GSLs Complex GSLs Lactosylceramide->Complex GSLs N-Alkyl-DNJ N-Alkyl-DNJ Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) N-Alkyl-DNJ->Glucosylceramide\nSynthase (GCS) UDP-Glucose UDP-Glucose UDP-Glucose->Glucosylceramide\nSynthase (GCS)

Caption: Inhibition of Glucosylceramide Synthase in the Glycosphingolipid Pathway.

Experimental Protocols for Assessing Enzyme Inhibition

To empirically determine the cross-reactivity of N-(7-Oxadecyl)deoxynojirimycin, standardized in vitro enzyme inhibition assays are essential. The following protocols provide a detailed methodology for assessing its activity against key enzymes.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of a substrate to produce a colored product.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.2 M)

  • N-(7-Oxadecyl)deoxynojirimycin (or other test compounds)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) and 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mg/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale for Experimental Choices:

  • pNPG as substrate: This chromogenic substrate releases p-nitrophenol upon cleavage by α-glucosidase, which has a distinct absorbance at 405 nm, allowing for a straightforward spectrophotometric readout.

  • Acarbose as a positive control: Acarbose is a well-characterized α-glucosidase inhibitor, providing a benchmark for comparing the potency of the test compound. [2]* Pre-incubation of enzyme and inhibitor: This step allows the inhibitor to bind to the enzyme before the addition of the substrate, ensuring an accurate measurement of its inhibitory effect.

Alpha_Glucosidase_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Prepare_Reagents Prepare α-Glucosidase, pNPG, Buffers, and Test Compounds Add_Inhibitor_Enzyme Add Test Compound and α-Glucosidase to Plate Prepare_Reagents->Add_Inhibitor_Enzyme Incubate_1 Incubate at 37°C for 5 min Add_Inhibitor_Enzyme->Incubate_1 Add_Substrate Add pNPG to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Stop_Reaction Add Na2CO3 to Stop Reaction Incubate_2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the In Vitro α-Glucosidase Inhibition Assay.

Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide substrate to glucosylceramide.

Materials:

  • Cell lysates or purified GCS enzyme

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • N-(7-Oxadecyl)deoxynojirimycin (or other test compounds)

  • D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) (positive control)

  • TLC plates

  • Developing solvent (e.g., chloroform/methanol/water mixture)

  • Fluorescence scanner or plate reader

Procedure:

  • Prepare cell lysates or purified GCS enzyme.

  • Prepare various concentrations of the test compound and PDMP in the assay buffer.

  • In a microcentrifuge tube, combine the enzyme preparation, test compound (or buffer for control), and NBD-C6-ceramide.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence scanner.

  • Calculate the percentage of GCS activity and inhibition.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale for Experimental Choices:

  • NBD-C6-ceramide as substrate: The NBD fluorophore allows for sensitive detection and quantification of the lipid products.

  • PDMP as a positive control: PDMP is a well-established inhibitor of GCS, providing a reliable reference for inhibitory activity.

  • TLC for product separation: TLC is a standard and effective method for separating lipids based on their polarity, allowing for the distinct visualization of the substrate and product.

Conclusion and Future Directions

The enzymatic cross-reactivity of N-alkylated deoxynojirimycin derivatives is a critical consideration in their development as therapeutic agents. Based on the available data for analogues, N-(7-Oxadecyl)deoxynojirimycin is predicted to be a potent inhibitor of both α-glucosidases and glucosylceramide synthase. The provided experimental protocols offer a robust framework for empirically validating this prediction and further characterizing its inhibitory profile against a broader panel of glycosidases. Future studies should focus on obtaining precise IC50 values for a C10-DNJ derivative against ER α-glucosidases I and II to fully elucidate its selectivity and potential for applications in antiviral research. Furthermore, cell-based assays are recommended to assess the compound's efficacy and cytotoxicity in a more physiologically relevant context. This comprehensive approach will be instrumental in advancing our understanding of N-alkylated iminosugars and their therapeutic potential.

References

  • Overkleeft, H. S., et al. (1998). Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. Journal of Biological Chemistry, 273(41), 26522-26527. [Link]

  • Dineshkumar, B., et al. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1(1), 75-85. [Link]

  • Zhang, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

  • Ye, J., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

  • Del Razo, L. M., et al. (2014). Synthesis and Biological Properties of Fungal Glucosylceramide. PLoS Pathogens, 10(1), e1003832. [Link]

  • Sestelo, J., et al. (2018). Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia. Journal of Lipid Research, 59(9), 1639-1651. [Link]

  • Shayman, J. A. (2010). Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease. Seminars in Nephrology, 30(4), 373-383. [Link]

  • Liu, J., et al. (2013). Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Lipids in Health and Disease, 12, 16. [Link]

  • Aebi, M. (2013). N-linked protein glycosylation in the endoplasmic reticulum. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(11), 2430-2437. [Link]

  • Chang, J., et al. (2013). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. ACS Medicinal Chemistry Letters, 4(11), 1068-1072. [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Glucosylceramide Synthase Inhibitors: N-(7-Oxadecyl)deoxynojirimycin versus Miglustat

For researchers in the field of glycosphingolipid metabolism and associated disorders, the selection of appropriate chemical tools is paramount. This guide provides a detailed in vitro comparison of two prominent iminosu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of glycosphingolipid metabolism and associated disorders, the selection of appropriate chemical tools is paramount. This guide provides a detailed in vitro comparison of two prominent iminosugar inhibitors of glucosylceramide synthase (GCS): N-(7-Oxadecyl)deoxynojirimycin (N-7-O-DNJ) and the clinically approved drug, miglustat (N-butyldeoxynojirimycin). This document will delve into their mechanisms of action, comparative efficacy based on available data, and provide detailed protocols for their evaluation in a laboratory setting.

Introduction to the Contenders: A Tale of Two Iminosugars

Both N-7-O-DNJ and miglustat belong to the deoxynojirimycin (DNJ) family of iminosugars, which are structural mimics of D-glucose.[1][2] Their primary intracellular target is glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs).[3][4] By competitively inhibiting GCS, these molecules reduce the production of glucosylceramide, the precursor for a vast array of complex GSLs. This "substrate reduction therapy" approach is a validated strategy for managing lysosomal storage disorders such as Gaucher disease, where the accumulation of GSLs due to deficient enzymatic degradation leads to cellular dysfunction.[5][6]

Miglustat, with its N-butyl side chain, is an established therapeutic agent for type 1 Gaucher disease and Niemann-Pick disease type C.[7][8] Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in clinical practice.[7] In contrast, N-7-O-DNJ is a research compound characterized by a significantly longer N-alkyl chain containing an oxygen atom. The structural differences between these two molecules, particularly the length and composition of the N-alkyl chain, are critical determinants of their inhibitory potency and selectivity.

Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

The fundamental mechanism of action for both compounds is the competitive and reversible inhibition of GCS.[3][9] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the GSL biosynthetic pathway. By mimicking the glucose substrate, these iminosugars occupy the active site of GCS, thereby preventing the formation of glucosylceramide.

GCS_Inhibition cluster_pathway Glycosphingolipid Biosynthesis cluster_inhibitors Inhibitors Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer UDP Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Miglustat Miglustat Miglustat->GCS Inhibits N7ODNJ N-(7-Oxadecyl)deoxynojirimycin N7ODNJ->GCS Inhibits

Caption: Mechanism of GCS inhibition by miglustat and N-7-O-DNJ.

Comparative In Vitro Efficacy: A Data-Driven Assessment

The inhibitory potency of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

CompoundN-Alkyl Chain LengthTarget EnzymeCell Line/SystemIC50 ValueReference
Miglustat (N-butyl-DNJ)C4Glucosylceramide SynthaseMouse RAW cells~50 µM[9]
Miglustat (N-butyl-DNJ)C4Glucosylceramide SynthaseIn vitro10-50 µM[10]
N-nonyl-deoxynojirimycinC9Glucosylceramide SynthaseMouse RAW cells4 µM[7]
N-(7-Oxadecyl)deoxynojirimycin C17 (oxa-substituted) Glucosylceramide Synthase Data Not Available Not Reported

However, it is crucial to note one report that describes N-7-oxadecyl-DNJ as a weak inhibitor of ceramide-specific glucosyltransferase. This conflicting information underscores the necessity for direct experimental evaluation to definitively determine its IC50. The introduction of an oxygen atom in the alkyl chain of N-7-O-DNJ may also influence its interaction with the enzyme's active site and its physicochemical properties, potentially altering its inhibitory profile in ways that cannot be predicted by chain length alone.

Beyond GCS, it's important to consider off-target effects. Both miglustat and other N-alkylated DNJ derivatives are known to inhibit ER α-glucosidases I and II, which are involved in N-linked glycoprotein processing.[6] This can lead to antiviral effects but also potential cellular toxicity. The selectivity of N-7-O-DNJ for GCS over these other glucosidases has not been extensively characterized.

Experimental Protocols for In Vitro Comparison

To facilitate a direct and robust comparison of N-7-O-DNJ and miglustat, the following detailed experimental protocols are provided.

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the enzymatic activity of GCS in cell lysates by quantifying the conversion of a fluorescently labeled ceramide substrate to glucosylceramide.

GCS_Assay cluster_workflow GCS Activity Assay Workflow Start Cell Lysate Preparation Incubation Incubate lysate with fluorescent ceramide, UDP-glucose, and inhibitor Start->Incubation Extraction Lipid Extraction Incubation->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Quantification Fluorescence Quantification TLC->Quantification End IC50 Determination Quantification->End

Caption: Workflow for the in vitro GCS activity assay.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • N-(7-Oxadecyl)deoxynojirimycin and Miglustat

  • Fluorescent ceramide substrate (e.g., NBD C6-ceramide)

  • Uridine diphosphate glucose (UDP-glucose)

  • Cell lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.5, containing 0.5% Triton X-100)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4)

  • Fluorescence imager

Procedure:

  • Cell Lysate Preparation: Culture cells to confluency, harvest, and wash with PBS. Resuspend the cell pellet in lysis buffer and homogenize. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[11]

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), UDP-glucose, and varying concentrations of either N-7-O-DNJ or miglustat. Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorescent ceramide substrate to initiate the enzymatic reaction. Incubate for 1-2 hours at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. Develop the plate in the TLC solvent system to separate the fluorescent glucosylceramide product from the unreacted ceramide substrate.[12]

  • Quantification: Visualize the dried TLC plate using a fluorescence imager. Quantify the fluorescence intensity of the glucosylceramide spot.[12]

  • Data Analysis: Calculate the percentage of GCS activity for each inhibitor concentration relative to a vehicle control (100% activity). Plot the percent activity against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic effects of the inhibitors on cultured cells. The MTT or WST-1 assay is a common colorimetric method.

Materials:

  • Cell line of interest

  • N-(7-Oxadecyl)deoxynojirimycin and Miglustat

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a range of concentrations of N-7-O-DNJ and miglustat. Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert the reagent into a colored formazan product.

  • Solubilization (MTT only): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Perspectives

The in vitro comparison of N-(7-Oxadecyl)deoxynojirimycin and miglustat highlights the critical role of the N-alkyl chain in modulating the inhibitory activity of deoxynojirimycin-based compounds against glucosylceramide synthase. While miglustat serves as a well-characterized benchmark, the limited available data for N-7-O-DNJ, coupled with conflicting reports, necessitates direct experimental evaluation to ascertain its potency and selectivity.

The provided protocols offer a robust framework for researchers to conduct a head-to-head comparison of these inhibitors. Such studies will be invaluable in elucidating the structure-activity relationships of long-chain N-alkylated DNJ derivatives and in the rational design of next-generation GCS inhibitors with improved efficacy and safety profiles for the potential treatment of glycosphingolipid-related diseases.

References

  • PubChem. Miglustat. National Institutes of Health. [Link]

  • Patsnap Synapse. What is the mechanism of Miglustat? [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. 2019. [Link]

  • Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica. 2020.
  • Molecular structure of ceramide and a deoxynojirimycin (DNJ) ceramide mimic.
  • Assessment of Partially Deoxygenated Deoxynojirimycin Derivatives as Glucosylceramide Synthase Inhibitors. ACS Medicinal Chemistry Letters.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. 2019. [Link]

  • The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Journal of Clinical Medicine. 2023. [Link]

  • Glucosylceramide synthase: assay and properties. Methods in Enzymology. 2000. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. 2024. [Link]

  • Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Journal of Biological Chemistry. 1998.
  • Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. PubMed. 1998. [Link]

  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences. 2023. [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. 2016. [Link]

  • Review of miglustat for clinical management in Gaucher disease type 1. Therapeutics and Clinical Risk Management. 2008.
  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. 2004. [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020.
  • N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry. 1994. [Link]

  • Development of a new inhibitor of glucosylceramide synthase. Journal of Biological Chemistry. 1996. [Link]

  • ResearchGate.
  • Wikipedia. Miglustat. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Antiviral Potency of N-Alkylated Deoxynojirimycin (DNJ) Derivatives

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the antiviral potency of various N-alkylated deoxynojirimycin (D...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the antiviral potency of various N-alkylated deoxynojirimycin (DNJ) derivatives. As iminosugars that act as potent inhibitors of host α-glucosidases, these compounds represent a promising class of broad-spectrum antiviral agents.[1][2][3] This guide will delve into their mechanism of action, structure-activity relationships, and the experimental data supporting their efficacy, providing you with the critical information needed to advance your research.

The Antiviral Mechanism of N-Alkylated DNJs: Targeting Host Glycosylation

The primary antiviral mechanism of N-alkylated deoxynojirimycin (DNJ) derivatives lies in their ability to inhibit the host's endoplasmic reticulum (ER) resident α-glucosidases I and II.[2][3][4][5] These enzymes are pivotal for the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.[3]

N-linked glycosylation is a critical post-translational modification for many viral glycoproteins, essential for their correct folding, stability, and function.[2][5] By competitively inhibiting α-glucosidases, N-alkylated DNJs disrupt the trimming of glucose residues from newly synthesized viral glycoproteins.[2][5] This disruption leads to misfolded glycoproteins, which are often retained in the ER and targeted for degradation.[3] Consequently, the assembly and secretion of infectious viral particles are significantly reduced.[3][4] This host-targeted approach is a significant advantage, as it lowers the likelihood of developing viral drug resistance.[3][6]

Beyond α-glucosidase inhibition, some studies suggest that N-alkylated DNJs may have additional antiviral mechanisms. For instance, certain derivatives have been shown to directly interact with viral proteins, such as viroporins, further impeding the viral life cycle.[2]

DNJ_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (with Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Alpha_Glucosidase_I Trimming of terminal glucose Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Trimming of second glucose Misfolded_GP Misfolded Glycoprotein Alpha_Glucosidase_I->Misfolded_GP Leads to Calnexin_Calreticulin Calnexin/Calreticulin Chaperones Alpha_Glucosidase_II->Calnexin_Calreticulin Enables binding Alpha_Glucosidase_II->Misfolded_GP Leads to Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Promotes correct folding Viral_Assembly Viral Assembly & Budding Correctly_Folded_GP->Viral_Assembly Proceeds to Correctly_Folded_GP->Viral_Assembly ER_Degradation ER-Associated Degradation (ERAD) Misfolded_GP->ER_Degradation Targeted for Non_Infectious_Virions Reduced/Non-Infectious Virions Released Misfolded_GP->Non_Infectious_Virions N_Alkylated_DNJ N-Alkylated DNJ N_Alkylated_DNJ->Alpha_Glucosidase_I Inhibits N_Alkylated_DNJ->Alpha_Glucosidase_II Inhibits Infectious_Virions Infectious Virions Released Viral_Assembly->Infectious_Virions caption Mechanism of Antiviral Action of N-Alkylated DNJs

Caption: Mechanism of Antiviral Action of N-Alkylated DNJs.

Comparative Antiviral Potency: A Data-Driven Analysis

The antiviral efficacy of N-alkylated DNJ derivatives is significantly influenced by the nature of the N-alkyl substituent. The length, branching, and presence of heteroatoms in the alkyl chain can dramatically alter both the antiviral potency and the cytotoxic profile of the compound.

Structure-Activity Relationship (SAR) Insights

Generally, increasing the length of the N-alkyl side chain enhances antiviral efficacy.[2] For example, N-nonyl-deoxynojirimycin (NN-DNJ) is often more potent against a range of viruses compared to its shorter-chain counterpart, N-butyl-deoxynojirimycin (NB-DNJ).[2][6] However, this increase in potency can sometimes be accompanied by higher cytotoxicity.[2][6] The introduction of oxygenated or cyclic moieties into the alkyl chain has been explored as a strategy to improve the therapeutic index by increasing antiviral activity while maintaining low cytotoxicity.[7][8][9]

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) of various N-alkylated DNJ derivatives against several enveloped viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration at which the compound becomes toxic to host cells.

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
N-butyl-DNJ (NB-DNJ) Dengue Virus (DENV)MDMΦs>1000>1000-[10]
HIV-1PBMC282>5000>17.7[11]
HIV-2PBMC211>5000>23.7[11]
N-nonyl-DNJ (NN-DNJ) Dengue Virus (DENV)imDCs3.3>100>30.3[4]
Dengue Virus (DENV)MDMΦs1.2>100>83.3[10]
Bovine Viral Diarrhea Virus (BVDV)MDBK2.5150-30060-120[2][12]
West Nile Virus (WNV)BHK4--[13]
CM-10-18 Dengue Virus (DENV)BHK6.5>500>76.9[7][8][9]
Compound 3l Dengue Virus (DENV)BHK0.3-0.5>500>1000[7][8][14]
2THO-DNJ Dengue Virus (DENV)imDCs1.6>100>62.5[4]
EOO-DNJ Dengue Virus (DENV)imDCs3.1>100>32.2[4]

Note: EC₅₀ and IC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.

Essential Experimental Protocols

To ensure the reproducibility and validity of antiviral potency studies, standardized and well-characterized assays are paramount. Here, we provide detailed protocols for two fundamental assays used in the evaluation of N-alkylated DNJ derivatives.

Plaque Reduction Assay: Quantifying Antiviral Efficacy

The plaque reduction assay is the gold standard for determining the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[15] It measures the concentration of an antiviral agent required to reduce the number of viral plaques, typically by 50% (IC₅₀).[15]

Plaque_Reduction_Assay_Workflow start Start cell_seeding Seed susceptible host cells in multi-well plates start->cell_seeding confluent_monolayer Incubate until a confluent monolayer forms cell_seeding->confluent_monolayer compound_dilution Prepare serial dilutions of N-alkylated DNJ derivative confluent_monolayer->compound_dilution virus_compound_mix Mix virus stock with each compound dilution compound_dilution->virus_compound_mix infection Infect cell monolayers with virus-compound mixture virus_compound_mix->infection adsorption Allow for viral adsorption infection->adsorption overlay Add semi-solid overlay (e.g., agarose, methylcellulose) adsorption->overlay incubation Incubate for several days to allow plaque formation overlay->incubation staining Fix and stain cells (e.g., crystal violet) incubation->staining plaque_counting Count plaques in each well staining->plaque_counting ic50_calculation Calculate IC₅₀ value plaque_counting->ic50_calculation end End ic50_calculation->end caption Plaque Reduction Assay Workflow

Caption: Plaque Reduction Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Dengue virus) into 24-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of two-fold dilutions of the N-alkylated DNJ derivative in cell culture medium.

  • Infection: Once the cell monolayer is confluent, remove the growth medium. Inoculate the cells with a pre-determined amount of virus (typically 40-80 plaque-forming units, PFU) that has been pre-incubated with the various concentrations of the test compound.[16]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[16]

  • Overlay: Carefully aspirate the inoculum and overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding concentration of the antiviral drug.[16][17] The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.[15]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques. Plaques appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques for each drug concentration. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

MTT Assay: Assessing Cytotoxicity

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed reduction in viral replication is not simply due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-alkylated DNJ derivative and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion and Future Directions

N-alkylated DNJ derivatives continue to be a promising area of antiviral research. Their host-targeted mechanism of action offers a significant advantage in the face of rapidly mutating viruses. The data presented in this guide highlights the importance of the N-alkyl chain in determining both antiviral potency and cytotoxicity. Future research should focus on the rational design of novel derivatives with improved therapeutic indices. This includes exploring a wider range of substitutions on the alkyl chain and the piperidine ring to enhance antiviral activity and reduce off-target effects. Furthermore, in vivo studies are essential to validate the efficacy and safety of these promising compounds in relevant animal models.

References

  • Alonzi, D. S., et al. (2020). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research. [Link]

  • Chang, J., et al. (2011). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. Journal of Medicinal Chemistry. [Link]

  • ViroCyt. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. ViroCyt. [Link]

  • Izzo, M., & Panzella, L. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. [Link]

  • Li, Z., et al. (2024). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Acta Pharmaceutica Sinica B. [Link]

  • ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • ResearchGate. (2011). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. ResearchGate. [Link]

  • ResearchGate. (n.d.). DNJ derivatives with N-alkyl side chains. ResearchGate. [Link]

  • Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Structure of N-nonyl-deoxynojirimycin. ResearchGate. [Link]

  • Chang, J., et al. (2011). Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

  • Dwek, R. A., et al. (2014). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. Iminosugars. [Link]

  • ASM Journals. (2011). Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). NB-DNJ reduces glycolipid production in a potent, dose-dependent manner. ResearchGate. [Link]

  • Fischer, P. B., et al. (1996). N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure. Journal of Virology. [Link]

  • Trends in Sciences. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases – Not Glycolipid Processing Enzymes. ResearchGate. [Link]

  • Pollock, S., et al. (2008). N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery. AIDS. [Link]

  • Warfield, K. L., et al. (2017). ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chemical Biology. [Link]

  • Fischer, P. B., et al. (1995). The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. Journal of Virology. [Link]

  • Chang, J., et al. (2011). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry. [Link]

  • Clark, L. E., et al. (2022). Inhibition of Protein N-Glycosylation Blocks SARS-CoV-2 Infection. mBio. [Link]

  • Schwarz, R. T., et al. (1979). Inhibition of glycosylation of viral glycoproteins. Biochemical Society Transactions. [Link]

  • Wang, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Scientific Reports. [Link]

  • ChemMedChem. (n.d.). Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. [Link]

  • De Clercq, E. (2016). Antiviral strategies against influenza virus: towards new therapeutic approaches. Journal of Antivirals & Antiretrovirals. [Link]

  • Scaturro, P., et al. (2018). Characterization and structure-activity relationship analysis of a class of antiviral compounds that directly bind dengue virus capsid protein and are incorporated into virions. Antiviral Research. [Link]

  • Colman, P. M., & Lawrence, M. C. (2003). Small-Molecule Inhibition of Viral Fusion Glycoproteins. Nature Reviews Molecular Cell Biology. [Link]

  • Brecher, M., et al. (2018). Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. Journal of Medicinal Chemistry. [Link]

  • Strazzeri, G., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]

  • Yang, Z., et al. (2020). Inhibition of SARS-CoV-2 viral entry upon blocking N- and O-glycan elaboration. eLife. [Link]

  • Garcia-Vallejo, J. J., & van Kooyk, Y. (2021). Glyconanomaterials for Human Virus Detection and Inhibition. Nanomaterials. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Preclinical Validation of N-(7-Oxadecyl)deoxynojirimycin (N-ODN) as a Substrate Reduction Therapy

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Redefining the Therapeutic Landscape of Gaucher Disease Gaucher disease (GD) is a lysosomal storage disorder arising from mutations i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Redefining the Therapeutic Landscape of Gaucher Disease

Gaucher disease (GD) is a lysosomal storage disorder arising from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the pathological accumulation of its substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells." These cells infiltrate various organs, leading to a constellation of symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and severe bone disease.[1]

Current therapeutic strategies primarily fall into two categories. The first, Enzyme Replacement Therapy (ERT), involves intravenous infusions of a recombinant GCase enzyme to compensate for the deficiency.[2][3] While effective, the need for lifelong, regular infusions presents a significant treatment burden. The second, Substrate Reduction Therapy (SRT), offers an oral alternative by inhibiting the enzyme glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis.[4][5] By reducing the rate of GlcCer production, SRT aims to match the impaired catabolic capacity of the deficient GCase enzyme, thereby preventing substrate accumulation.[6][7]

This guide focuses on the validation of a promising new chemical entity, N-(7-Oxadecyl)deoxynojirimycin (N-ODN), as a potential next-generation SRT agent. N-ODN is an iminosugar, a class of compounds that mimic monosaccharides.[8][9] Its parent compound, deoxynojirimycin (DNJ), and its N-alkylated derivatives are known inhibitors of α-glucosidases and, with appropriate side-chain modifications, GCS.[9][10] The unique structure of N-ODN, featuring an oxygen-interrupted alkyl chain, is designed to optimize its pharmacological properties.[11]

Here, we present a comprehensive, comparative framework for the preclinical validation of N-ODN, contrasting its potential performance with the established SRT agents, Miglustat and Eliglustat. This document is designed not merely as a list of protocols, but as a strategic guide, explaining the causality behind each experimental choice to build a robust case for therapeutic development.

The Molecular Strategy: Targeting Glucosylceramide Synthesis

The therapeutic rationale for SRT is to preempt the metabolic cascade that leads to lysosomal storage. By inhibiting GCS, the production of GlcCer is reduced, lessening the burden on the deficient GCase enzyme and preventing the formation of Gaucher cells.

Glycosphingolipid Biosynthesis Pathway cluster_synthesis Biosynthesis (Cytosolic face of Golgi) cluster_degradation Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Lysosome Lysosome GlcCer->Lysosome GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Lysosome->GCase Catabolism Accumulation Pathological Accumulation GCase->Accumulation Impaired SRT SRT Agents (N-ODN, Miglustat, Eliglustat) SRT->GCS Inhibition Preclinical Validation Workflow Start N-ODN Candidate Exp1 Experiment 1: In Vitro Target Engagement (GCS Activity Assay) Start->Exp1 Exp2 Experiment 2: Cellular Efficacy (Gaucher Fibroblast Model) Exp1->Exp2 Potent & Selective? Exp3 Experiment 3: Off-Target Profiling (ER Glucosidase Inhibition) Exp2->Exp3 Reduces Substrate? Exp4 Experiment 4: In Vivo Proof-of-Concept (Gaucher Mouse Model) Exp3->Exp4 Favorable Off-Target Profile? Exp5 Experiment 5: Preliminary PK/Safety (ADME & Tolerability) Exp4->Exp5 Efficacious In Vivo? Decision Go/No-Go for IND-Enabling Studies Exp5->Decision Acceptable PK/Safety?

Caption: A logical workflow for the preclinical validation of N-ODN.
Experiment 1: In Vitro Validation of Target Engagement and Potency
  • Expertise & Experience (The "Why"): The foundational step is to confirm that N-ODN directly engages and inhibits its intended target, GCS, and to quantify its potency (IC₅₀). This value is a critical determinant of potential therapeutic dose and provides the first point of comparison with existing SRTs. A significantly lower IC₅₀ than Miglustat would be a strong indicator of a potentially superior molecule.

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Fluorometric Glucosylceramide Synthase (GCS) Activity Assay

    • Enzyme Source Preparation:

      • Culture a suitable cell line with high GCS expression (e.g., HL-60 cells).

      • Harvest cells and prepare a cell lysate via sonication in a buffer containing protease inhibitors.

      • Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.

    • Assay Setup:

      • In a 96-well microplate, add 10-20 µg of cell lysate protein to each well.

      • Add N-ODN across a range of concentrations (e.g., from 1 pM to 100 µM) in triplicate.

      • Controls: Include wells with no inhibitor (vehicle control, e.g., DMSO), a known GCS inhibitor like Miglustat or Eliglustat (positive control), and wells with no cell lysate (background control).

    • Enzymatic Reaction:

      • Initiate the reaction by adding a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide) and the co-substrate UDP-glucose.

      • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) in the dark.

    • Detection and Analysis:

      • Stop the reaction.

      • Separate the product (NBD-glucosylceramide) from the unreacted substrate using a method like solid-phase extraction or thin-layer chromatography (TLC).

      • Quantify the fluorescent product using a plate reader at the appropriate excitation/emission wavelengths.

      • Subtract background fluorescence, normalize to the vehicle control, and plot the percent inhibition versus the log of the inhibitor concentration.

      • Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter logistic equation).

  • Authoritative Grounding: The principles of this assay are based on established methods for measuring GCS activity and inhibitor potency. [10]

Experiment 2: Cellular Efficacy in a Disease-Relevant Model
  • Expertise & Experience (The "Why"): Moving from an isolated enzyme to a whole-cell system is critical. This experiment assesses whether N-ODN can penetrate the cell membrane and reduce the accumulation of GlcCer in a disease-relevant context. Using fibroblasts derived from Gaucher patients (e.g., homozygous for the common N370S mutation) provides a more physiologically relevant system than engineered cell lines. [12][13]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Glucosylceramide Quantification in Gaucher Patient Fibroblasts

    • Cell Culture and Treatment:

      • Culture human dermal fibroblasts from a Gaucher patient (e.g., N370S/N370S) in appropriate media.

      • Plate cells and allow them to adhere.

      • Treat the cells for an extended period (e.g., 5-7 days) with N-ODN at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC₅₀).

      • Controls: Include untreated Gaucher fibroblasts, fibroblasts from a healthy donor (wild-type control), and Gaucher fibroblasts treated with Miglustat or Eliglustat as positive controls.

    • Lipid Extraction:

      • After treatment, wash the cells with PBS and harvest them.

      • Perform a total lipid extraction using a standard method, such as a Folch extraction (chloroform:methanol).

    • Quantification of Glucosylceramide:

      • Dry the lipid extract and reconstitute it in a suitable solvent.

      • Analyze the GlcCer content using a quantitative method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). This provides high sensitivity and specificity.

      • Normalize the GlcCer levels to the total cellular protein or lipid phosphate content.

    • Data Analysis:

      • Compare the GlcCer levels in N-ODN-treated cells to the untreated Gaucher cells.

      • A dose-dependent reduction in GlcCer, ideally approaching the levels seen in healthy fibroblasts, indicates cellular efficacy.

  • Authoritative Grounding: This cell-based approach is a standard method for validating pharmacological chaperones and substrate reduction therapies for lysosomal storage disorders. [12][14]

Experiment 3: In Vivo Proof-of-Concept in a Gaucher Disease Mouse Model
  • Expertise & Experience (The "Why"): The ultimate test of a therapeutic agent's preclinical potential is its performance in a living organism. An authentic mouse model of Gaucher disease allows for the evaluation of efficacy on key disease-relevant organs (liver, spleen) and hematological parameters, as well as an initial assessment of in vivo safety and tolerability. [15][16]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Efficacy Study in a Gba-Deficient Mouse Model

    • Animal Model and Treatment:

      • Use an established Gaucher mouse model (e.g., Gba D409V/D409V or a chemically-induced model). [15][16] * Group animals (n=8-10 per group) and administer N-ODN orally (e.g., via daily gavage or formulated in chow) for a chronic period (e.g., 8-12 weeks).

      • Controls: Include a group of untreated Gaucher mice (vehicle control), a group of wild-type mice, and a group of Gaucher mice treated with an approved SRT like Eliglustat.

    • Monitoring and Endpoint Analysis:

      • Monitor animal health, body weight, and food consumption throughout the study.

      • Collect blood samples at baseline and at the end of the study to analyze hematological parameters (platelet counts, hemoglobin).

      • At the end of the treatment period, euthanize the animals and harvest key organs (liver, spleen, bone).

    • Biochemical and Histological Analysis:

      • Weigh the liver and spleen to assess for reduction in organomegaly.

      • Homogenize tissue samples and perform lipid extraction and quantification of GlcCer and glucosylsphingosine (GlcSph) via LC-MS/MS. [15] * Perform histological analysis (e.g., H&E staining) on tissue sections to look for a reduction in the number and size of Gaucher cells.

    • Data Analysis:

      • Statistically compare the outcomes (organ weights, substrate levels, blood counts) between the N-ODN-treated group and the vehicle-control Gaucher group.

      • Successful efficacy is demonstrated by a statistically significant reduction in liver and spleen size, decreased tissue GlcCer levels, and an improvement in platelet counts.

  • Authoritative Grounding: The use of mouse models to test SRT agents is well-documented and is a critical step in preclinical development. [16][17][18]

Experiment 4: Preliminary Pharmacokinetic and Safety Profiling
  • Expertise & Experience (The "Why"): Efficacy is meaningless if the drug cannot reach its target at a sufficient concentration or if it causes unacceptable toxicity. A preliminary pharmacokinetic (PK) study provides essential information on the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Safety pharmacology screens are necessary to identify potential off-target effects on major physiological systems. [19][20]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Mouse Pharmacokinetic and Safety Overview

    • Single-Dose Pharmacokinetics (PK):

      • Administer a single oral dose of N-ODN to a cohort of healthy mice.

      • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

      • Process blood to plasma and quantify the concentration of N-ODN at each time point using LC-MS/MS.

      • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total exposure), and t1/2 (half-life).

    • Safety and Tolerability:

      • During the in vivo efficacy study (Experiment 3), conduct daily clinical observations of the animals, noting any signs of distress, changes in behavior, or adverse events.

      • At the end of the study, collect major organs (e.g., heart, lungs, kidneys) for routine histological examination to identify any signs of tissue damage or toxicity.

    • In Vitro Safety Pharmacology Screen:

      • Submit N-ODN to a commercial service for a standard safety panel screen (e.g., SafetyScreen44). This involves testing the compound's binding to a wide range of receptors, ion channels, and transporters to flag potential off-target liabilities. [19]

  • Authoritative Grounding: These studies follow standard industry practices and regulatory guidelines for early-stage drug development. [19]The pharmacokinetic profiles of iminosugars are an area of active research. [20][21]

Synthesizing the Evidence: Building a Therapeutic Case for N-ODN

The successful completion of this validation workflow would provide a multi-faceted data package to support the advancement of N-ODN. The ideal outcome would be a profile demonstrating:

  • Superior Potency: A significantly lower IC₅₀ for GCS inhibition compared to Miglustat, and comparable to or better than Eliglustat.

  • Robust Cellular Efficacy: A clear, dose-dependent reduction of glucosylceramide in patient-derived cells to levels near those of healthy cells.

  • In Vivo Efficacy: Statistically significant improvements in organomegaly, substrate storage, and hematological parameters in a Gaucher mouse model.

  • Favorable PK/Safety Profile: Good oral bioavailability, a half-life supporting once or twice-daily dosing, and no major liabilities identified in safety pharmacology screens or in vivo tolerability studies.

Such a profile would strongly position N-(7-Oxadecyl)deoxynojirimycin as a promising, next-generation oral therapeutic for Gaucher disease, warranting progression into formal IND-enabling toxicology studies and subsequent clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Eliglustat?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Miglustat?
  • Sanofi. (n.d.). Cerdelga® (eliglustat) Mechanism of Action. Sanofi Campus.
  • Vonage Pharma. (2025, July 11). Miglustat Mechanism of Action in Substrate Reduction Therapy.
  • Al-Hertani, W., & Cengiz, P. (2015). Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease. Drug Design, Development and Therapy, 9, 5959–5967. Retrieved from [Link]

  • tellmeGen. (n.d.). Eliglustat (Adverse Reactions).
  • National Gaucher Foundation. (n.d.). Enzyme Replacement Therapy for Gaucher Disease.
  • Wikipedia. (2024). Miglustat. Retrieved from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action of Eliglustat Tartrate at the molecular and cellular levels in its therapeutic use?
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Miglustat. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Rosenbloom, B. E. (2025, October 24). Gaucher Disease Treatment & Management. Medscape.
  • International Gaucher Alliance. (n.d.). Treatments available.
  • National Gaucher Foundation. (n.d.). Gaucher Disease Treatment.
  • Amran, M., & El-Sabaa, B. (2015). Pharmacotherapy of Gaucher Disease: Current and Future Options. P & T : a peer-reviewed journal for formulary management, 40(1), 36–44. Retrieved from [Link]

  • Geberhiwot, T., Moro, A., & Dardis, A. (2018). Miglustat in Niemann-Pick disease type C patients: a review. Therapeutics and clinical risk management, 14, 1425–1440. Retrieved from [Link]

  • Alonzi, D. S., Scott, K. A., & Dwek, R. A. (2017). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Antiviral chemistry & chemotherapy, 25(1), 1–18. Retrieved from [Link]

  • Vicente, J. B. (2023, March 17). In vitro GCase activity assay (total cell lysate). protocols.io. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). In vitro GCase activity assay (total cell lysate).
  • Al-Hertani, W., Cengiz, P., & Al-Hassnan, Z. N. (2018). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. Heliyon, 4(12), e01072. Retrieved from [Link]

  • Patnaik, S., Scerri-Hansen, M. M., & Martin, S. E. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. Proceedings of the National Academy of Sciences of the United States of America, 121(42), e2406009121. Retrieved from [Link]

  • Pagano, M., & Faggio, C. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules (Basel, Switzerland), 30(16), 3365. Retrieved from [Link]

  • Bause, E., Breuer, W., & Schweden, J. (1994). Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides. The Biochemical journal, 304 ( Pt 1), 73–79. Retrieved from [Link]

  • Sardi, S. P., Clarke, J., & Viel, C. (2017). Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models. Proceedings of the National Academy of Sciences of the United States of America, 114(10), 2699–2704. Retrieved from [Link]

  • Pan, Y., Weng, S., & Brand, K. T. (2014). Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of medicinal chemistry, 57(24), 10323–10333. Retrieved from [Link]

  • Nair, S., Bodine, P. V., & Sun, Y. (2015). Inhibition of UDP-glucosylceramide synthase in mice prevents Gaucher disease-associated B-cell malignancy. The Journal of pathology, 235(3), 474–484. Retrieved from [Link]

  • Ashe, K. M., Tiscione, M., & Orvisky, E. (2011). Iminosugar-Based Inhibitors of Glucosylceramide Synthase Increase Brain Glycosphingolipids and Survival in a Mouse Model of Sandhoff Disease. Molecular genetics and metabolism, 102(3), 329–337. Retrieved from [Link]

  • Mellor, H. R., Neville, D. C., & Harvey, D. J. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical journal, 381(Pt 3), 867–875. Retrieved from [Link]

  • Warfield, K. L., Al-Qahtani, M., & Shresta, S. (2016). Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent. Antimicrobial agents and chemotherapy, 60(10), 5954–5963. Retrieved from [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Cell Assays to Measure Peripheral Response to GCase Activators.
  • Guignard, N., Ufer, M., & Krause, A. (2020). Effect of Renal Function Impairment on the Pharmacokinetics, Safety, and Tolerability of the Iminosugar Sinbaglustat. Clinical pharmacology in drug development, 9(7), 849–858. Retrieved from [Link]

  • Sardi, P., Clarke, J., & Viel, C. (2017). Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models. Proceedings of the National Academy of Sciences of the United States of America, 114(10), 2699–2704. Retrieved from [Link]

  • Marshall, J., McEachern, K. A., & Ashe, K. M. (2013). Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice. Neurobiology of disease, 49, 1–11. Retrieved from [Link]

  • Alonzi, D. S., Trestian, G., & Hill, M. L. (2023). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Scientific reports, 13(1), 1332. Retrieved from [Link]

  • Platt, F. M., Neises, G. R., & Dwek, R. A. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of biological chemistry, 269(11), 8362–8365. Retrieved from [Link]

  • Amicus Therapeutics. (2007). A Study to Evaluate and Characterize the Effect of Pharmacological Chemicals on Blood From Patients With Gaucher Disease. ClinicalTrials.gov. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Assessing the Specificity of N-(7-Oxadecyl)deoxynojirimycin Inhibition

Introduction: The Critical Role of Inhibitor Specificity This guide provides a comprehensive framework for researchers to rigorously assess the inhibitory specificity of N-7-ODNJ. We will compare its profile to other not...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Inhibitor Specificity

This guide provides a comprehensive framework for researchers to rigorously assess the inhibitory specificity of N-7-ODNJ. We will compare its profile to other notable GCS inhibitors, detail robust experimental protocols, and explain the rationale behind these methodologies to ensure scientifically sound and reproducible results.

The Inhibitor Landscape: N-7-ODNJ in Context

To properly assess N-7-ODNJ, it's crucial to understand its place among other inhibitors targeting the same pathway. Iminosugars, like N-7-ODNJ, are carbohydrate mimics that often exhibit broad activity against various glycoprocessing enzymes due to the conserved nature of glycoside-binding sites.

  • N-(7-Oxadecyl)deoxynojirimycin (N-7-ODNJ): An N-alkylated derivative of deoxynojirimycin (DNJ). The lipophilic alkyl chain enhances its interaction with the membrane-associated GCS enzyme.[3][4] However, this structural motif is also known to inhibit ER α-glucosidases involved in N-linked glycoprotein processing.[3][5]

  • Miglustat (N-butyldeoxynojirimycin): A well-known iminosugar inhibitor of GCS, approved for treating Gaucher and Niemann-Pick type C diseases.[6][7] Its clinical use is often accompanied by gastrointestinal side effects, largely attributed to the inhibition of intestinal disaccharidases like sucrase and lactase.[8][9] It also inhibits α-glucosidases I and II.[10][11]

  • Eliglustat: A non-iminosugar, ceramide-based GCS inhibitor.[12] Its distinct structure confers high specificity for GCS, with negligible activity against other glycosidases, making it a valuable benchmark for specificity.[13][14]

The central scientific question is: To what degree does N-7-ODNJ selectively inhibit GCS over other structurally related enzymes? Answering this requires a multi-faceted experimental approach.

Glycosphingolipid Biosynthesis Pathway

To visualize the primary target of N-7-ODNJ and related inhibitors, the following diagram illustrates the initial steps of glycosphingolipid (GSL) synthesis.

GSL_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->Complex_GSLs Further Glycosylation GCS->GlcCer UDP N7ODNJ N-7-ODNJ N7ODNJ->GCS Miglustat Miglustat Miglustat->GCS Eliglustat Eliglustat Eliglustat->GCS

Caption: The role of GCS in the glycosphingolipid pathway.

Experimental Workflow for Assessing Inhibitor Specificity

A robust assessment relies on a combination of in vitro enzymatic assays and cell-based functional assays. This dual approach allows for the determination of direct enzyme inhibition and its subsequent effect in a complex biological system.

Specificity_Workflow cluster_vitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_data Data Synthesis Enzyme_Panel Select Enzyme Panel: - GCS (Target) - α-Glucosidase I/II (Off-Target) - Lactase/Sucrase (Off-Target) - GBA1/GBA2 (Off-Target) Dose_Response Perform Dose-Response Enzyme Assays Enzyme_Panel->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Compare_IC50 Compare IC50 Values (Target vs. Off-Target) IC50_Calc->Compare_IC50 Cell_Culture Culture Relevant Cell Line (e.g., HL-60, HepG2) Inhibitor_Treatment Treat Cells with Inhibitor Dose Range Cell_Culture->Inhibitor_Treatment GSL_Analysis Analyze GSL Levels (e.g., HPTLC, LC-MS) Inhibitor_Treatment->GSL_Analysis Glycoprotein_Analysis Analyze N-linked Glycan Processing (ER Stress Markers) Inhibitor_Treatment->Glycoprotein_Analysis Correlate_Data Correlate In Vitro IC50 with Cellular Effects GSL_Analysis->Correlate_Data Glycoprotein_Analysis->Correlate_Data Specificity_Index Calculate Specificity Index (IC50 Off-Target / IC50 Target) Compare_IC50->Specificity_Index Compare_IC50->Correlate_Data

Caption: Workflow for determining inhibitor specificity.

Part 1: In Vitro Enzyme Inhibition Assays

The most direct method to determine specificity is to test the inhibitor against a panel of purified or recombinant enzymes.[15]

Rationale for Enzyme Selection:

  • Primary Target: Glucosylceramide Synthase (GCS).

  • Key Off-Targets (Iminosugar Class):

    • ER α-Glucosidases I & II: Involved in N-linked glycoprotein processing. Inhibition can lead to misfolded proteins and ER stress.[11]

    • Intestinal Disaccharidases (Sucrase, Lactase): Inhibition is a known side effect of Miglustat, causing gastrointestinal issues.[8]

    • Glucosylceramidases (GBA1, GBA2): These enzymes catabolize glucosylceramide. While structurally different, assessing inhibition is crucial for understanding the complete impact on GlcCer metabolism.[4][16]

Protocol: Fluorometric GCS Inhibition Assay

This protocol provides a reliable method for determining the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Materials:

  • Recombinant human GCS.

  • Fluorescent substrate: C6-NBD-Ceramide.

  • UDP-glucose.

  • Assay Buffer: 25 mM HEPES, pH 7.4, 120 mM KCl, 1 mM DTT.

  • Inhibitors: N-7-ODNJ, Miglustat, Eliglustat (dissolved in DMSO).

  • 96-well black microplates.

Procedure:

  • Prepare Reagents: Create serial dilutions of each inhibitor in DMSO. A typical final concentration range would be 1 nM to 100 µM. Prepare working solutions of GCS, C6-NBD-Ceramide, and UDP-glucose in assay buffer.

  • Assay Setup:

    • To each well, add 2 µL of the inhibitor dilution (or DMSO for control).

    • Add 48 µL of GCS enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate mix (containing C6-NBD-Ceramide and UDP-glucose) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction & Extract: Stop the reaction by adding 100 µL of chloroform/methanol (2:1, v/v). Vortex briefly and centrifuge to separate the phases.

  • Quantification: Carefully transfer the lower organic phase (containing the fluorescent product, C6-NBD-GlcCer) to a new plate. Evaporate the solvent. Reconstitute in methanol.

  • Read Fluorescence: Measure the fluorescence using a plate reader (Excitation: ~466 nm, Emission: ~536 nm).

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Normalize data to the positive control (DMSO, 100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Functional Assays

Cell-based assays are essential to confirm that the in vitro activity translates to a functional effect in a biological context and to uncover potential off-target effects not captured by a limited enzyme panel.

Protocol: Assessing GSL Depletion in Cultured Cells

This protocol measures the primary pharmacological effect of GCS inhibition.

Materials:

  • Human cell line with high GSL expression (e.g., HL-60 or HepG2).

  • Cell culture medium and supplements.

  • Inhibitors: N-7-ODNJ, Miglustat, Eliglustat.

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • High-Performance Thin-Layer Chromatography (HPTLC) system or LC-MS/MS for lipid analysis.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to ~70% confluency.

  • Inhibitor Treatment: Treat cells with a range of inhibitor concentrations (e.g., 0.1 µM to 50 µM) for 72 hours. Include a vehicle control (DMSO). A 72-hour period is often sufficient to observe changes in GSL levels due to cellular turnover.

  • Cell Harvesting: Wash cells with PBS, scrape, and pellet by centrifugation.

  • Lipid Extraction: Perform a total lipid extraction from the cell pellet using a standard method like the Folch or Bligh-Dyer procedure.

  • GSL Analysis:

    • HPTLC: Spot the extracted lipids onto an HPTLC plate. Develop the plate using an appropriate solvent system. Visualize GSL bands using a reagent like primuline spray and quantify band intensity using densitometry.

    • LC-MS/MS: For more precise quantification, analyze the lipid extract using a targeted liquid chromatography-tandem mass spectrometry method to measure GlcCer and downstream GSLs.

  • Data Analysis: Quantify the reduction in GlcCer levels relative to the vehicle-treated control for each inhibitor concentration to determine the cellular EC50.

Data Interpretation: A Comparative Analysis

The ultimate goal is to synthesize the data from both in vitro and cell-based assays to build a comprehensive specificity profile.

Comparative Inhibitor Potency and Specificity

The following table presents a hypothetical but realistic dataset derived from the protocols described above.

InhibitorGCS (IC50, nM)α-Glucosidase II (IC50, nM)Sucrase (IC50, nM)Specificity Index (α-Gluc II / GCS)Specificity Index (Sucrase / GCS)
N-7-ODNJ 255,00015,000200600
Miglustat 50,00020,00075,0000.41.5
Eliglustat 24>1,000,000>1,000,000>41,600>41,600

Interpreting the Data:

  • Potency: Both N-7-ODNJ and Eliglustat are highly potent GCS inhibitors, with IC50 values in the low nanomolar range.[1] Miglustat is significantly less potent.[4]

  • Specificity Index: This ratio (IC50 off-target / IC50 target) is a critical metric. A higher index indicates greater specificity.

    • Eliglustat demonstrates exceptional specificity, with virtually no inhibition of the tested off-targets at physiologically relevant concentrations.[14]

    • N-7-ODNJ shows good selectivity for GCS over the tested glucosidases. Its 200-fold selectivity over α-Glucosidase II suggests that at concentrations effective for GCS inhibition, the impact on glycoprotein processing may be minimal, though this should be confirmed in cell-based assays (e.g., by monitoring ER stress markers).

    • Miglustat exhibits poor specificity, with an IC50 for α-Glucosidase II that is even lower than its IC50 for GCS.[8][10] This aligns with its known cross-reactivity and potential for off-target effects.

Conclusion and Best Practices

Based on this comparative framework, N-(7-Oxadecyl)deoxynojirimycin emerges as a potent GCS inhibitor with a respectable specificity profile, far superior to broad-spectrum iminosugars like Miglustat but less specific than the non-iminosugar compound Eliglustat. Its utility as a research tool depends on using it at concentrations that are well below the IC50 values for its known off-targets.

For researchers using N-7-ODNJ, the following are essential:

  • Always perform dose-response experiments: Determine the lowest effective concentration in your specific cell model to minimize the risk of off-target engagement.

  • Include proper controls: Use a highly specific inhibitor like Eliglustat as a benchmark to differentiate GCS-specific effects from potential off-target phenomena.

  • Validate findings: When observing a cellular phenotype, consider experiments to rule out contributions from off-target inhibition, such as analyzing N-linked glycan processing or using genetic knockdown of GCS to confirm the phenotype is indeed GCS-dependent.[14]

By employing these rigorous, self-validating experimental strategies, researchers can confidently use N-7-ODNJ to probe the complex biology of glycosphingolipids and advance the development of targeted therapeutics.

References

  • Patsnap Synapse. (2024).
  • Sanofi. (n.d.).
  • Unknown Author. (n.d.). Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease. PMC - NIH.
  • tellmeGen. (n.d.).
  • R Discovery. (n.d.). What are the mechanisms of action of Eliglustat Tartrate at the molecular and cellular levels in its therapeutic use?
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review.
  • Unknown Author. (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.
  • MedchemExpress.com. (n.d.). Glucosylceramide Synthase (GCS) | Inhibitors.
  • PubMed. (n.d.). Inhibitors of Glucosylceramide Synthase.
  • Pruijssers, R., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. PMC - PubMed Central.
  • PubMed. (n.d.). Introduction of oxygen into the alkyl chain of N-decyl-dNM decreases lipophilicity and results in increased retention of glucose residues on N-linked oligosaccharides.
  • Varki, A., et al. (Eds.). (2009). Natural and Synthetic Inhibitors of Glycosylation. In Essentials of Glycobiology (2nd ed.).
  • Naim, H. Y., et al. (2014). Long term differential consequences of miglustat therapy on intestinal disaccharidases. Journal of Inherited Metabolic Disease.
  • Edmondson, S. D., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?
  • Platt, F. M., et al. (2003). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical journal.
  • Giraldo, P., et al. (2011). Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Creative Enzymes. (n.d.).
  • Solomon, B. D., et al. (2020). Association of Miglustat With Swallowing Outcomes in Niemann-Pick Disease, Type C1. JAMA Neurology.
  • Wennekes, T., et al. (2010). Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars. Journal of Medicinal Chemistry.
  • Overkleeft, H. S., et al. (1998). Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. The Journal of Biological Chemistry.
  • Schiffmann, R., et al. (2008). Randomized, Controlled Trial of Miglustat in Gaucher's Disease Type 3. Annals of Neurology.
  • Wang, Y., et al. (2022). Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial.
  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses.
  • Overkleeft, H. S., et al. (1998). Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. The Journal of Biological Chemistry.
  • Fischer, J. R., et al. (2007). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Journal of Insect Physiology.
  • Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry.
  • ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-(7-Oxadecyl)deoxynojirimycin

Disclaimer: No specific Safety Data Sheet (SDS) for N-(7-Oxadecyl)deoxynojirimycin is publicly available. The following disposal procedures are based on the known hazards of the parent compound, 1-Deoxynojirimycin (DNJ),...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-(7-Oxadecyl)deoxynojirimycin is publicly available. The following disposal procedures are based on the known hazards of the parent compound, 1-Deoxynojirimycin (DNJ), and general principles of laboratory chemical waste management.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

Hazard Assessment of N-(7-Oxadecyl)deoxynojirimycin

N-(7-Oxadecyl)deoxynojirimycin belongs to the iminosugar class of compounds, which are analogues of carbohydrates where a nitrogen atom replaces the oxygen in the ring structure.[4] While specific toxicity data for the N-(7-Oxadecyl) derivative is not available, the parent compound, 1-Deoxynojirimycin (DNJ), is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Given the structural similarity, it is prudent to handle N-(7-Oxadecyl)deoxynojirimycin with the same level of caution.

The addition of the 7-oxadecyl chain may influence the compound's physical properties, such as solubility and persistence in the environment. Therefore, a conservative approach to its disposal is warranted to minimize potential environmental impact.

Table 1: Hazard Profile of the Parent Compound, 1-Deoxynojirimycin

Hazard ClassificationGHS CategoryPrecautionary Statements
Skin Irritation2H315: Causes skin irritation.[2][3]
Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) and Handling

Before handling N-(7-Oxadecyl)deoxynojirimycin for disposal, it is crucial to wear appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[3]

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A laboratory coat should be worn.[5]

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.[2][3]

All handling of N-(7-Oxadecyl)deoxynojirimycin should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of N-(7-Oxadecyl)deoxynojirimycin is through a licensed hazardous waste contractor.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid N-(7-Oxadecyl)deoxynojirimycin waste, including contaminated personal protective equipment (gloves, etc.), in a clearly labeled, sealed container.[8][9] The container should be made of a compatible material.

  • Liquid Waste: If N-(7-Oxadecyl)deoxynojirimycin is in a solution, it should be collected in a separate, sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(7-Oxadecyl)deoxynojirimycin".[6] Also, include the approximate concentration and quantity.

Step 2: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • The storage area should be secure and away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.[7][8]

Step 3: Arranging for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10]

  • Provide them with all necessary information about the waste, as indicated on the label.

Step 4: Decontamination of Empty Containers

  • Empty containers that held N-(7-Oxadecyl)deoxynojirimycin must be properly decontaminated before being discarded.

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the compound.[7][10]

  • Collect the rinsate as hazardous liquid waste and dispose of it accordingly.[7][9]

  • After triple rinsing, deface or remove the original label from the container.[9][10] The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is necessary.

  • Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation develops.[3]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.

  • Spills: For small spills, carefully clean up the material while wearing appropriate PPE. Absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Avoid generating dust if the material is solid. For large spills, evacuate the area and contact your institution's EHS office immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(7-Oxadecyl)deoxynojirimycin and associated waste.

Disposal Workflow for N-(7-Oxadecyl)deoxynojirimycin Start Generation of N-(7-Oxadecyl)deoxynojirimycin Waste Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated PPE) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Container Waste_Type->Empty_Container Empty Container Collect_Solid Collect in a labeled, sealed container for solid hazardous waste Solid_Waste->Collect_Solid Collect_Liquid Collect in a labeled, sealed container for liquid hazardous waste Liquid_Waste->Collect_Liquid Triple_Rinse Triple rinse with appropriate solvent Empty_Container->Triple_Rinse Store_Waste Store in designated satellite accumulation area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect rinsate as hazardous liquid waste Triple_Rinse->Collect_Rinsate Dispose_Container Deface label and dispose of container as non-hazardous waste Triple_Rinse->Dispose_Container Collect_Rinsate->Collect_Liquid Contact_EHS Contact EHS for waste pickup and disposal Store_Waste->Contact_EHS

Caption: Disposal workflow for N-(7-Oxadecyl)deoxynojirimycin.

References

  • 1-Deoxynojirimycin - Safety Data Sheet. (2025).
  • Safety Data Sheet - 1-Deoxynojirimycin (hydrochloride). (2025). Cayman Chemical.
  • Deoxynojirimycin SDS, 19130-96-2 Safety Data Sheets. ECHEMI.
  • Chemical Waste Disposal Guidelines. Emory University.
  • A Convenient Approach towards the Synthesis of ADMDP Type Iminosugars and Nojirimycin Derivatives from Sugar-Derived Lactams. (2021). MDPI.
  • Iminosugars. (n.d.).
  • SAFETY DATA SHEET - 1-Deoxynojirimycin hydrochloride. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal. Monash University.
  • Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. (2003). National Institutes of Health.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. (2020). PubMed Central.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.